molecular formula C11H9NO3 B1281353 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 67984-94-5

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B1281353
CAS No.: 67984-94-5
M. Wt: 203.19 g/mol
InChI Key: DFNCYDFCUVAFDG-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-2-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNCYDFCUVAFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497219
Record name 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67984-94-5
Record name 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction

The 2-oxo-1,2-dihydroquinoline (quinolone) scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The targeted compound, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, serves as a crucial building block for more complex molecular architectures. Its synthesis requires a strategic approach, beginning with the construction of the foundational quinolone ring system, followed by a regioselective N-alkylation. This guide provides a comprehensive overview of a reliable and well-documented pathway, elucidating the mechanistic rationale behind procedural choices and offering detailed, field-proven protocols for researchers and drug development professionals.

Section 1: Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis simplifies the synthesis into two primary stages. The target molecule is disconnected at the N1-methyl bond, identifying 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid as the key precursor. This precursor is then disassembled via a retro-condensation reaction, breaking the heterocyclic ring to reveal commercially available starting materials: 2-aminobenzaldehyde and diethyl malonate . This two-stage strategy is efficient and leverages well-established chemical transformations.

G target This compound precursor 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid target->precursor N-Methylation ester_intermediate Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate precursor->ester_intermediate Ester Hydrolysis sm1 2-Aminobenzaldehyde ester_intermediate->sm1 Cyclocondensation sm2 Diethyl Malonate ester_intermediate->sm2 Cyclocondensation

Caption: Retrosynthetic pathway for the target compound.

Section 2: Synthesis of the Precursor: 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid

The formation of the quinolone core is achieved through a two-step process involving a piperidine-catalyzed condensation followed by hydrolysis.

Principle and Mechanistic Insight

The initial reaction is a condensation between 2-aminobenzaldehyde and diethyl malonate.[1][2] Piperidine acts as a base to deprotonate the active methylene group of diethyl malonate, generating a nucleophilic enolate. This enolate then attacks the electrophilic aldehyde carbon of 2-aminobenzaldehyde. The subsequent intramolecular cyclization, driven by the attack of the aniline nitrogen onto one of the ester carbonyls, followed by dehydration, yields the stable heterocyclic ethyl ester intermediate. The final step is the hydrolysis of this ethyl ester to the desired carboxylic acid precursor.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate [1]

  • Combine 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) in a suitable reaction vessel.

  • Add piperidine (2 mL) to the mixture.

  • Fuse the mixture by heating on a hot plate for 2-3 minutes.

  • Add ethanol (30 mL) to the reaction mixture and heat under reflux for 2 hours.

  • After cooling, pour the reaction mixture into water.

  • Neutralize with dilute hydrochloric acid (2%).

  • Filter the resulting solid product, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure, colorless crystals of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

Step 2: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid [1]

  • To a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol, add the Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (0.01 mol) from the previous step.

  • Heat the reaction mixture under reflux for 4 hours.

  • Cool the mixture, pour it into water, and neutralize with a few drops of acetic acid.

  • Filter the solid formed, wash thoroughly with water, and dry.

  • Crystallize the product from dimethylformamide (DMF) to obtain pure 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid as colorless crystals.

Data Summary
CompoundYieldMelting Point (°C)AppearanceSource
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate76%155Colorless Crystals[1]
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid63%270Colorless Crystals[1]
Workflow Diagram: Precursor Synthesis

G cluster_start Starting Materials cluster_product Products sm1 2-Aminobenzaldehyde intermediate Ethyl 2-oxo-1,2-dihydro- quinoline-3-carboxylate sm1->intermediate Piperidine, EtOH Reflux, 2h sm2 Diethyl Malonate sm2->intermediate product 2-Oxo-1,2-dihydro- quinoline-3-carboxylic acid intermediate->product Thiourea, K2CO3 EtOH, Reflux, 4h

Caption: Workflow for the synthesis of the key precursor.

Section 3: N-Methylation of the Quinolone Core

The final step is the selective methylation of the nitrogen atom at the 1-position of the quinolone ring.

Principle and Mechanistic Insight

The direct methylation of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid presents a challenge of regioselectivity. The molecule possesses two potentially reactive sites for methylation: the lactam nitrogen (N-H) and the carboxylic acid oxygen (O-H). The outcome is highly dependent on the choice of base, solvent, and methylating agent. A common and effective method for N-alkylation involves using a methylating agent like methyl iodide (CH₃I) in the presence of a suitable base.[3][4] The base deprotonates the most acidic proton. While the carboxylic acid proton is more acidic, its subsequent methylation to form a methyl ester is a competing reaction. However, N-methylation of the lactam is also highly favorable. The reaction proceeds via an S_N2 mechanism where the deprotonated nitrogen acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.

Proposed Experimental Protocol

This protocol is adapted from established methods for the N-alkylation of similar quinolone systems.[3][4]

  • Dissolve 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate salt formation.

  • Add methyl iodide (CH₃I, 1.1-1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Acidify the aqueous solution with dilute HCl to protonate any unreacted carboxylic acid and precipitate the product.

  • Filter the resulting solid, wash with water to remove inorganic salts, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield this compound.

Causality and Optimization (E-E-A-T)
  • Choice of Solvent: DMF is a polar aprotic solvent, which is ideal for S_N2 reactions as it solvates the cation (K⁺) while leaving the nucleophilic anion (the deprotonated quinolone) relatively free to react.

  • Choice of Base: K₂CO₃ is a moderately strong base, sufficient to deprotonate the lactam nitrogen without aggressively promoting side reactions. The use of a stronger base like sodium hydride could lead to di-anion formation, potentially increasing the complexity of the product mixture.

  • Controlling Side Products: The primary potential side product is the methyl ester, formed by O-methylation of the carboxylate. By using a controlled amount of methyl iodide and maintaining moderate temperatures, the reaction can be guided towards the thermodynamically stable N-methylated product. Post-reaction workup with acidification ensures that the carboxyl group is in its acid form in the final isolated product.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-stage process. The initial construction of the quinolone ring system via condensation, followed by a carefully controlled N-methylation, provides an efficient route to this valuable chemical intermediate. The protocols and insights provided herein are grounded in established literature, offering a solid foundation for researchers in their synthetic endeavors.

References

  • Al-Ostath, A., El-Hiti, G. A., & Yousif, E. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(11), 3321. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... [Image]. Retrieved from [Link]

  • Turov, A. V., Kulyk, M. O., Semenyuta, I. V., et al. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 27(15), 4992. [Link]

  • Singh, S., & Singh, P. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • PubChem. (n.d.). Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. PubMed Central. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Synthesis, Properties, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry. This document moves beyond a simple recitation of facts to explain the causality behind synthetic choices and characterization strategies, ensuring a deeper understanding for researchers in drug discovery and development.

Introduction: The 2-Oxoquinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core, in particular, represents a privileged structure. Strategic modifications, such as N-alkylation, can significantly modulate the molecule's physicochemical properties and biological activity, making it a versatile platform for developing novel therapeutic agents. This guide focuses specifically on the N-methylated derivative, this compound, providing a detailed examination of its synthesis and chemical character.

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the synthesis of its immediate precursor, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This foundational molecule is then N-methylated to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Methylation 2-Aminobenzaldehyde 2-Aminobenzaldehyde Ethyl_Ester Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate 2-Aminobenzaldehyde->Ethyl_Ester Piperidine, Reflux Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Ethyl_Ester Piperidine, Reflux Precursor 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid Ethyl_Ester->Precursor Hydrolysis (K2CO3, Thiourea) Precursor_Step2 Precursor Target This compound Precursor_Step2->Target CH3I, Base (e.g., K2CO3 or NaH) in DMF

Figure 1: Overall synthetic workflow from starting materials to the target compound.

Step 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

The synthesis of the precursor is a well-established procedure involving two key reactions: a condensation to form the quinoline ring system, followed by hydrolysis of the resulting ester.

2.1.1. Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

The initial step involves the condensation of 2-aminobenzaldehyde with diethyl malonate. The use of a basic catalyst like piperidine facilitates the Knoevenagel condensation, followed by an intramolecular cyclization to form the ethyl ester of the quinoline carboxylic acid.[1]

  • Experimental Protocol:

    • A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) is fused in the presence of piperidine (2 mL) on a hot plate for 2-3 minutes.

    • Ethanol (30 mL) is added to the reaction mixture, which is then heated under reflux for 2 hours.

    • After cooling, the mixture is poured into water and neutralized with dilute hydrochloric acid (2%).

    • The resulting solid product is filtered, washed with water, dried, and recrystallized from ethanol.[1]

2.1.2. Hydrolysis to 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid. While standard base-catalyzed hydrolysis (e.g., with NaOH) is an option, an effective method reported in the literature utilizes a mixture of potassium carbonate and thiourea in ethanol.[1]

  • Experimental Protocol:

    • Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (0.01 mol) is added to a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol.

    • The reaction mixture is heated under reflux for 4 hours.

    • Upon cooling, the mixture is poured into water and neutralized with a few drops of acetic acid.

    • The solid that forms is collected by filtration, washed with water, dried, and can be recrystallized from dimethylformamide (DMF) to yield colorless crystals.[1]

Step 2: N-Methylation to Yield this compound

The final step is the selective methylation of the nitrogen atom at the 1-position. This is a standard N-alkylation reaction. The choice of base is critical to deprotonate the amide nitrogen, making it nucleophilic enough to attack the methylating agent, typically methyl iodide. A moderately strong base like potassium carbonate or a stronger base like sodium hydride in an aprotic polar solvent such as DMF is suitable for this transformation.

  • Proposed Experimental Protocol:

    • To a stirred solution of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the carboxylate and amide anions.

    • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous solution with dilute HCl to a pH of 3-4 to precipitate the product.

    • Filter the solid, wash with water to remove inorganic salts, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Physicochemical and Spectroscopic Properties

3.1. Properties of the Precursor: 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

The properties of the unmethylated precursor are well-documented and serve as a crucial baseline for confirming the success of the subsequent methylation step.

PropertyValueSource
Appearance Colorless crystals[1]
Melting Point 270 °C[1]
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]

Spectroscopic Data of the Precursor:

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum shows characteristic peaks for the N-H group (3368 cm⁻¹), a broad O-H stretch from the carboxylic acid (3481–3175 cm⁻¹), and two distinct carbonyl stretches corresponding to the carboxylic acid and the amide (1716 and 1685 cm⁻¹). Aromatic C=C stretching vibrations are also observed (1605, 1563 cm⁻¹).[1]

  • ¹H NMR Spectroscopy (DMSO-d₆, δ in ppm): The spectrum displays a multiplet for the aromatic protons and the NH proton between 7.42-7.98 ppm. A broad singlet for the carboxylic acid OH appears at 8.09 ppm, and a characteristic singlet for the proton at the 4-position of the quinoline ring is observed downfield at 8.87 ppm.[1]

  • ¹³C NMR Spectroscopy (DMSO-d₆, δ in ppm): The spectrum shows two carbonyl carbons at 163.00 and 160.80 ppm. The carbons of the quinoline ring appear in the aromatic region (116.60-154.51 ppm).[1]

3.2. Predicted Properties of this compound

PropertyPredicted ValueRationale
Appearance White to off-white solidSimilar to the precursor.
Melting Point Expected to be lower than the precursor (e.g., 240-260 °C)N-methylation disrupts the intermolecular hydrogen bonding present in the precursor, which typically lowers the melting point.
Molecular Formula C₁₁H₉NO₃Addition of a CH₂ group.
Molecular Weight 203.19 g/mol Addition of 14.02 g/mol .
Solubility Slightly soluble in polar protic solvents, more soluble in polar aprotic solvents like DMSO and DMF.Similar to the precursor, but potentially with slightly increased solubility in less polar organic solvents.

Predicted Spectroscopic Changes:

  • Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the N-H stretching band around 3368 cm⁻¹. The broad O-H band of the carboxylic acid and the two C=O stretches will remain, although their positions might shift slightly.

  • ¹H NMR Spectroscopy:

    • The multiplet in the 7.42-7.98 ppm region will simplify due to the disappearance of the N-H signal .

    • A new singlet corresponding to the N-CH₃ protons is expected to appear, likely in the range of 3.5-4.0 ppm .

    • The downfield singlet for the H-4 proton (around 8.9 ppm) and the aromatic protons will remain, with slight shifts possible due to the electronic effect of the N-methyl group. The carboxylic acid proton will still be present as a broad singlet at a very downfield shift.

  • ¹³C NMR Spectroscopy:

    • A new peak for the N-CH₃ carbon will appear in the upfield region, likely between 30-40 ppm .

    • The chemical shifts of the other carbons, particularly those close to the nitrogen atom (C2 and C8a), are expected to shift slightly.

Reactivity and Potential Applications

The this compound scaffold is a versatile platform for further chemical modification. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships.

Derivatives of the broader 2-oxoquinoline class have shown promise in several therapeutic areas:

  • Anticancer Activity: Various substituted 1-aryl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their anticancer properties, with some compounds showing significant anti-proliferative activity against cell lines like MCF-7.[1]

  • Antibacterial Agents: The related 4-hydroxyquinoline-3-carboxylic acid scaffold is the basis for quinolone antibiotics, which act by inhibiting DNA gyrase.[2] While the 2-oxo scaffold has a different substitution pattern, its structural similarity suggests potential for antibacterial drug discovery.

The N-methylation of the scaffold can be a key strategy to fine-tune properties such as cell permeability, metabolic stability, and target binding affinity, making it a valuable modification for drug development professionals.

Reactivity Target 1-Methyl-2-oxo-1,2-dihydroquinoline- 3-carboxylic acid Ester Ester Derivatives Target->Ester Esterification (e.g., SOCl2, ROH) Amide Amide Derivatives Target->Amide Amide Coupling (e.g., EDC, HOBt, R2NH) Other Other Derivatives Target->Other Further Reactions

Figure 2: Key reactivity of the carboxylic acid moiety for derivative synthesis.

Conclusion

This compound is an important heterocyclic compound with significant potential for further development in medicinal chemistry. Its synthesis is straightforward, building upon the well-established preparation of its N-unsubstituted precursor. This guide provides both the verified experimental procedures for the precursor and a scientifically reasoned, actionable protocol for the final N-methylation step, along with predicted characterization data to aid researchers in their synthetic efforts. The insights into the reactivity and potential applications of this scaffold underscore its value as a building block for the discovery of new therapeutic agents.

References

  • Al-Ostath, A., El-Sayed, N. N. E., & El-Ashry, E. S. H. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(15), 4933. [Link]

  • Maliyana, A., Perts, Y. M., Vasylyeva, V. A., Borysko, P. O., Chernyshenko, S. V., & Shishkina, S. V. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(19), 4429. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer a deeper understanding of the causality behind the experimental methodologies used to determine these properties. While direct experimental data for the N-methylated target compound is not extensively available in peer-reviewed literature, this guide establishes a robust foundation by detailing the synthesis and characterized properties of its immediate precursor, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Subsequently, a scientifically grounded, step-by-step protocol for the N-methylation of this precursor is presented, followed by an expert analysis and prediction of the physical properties of the title compound. This includes anticipated changes in melting point, solubility, and spectral characteristics, providing researchers with a valuable and predictive tool for their work with this compound.

Introduction: The Quinolinone Core and the Significance of N-Methylation

The quinolinone scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, anticancer, and antiviral agents. The physical properties of these molecules, such as solubility and lipophilicity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. N-alkylation, and specifically N-methylation, of the quinolinone ring is a common strategy to modulate these properties. The introduction of a methyl group at the N-1 position can significantly impact the molecule's crystallinity, melting point, and solubility by disrupting intermolecular hydrogen bonding present in the parent compound. This guide focuses on this compound, providing a detailed examination of its physical characteristics, beginning with its synthesis.

Synthesis and Characterization of the Precursor: 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

A thorough understanding of the physical properties of the target compound begins with its synthesis, which logically starts from its immediate precursor. The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid is well-documented and provides a baseline for its properties.

Synthesis Protocol

The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid is typically achieved through the hydrolysis of its corresponding ethyl ester. The ester, in turn, can be synthesized from 2-aminobenzaldehyde and diethyl malonate. A reliable method has been reported and is detailed below[1].

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) in the presence of piperidine (2 mL) is fused on a hot plate for 2-3 minutes. Ethanol (30 mL) is then added, and the mixture is refluxed for 2 hours. After cooling, the reaction mixture is poured into water and neutralized with dilute hydrochloric acid (2%). The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.

Step 2: Hydrolysis to 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (0.01 mol) is added to a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol. The mixture is heated under reflux for 4 hours. After cooling, it is poured into water and neutralized with a few drops of acetic acid. The precipitated solid is filtered, washed with water, dried, and recrystallized from dimethylformamide (DMF) to yield colorless crystals of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid[1].

Diagram of the Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis 2-aminobenzaldehyde 2-aminobenzaldehyde heat heat 2-aminobenzaldehyde->heat diethyl malonate diethyl malonate diethyl malonate->heat piperidine piperidine piperidine->heat reflux in ethanol reflux in ethanol heat->reflux in ethanol Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate reflux in ethanol->Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate 2-oxo-1,2-dihydroquinoline-3-carboxylic acid 2-oxo-1,2-dihydroquinoline-3-carboxylic acid reflux in ethanol->2-oxo-1,2-dihydroquinoline-3-carboxylic acid Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate->reflux in ethanol thiourea thiourea thiourea->reflux in ethanol K2CO3 K2CO3 K2CO3->reflux in ethanol G 2-oxo-1,2-dihydroquinoline-3-carboxylic acid 2-oxo-1,2-dihydroquinoline-3-carboxylic acid DMF DMF 2-oxo-1,2-dihydroquinoline-3-carboxylic acid->DMF CH3I CH3I CH3I->DMF K2CO3 K2CO3 K2CO3->DMF This compound This compound DMF->this compound

Sources

biological activity of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Executive Summary

The quinolone scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with a vast spectrum of biological activities, most notably as antibacterial and anticancer agents. Within this class, the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core represents a versatile template for developing novel therapeutics. This guide focuses on the N-methylated derivative, this compound, a compound whose specific biological profile is best understood through the lens of its closely related analogs. By synthesizing data from studies on its parent structure and other derivatives, we can project its potential as a potent biological agent. This document will elucidate the synthetic pathways to this core moiety, explore the significant anticancer and antibacterial activities demonstrated by its chemical relatives, detail the experimental protocols for evaluating these activities, and discuss the critical structure-activity relationships that guide future drug discovery efforts. The evidence strongly suggests that this scaffold holds considerable promise, particularly in targeting DNA gyrase for antibacterial applications and in inducing cytotoxicity in cancer cell lines.

Introduction to the 2-Oxo-1,2-Dihydroquinoline Scaffold

The quinoline ring system is a heterocyclic aromatic compound that serves as a foundational structure for a multitude of pharmacologically active molecules.[1] The 2-oxo-1,2-dihydroquinoline variant, also known as a carbostyril, is characterized by a ketone group at the C-2 position. This feature, combined with a carboxylic acid at the C-3 position, creates a molecule with specific electronic and steric properties conducive to interacting with biological targets. The nitrogen atom at position 1 is a key site for substitution, and methylation to form this compound can significantly alter the compound's polarity, solubility, and binding interactions, thereby modulating its biological effects.

The broader quinolone family is famous for its antibacterial agents, which function by inhibiting bacterial DNA replication.[2] However, the versatility of the quinolone scaffold has allowed for its development in numerous other therapeutic areas, including as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5] Derivatives of quinolin-2(1H)-one, in particular, have been identified as inhibitors of various proteins and enzymes crucial to cancer cell proliferation, such as protein kinases and topoisomerases.[6][7]

Synthesis of the Core Moiety

The logical synthesis of this compound begins with the preparation of its parent, unmethylated scaffold, followed by a targeted N-methylation step. This two-stage approach ensures a high yield and purity of the final compound.

Synthesis Workflow

The synthetic pathway is initiated by the reaction of 2-aminobenzaldehyde with diethyl malonate to form the ethyl ester of the quinolone core, which is then hydrolyzed to yield the carboxylic acid. The final step involves the methylation of the nitrogen atom.

Synthesis_Workflow A 2-Aminobenzaldehyde + Diethyl Malonate B Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate A->B Piperidine Fusion, Reflux C 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid B->C Hydrolysis (e.g., Thiourea, K2CO3) D This compound C->D N-Methylation (e.g., CH3I, Base)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is a composite method based on established procedures for the synthesis of the parent compound and standard N-methylation techniques.[1][8]

Part A: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

  • Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

    • Fuse a mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) in the presence of piperidine (2 mL) on a hot plate for 2-3 minutes. The piperidine acts as a basic catalyst for the Knoevenagel condensation, followed by an intramolecular cyclization.

    • Add ethanol (30 mL) to the reaction mixture and heat under reflux for 2 hours to ensure complete reaction.

    • Cool the reaction mixture, pour it into water, and neutralize with dilute hydrochloric acid (2%). This precipitates the product.

    • Filter the resulting solid, wash with water, dry, and recrystallize from ethanol to yield the pure ester.[1]

  • Step 2: Hydrolysis to 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid.

    • Add the synthesized ester (0.01 mol) to a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol. The basic conditions facilitate the saponification of the ester to the carboxylic acid.

    • Heat the mixture under reflux for 4 hours.

    • After cooling, pour the mixture into water and neutralize with a few drops of acetic acid to precipitate the carboxylic acid product.

    • Filter the solid, wash with water, dry, and recrystallize from dimethylformamide to obtain pure 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[1]

Part B: N-Methylation

  • Step 3: Synthesis of this compound.

    • Dissolve 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (0.01 mol) in a suitable polar aprotic solvent like DMF.

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equiv.), to deprotonate the nitrogen atom, making it nucleophilic.

    • Add methyl iodide (CH₃I, 1.2 equiv.) dropwise to the solution.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Work up the reaction by pouring it into water and acidifying to precipitate the N-methylated product, which can then be purified by recrystallization.

Survey of Biological Activities

Direct experimental data on this compound is scarce in publicly available literature. However, extensive research on its close derivatives provides a strong foundation for predicting its biological activities.

Anticancer Activity

Derivatives of the 2-oxo-quinoline scaffold are promising as anticancer agents, with mechanisms often involving the disruption of cellular replication and signaling.[6][9]

Mechanism of Action: Studies on various quinolone derivatives suggest multiple anticancer mechanisms. These include the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase, and the inhibition of key signaling proteins like Protein Kinase B (Akt) and IκB kinase, which are critical for cell survival and proliferation.[9][10] The resulting disruption of these pathways can trigger apoptosis (programmed cell death).

Key Studies on Derivatives: A study focused on derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid revealed significant anticancer activity against the MCF-7 human breast cancer cell line.[1] In this work, the core scaffold was modified at the N-1 position with larger substituents. The results demonstrate that the core structure is a viable starting point for potent anticancer compounds.

Data Presentation: The following table summarizes the in vitro anticancer activity of key derivatives from the aforementioned study against the MCF-7 cell line, with Doxorubicin (Dox) as the reference compound.[1]

Compound ReferenceStructure (Modification at N-1)IC₅₀ (μg/mL) vs. MCF-7
7b -[C(C₆H₄-p-OCH₃)=C(CN)COOEt]2.15 ± 0.31
7c -[C(C₆H₃-p-OH-m-OCH₃)=C(CN)COOEt]1.73 ± 0.27
8a -[CH(C₆H₅)-c(C=O)NHN=C(NH₂)]3.11 ± 0.18
8b -[CH(C₆H₄-p-OCH₃)-c(C=O)NHN=C(NH₂)]2.87 ± 0.25
8c -[CH(C₆H₃-p-OH-m-OCH₃)-c(C=O)NHN=C(NH₂)]2.43 ± 0.33
Doxorubicin Reference Drug2.00 ± 0.19

Data extracted from Al-Tel, T. H., et al. (2022).[1]

Experimental Protocol: MTT Assay for Cytotoxicity The causality behind this choice of assay is its reliability and high throughput for assessing cell viability. It measures the metabolic activity of cells, which correlates with the number of viable cells.

  • Cell Culture: Plate MCF-7 cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µg/mL) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]

Antibacterial Activity

The quinolone class is most famous for its antibacterial properties, and the 2-oxo-quinoline core is a key feature in compounds designed to target bacterial enzymes.

Mechanism of Action: Quinolone antibiotics primarily exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][11] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Topoisomerase IV is responsible for decatenating (separating) newly replicated circular chromosomes. Inhibition of these enzymes leads to a rapid halt in DNA synthesis and repair, ultimately causing bacterial cell death.[2][3][12]

DNA_Gyrase_Inhibition cluster_0 Normal Bacterial DNA Replication cluster_1 Action of Quinolone Compound A Relaxed DNA B DNA Gyrase A->B Binds C Negatively Supercoiled DNA (Replication-ready) B->C Introduces Supercoils D 1-Methyl-2-oxo-quinoline -3-carboxylic acid E DNA Gyrase D->E Binds to F Inhibited Complex E->F Forms a stable ternary complex with DNA G DNA Replication Blocked F->G H Bacterial Cell Death G->H

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

Key Studies on Derivatives: Research into 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives has identified potent inhibitors of E. coli DNA gyrase.[12] One derivative, compound 13e from the study, demonstrated an IC₅₀ value of 0.0017 μM, which is more than tenfold stronger than the reference antibiotic novobiocin.[12] This highlights the exceptional potential of the 2-oxo-1,2-dihydroquinoline scaffold as a platform for novel antibacterial agents that target DNA gyrase.

Data Presentation: The table below shows the inhibitory activity of a key derivative against E. coli DNA gyrase.

Compound ReferenceStructureIC₅₀ (μM) vs. E. coli DNA Gyrase
13e 8-(methylamino)-N-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide0.0017
Novobiocin Reference Antibiotic>0.02

Data extracted from Onodera, Y., et al. (2020).[12]

Experimental Protocol: DNA Gyrase Inhibition Assay (Supercoiling Assay) This biochemical assay directly measures the enzymatic activity of DNA gyrase, providing a clear and quantitative assessment of inhibition.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and ATP.

  • Enzyme and Substrate: In a microcentrifuge tube, combine the reaction buffer, a defined amount of purified E. coli DNA gyrase, and relaxed circular plasmid DNA (the substrate).

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. Quantify the amount of supercoiled DNA in each lane relative to the controls to determine the IC₅₀ of the test compound.

Structure-Activity Relationship (SAR) Insights

  • Anticancer Activity: For the N-1 substituted derivatives tested against MCF-7 cells, the presence of a vinyl group with electron-withdrawing (cyano) and electron-donating (hydroxyl, methoxy) groups on the phenyl ring appears beneficial. Specifically, compound 7c , with a 4-hydroxy-3-methoxyphenyl group, showed the highest potency, suggesting that hydrogen bond donating and accepting capabilities on the N-1 substituent are important for activity.[1]

  • Antibacterial Activity: The potent DNA gyrase inhibition observed with 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives indicates that substitutions on the benzo part of the quinoline ring are well-tolerated and can enhance activity.[12] The carboxamide at the C-3 position is a common feature in many potent gyrase inhibitors.

  • N-1 Methylation: The effect of N-1 methylation can be target-dependent. While it can improve pharmacokinetic properties, some studies on quinolone-benzimidazole hybrids have noted that N-methylation can be detrimental to activity against certain protein kinases.[10] Therefore, empirical testing of this compound is necessary to determine its specific activity profile.

Future Directions and Therapeutic Potential

The collective evidence strongly supports the this compound scaffold as a highly promising starting point for drug discovery.

  • Therapeutic Potential: The most immediate potential lies in developing novel antibacterial agents targeting DNA gyrase, an area where new scaffolds are desperately needed to combat rising antibiotic resistance. The anticancer potential is also significant, meriting further exploration of its mechanism of action.

  • Future Experiments:

    • Synthesis and Profiling: The primary next step is the synthesis and purification of this compound and its simple amides to establish a baseline biological activity profile.

    • Broad-Spectrum Screening: The compound should be screened against a panel of bacterial strains (both Gram-positive and Gram-negative) and a diverse panel of cancer cell lines (e.g., NCI-60).

    • Mechanism of Action Studies: If activity is confirmed, detailed mechanistic studies should be undertaken, including specific enzyme inhibition assays (DNA gyrase, topoisomerases, kinases) and cell-based assays (cell cycle analysis, apoptosis assays).

    • Library Synthesis: A focused library of derivatives should be synthesized by modifying the C-3 carboxylic acid (e.g., forming various amides and esters) and by substituting the benzo ring at positions 5, 6, 7, and 8 to fully explore the SAR.

Conclusion

While direct biological data for this compound remains to be published, a comprehensive analysis of its close chemical relatives provides a compelling case for its potential as a biologically active agent. The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core is a validated pharmacophore for potent anticancer and antibacterial activity. Derivatives have demonstrated nanomolar inhibition of bacterial DNA gyrase and potent cytotoxicity against human cancer cell lines. The strategic addition of a methyl group at the N-1 position is a classic medicinal chemistry modification that can enhance metabolic stability and cell permeability. The logical next step is the empirical investigation of this specific compound, which stands as a promising candidate for development into a next-generation therapeutic.

References

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The Therapeutic Potential of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, a class of compounds demonstrating significant promise across various therapeutic areas. We will delve into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking a comprehensive understanding of this important chemical scaffold.

Introduction: The Quinoline Core in Drug Discovery

The quinoline scaffold is a recurring motif in a multitude of natural and synthetic bioactive compounds.[1] Its derivatives have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The this compound core, in particular, serves as a privileged structure for the design of novel therapeutic agents. The strategic placement of a carboxylic acid at the 3-position and a methyl group at the 1-position provides a foundational framework for further molecular exploration and optimization of biological activity.

Synthetic Pathways to this compound Derivatives

The synthesis of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core is a critical first step in the development of its derivatives. A common and efficient method involves the condensation of an appropriate 2-aminobenzaldehyde with diethyl malonate.[1] Subsequent hydrolysis of the resulting ethyl ester yields the desired carboxylic acid. The N-methylation to introduce the 1-methyl group can be achieved through alkylation reactions.[3]

A generalized synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 N-Methylation and Derivatization A 2-Aminobenzaldehyde C Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate A->C Piperidine, heat B Diethyl Malonate B->C D 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid C->D Hydrolysis (e.g., with Thiourea/K2CO3) E This compound D->E Methylating agent (e.g., CH3I) F Diverse Derivatives E->F Further functionalization ERK_Pathway_Inhibition cluster_pathway RAF/MEK/ERK Signaling Pathway RAF RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor Quinolone Derivative Inhibitor->MEK Inhibits Phosphorylation

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by certain quinolone derivatives.

Antibacterial Activity

Quinolones are a well-established class of broad-spectrum antibacterial agents. [4][5]Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. [4][6][7]This leads to breaks in the bacterial DNA and ultimately cell death. [4] Derivatives of 8-(methylamino)-2-oxo-1,2-dihydroquinoline have been identified as potent inhibitors of E. coli DNA gyrase. [8]One such derivative exhibited an IC₅₀ value of 0.0017 µM, demonstrating its potential as a lead compound for the development of new antibacterial agents. [8]The antibacterial spectrum of quinolones can be modulated by substitutions on the core structure, with different generations of quinolones showing varying activity against Gram-positive and Gram-negative bacteria. [4]

Antiviral Activity

The antiviral potential of quinoline derivatives is an emerging area of research. [9][10]Studies have shown that certain derivatives of 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid, a related scaffold, act as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. [11]One compound demonstrated an IC₅₀ of 5.9 µM based on NTP incorporation by the enzyme and an EC₅₀ of 15.7 µM in a cell-based replicon assay. [11]Molecular docking studies suggest that these compounds may act as pyrophosphate mimics, binding to the active site of the viral polymerase. [11] Other research has identified quinoline derivatives with activity against influenza viruses and SARS-CoV-2. [9][12]The antiviral activity is often dependent on the nature and position of substituents on the quinoline ring. [9]

Antifungal and Other Activities

In addition to the activities mentioned above, quinoline derivatives have also shown promise as antifungal and anthelmintic agents. [1][13]For instance, certain quinoxalopeptide derivatives have exhibited potent bioactivity against fungal strains such as Candida albicans and Aspergillus niger. [13]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Key SAR insights include:

  • Position C2: Bulky, hydrophobic substituents at the C2 position are often necessary for potent activity, as seen in inhibitors of dihydroorotate dehydrogenase. [14]* Position C4: A carboxylic acid group at the C4 position is a strict requirement for the activity of certain quinoline-based enzyme inhibitors. [14]* Benzo Portion of the Quinoline Ring: Substitutions on the benzo ring can significantly modulate the biological activity. For example, fluorine substitution is a common feature in many potent fluoroquinolone antibiotics. [4]* Substituents on Attached Moieties: For derivatives with complex side chains, the nature of the substituents on these moieties plays a crucial role. In a series of anticancer quinoline-pyrazole hybrids, the specific substitutions on the aryl and pyrazolinone rings were critical for their antiproliferative effects. [1]

Experimental Protocols: A Practical Approach

General Procedure for Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

This protocol is a representative example of how the core structure can be further elaborated to generate diverse derivatives. [1]

  • A mixture of the appropriate starting materials is refluxed in a suitable solvent, such as ethanol.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and dried.

  • The final product can be recrystallized from an appropriate solvent to obtain the pure compound.

  • The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as elemental analysis. [1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [1]

  • Cancer cells (e.g., MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated to allow the MTT to be metabolized by viable cells into a purple formazan product.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined. [1]

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antibacterial, and antiviral agents highlights their potential for the development of new therapeutics. Future research in this area should focus on:

  • Lead Optimization: Further structural modifications to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities.

  • In Vivo Studies: Evaluation of the most promising derivatives in animal models to assess their pharmacokinetic properties, efficacy, and safety.

  • Combating Drug Resistance: Design and synthesis of novel derivatives that can overcome existing drug resistance mechanisms, particularly in the context of infectious diseases and cancer. [15] The continued exploration of this chemical space holds great promise for the discovery of next-generation drugs to address unmet medical needs.

References

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  • Ukrainets, I. V., et al. (2011). (RS)-2-Oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. [Link]

  • Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1918. [Link]

  • Antonov, D. O., et al. (2017). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 22(12), 2085. [Link]

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1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its versatile structure has been extensively explored, leading to the development of drugs with a wide array of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[1] Within this broad class, the 2-oxo-1,2-dihydroquinoline (or quinolinone) core is of particular interest. The presence of a carboxylic acid at the 3-position and methylation at the N-1 position creates the specific compound, this compound, a molecule that serves as a crucial building block for developing novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, chemical properties, and the burgeoning research into the biological activities of its derivatives, offering insights for researchers and professionals in drug development.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with the construction of the foundational quinolinone ring. The subsequent N-methylation presents a key modification for tuning the molecule's properties.

Part 1: Synthesis of the Precursor, 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

The common and efficient route to the quinolinone carboxylic acid precursor involves the cyclization of an aniline derivative with a malonate, followed by hydrolysis. A well-documented method starts from 2-aminobenzaldehyde.[1]

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (4)

This protocol is adapted from the method described by Al-Abdullah et al.[1]

  • Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (2)

    • Rationale: This step constructs the quinolinone ring via a Knoevenagel condensation followed by an intramolecular cyclization. Piperidine acts as a basic catalyst.

    • Procedure: A mixture of 2-aminobenzaldehyde (1) (0.01 mol) and diethyl malonate (0.01 mol) is fused in the presence of piperidine (2 mL) on a hot plate for 2–3 minutes.

    • Ethanol (30 mL) is added, and the mixture is heated under reflux for 2 hours.

    • The reaction mixture is cooled, poured into water, and neutralized with dilute hydrochloric acid (2%).

    • The resulting solid is filtered, washed with water, dried, and crystallized from ethanol to yield ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (2).[1]

  • Step 2: Hydrolysis to 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (4)

    • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. Thiourea and potassium carbonate in ethanol provide the necessary environment for this transformation.

    • Procedure: The ester (2) (0.01 mol) is added to a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol.

    • The mixture is heated under reflux for 4 hours.

    • After cooling, the mixture is poured into water and neutralized with a few drops of acetic acid.

    • The solid formed is filtered, washed with water, dried, and crystallized from dimethylformamide to yield 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (4).[1]

Part 2: N-Methylation to Yield this compound

With the precursor in hand, the final step is the selective methylation of the nitrogen at the 1-position. This is a standard alkylation reaction. While the direct synthesis of the title compound is not detailed in the provided literature, the methylation of a similar quinoline core has been described and serves as a reliable procedural basis.[2]

Proposed Experimental Protocol: N-Methylation

  • Rationale: The acidic N-H proton of the quinolinone ring can be deprotonated by a suitable base, creating a nucleophilic anion that readily reacts with an electrophilic methylating agent like methyl iodide.

  • Procedure:

    • To a solution of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (4) (0.01 mol) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (K₂CO₃) (0.015 mol).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the anion.

    • Add methyl iodide (CH₃I) (0.012 mol) dropwise to the suspension.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_precursor Part 1: Precursor Synthesis cluster_methylation Part 2: N-Methylation A 2-Aminobenzaldehyde + Diethyl Malonate B Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (2) A->B Piperidine, Reflux C 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (4) B->C K2CO3, Thiourea, EtOH, Reflux D 1-Methyl-2-oxo-1,2-dihydroquinoline- 3-carboxylic acid C->D 1. K2CO3, DMF 2. CH3I

Caption: Synthetic route to this compound.

Biological Activity and Therapeutic Applications

The true value of the this compound scaffold lies in its potential as a core for developing potent therapeutic agents. Research has primarily focused on derivatives, revealing significant activity in several key areas.

Anticancer Activity

Derivatives of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core have demonstrated notable anticancer properties. A key strategy involves attaching other bioactive pharmacophores to the quinolinone nitrogen.[1]

One study explored the synthesis of hybrids combining the quinolinone core with a pyrazolinone moiety.[1] These compounds were tested for their anticancer effects against the MCF-7 human breast cancer cell line. The results showed that several derivatives exhibited potent anti-proliferative activity, with some compounds being more effective than the reference drug Doxorubicin.[1]

Compound ReferenceStructure (Modification at N-1 of Quinolinone)IC₅₀ (µg/mL) vs. MCF-7 Cells[1]
7b -[C(4-methoxyphenyl)=C(CN)COOEt]2.15 ± 0.31
7c -[C(4-hydroxy-3-methoxyphenyl)=C(CN)COOEt]1.73 ± 0.27
8a -[CH(phenyl)(3-amino-5-oxopyrazolidin-4-ylidene)]2.51 ± 0.45
8b -[CH(4-methoxyphenyl)(3-amino-5-oxopyrazolidin-4-ylidene)]2.07 ± 0.16
8c -[CH(4-hydroxy-3-methoxyphenyl)(3-amino-5-oxopyrazolidin-4-ylidene)]2.11 ± 0.24
Doxorubicin (Ref.) -2.86 ± 0.21

Data summarized from Al-Abdullah et al., 2022.[1]

The data clearly indicates that derivatization of the core scaffold leads to potent anticancer agents. Compound 7c , with a vanillin-derived substituent, showed the highest activity, suggesting that the electronic and steric properties of the N-1 substituent are crucial for cytotoxicity.[1]

More recent studies have identified quinolone derivatives as Small Molecule Enhancers of RNAi (SMER) that act by binding to the TAR RNA-binding protein (TRBP), thereby modulating miRNA maturation and exhibiting anticancer activity against ovarian cancer cells.[3] This highlights a novel mechanism of action for this class of compounds.

Antibacterial Activity: DNA Gyrase Inhibition

The quinolone scaffold is famous for its antibacterial properties, primarily through the inhibition of DNA gyrase (GyrB) and topoisomerase IV (ParE), essential enzymes for bacterial DNA replication.[2][4] While the classic fluoroquinolones are N-alkylated at the 1-position, research on 2-oxo-1,2-dihydroquinoline derivatives has also shown promise.

A study focused on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives identified compounds with potent inhibitory activity against E. coli DNA gyrase.[4] For example, compound 13e from this study showed an IC₅₀ value of 0.0017 µM, which was more than 10-fold stronger than the reference compound novobiocin.[4] This demonstrates that the 2-oxo-quinoline-3-carboxamide core is a viable starting point for developing new classes of DNA gyrase inhibitors.

DNAGyrase DNA_Relaxed Relaxed Bacterial DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA_Relaxed->Gyrase Binds DNA_Supercoiled Negatively Supercoiled DNA (Replication-ready) Replication DNA Replication & Cell Division DNA_Supercoiled->Replication Gyrase->DNA_Supercoiled Introduces supercoils (ATP-dependent) NoReplication Replication Blocked Bactericidal Effect Gyrase->NoReplication Quinolone Quinolone Derivative (e.g., 1-Methyl-2-oxo-quinoline) Quinolone->Gyrase Inhibits GyrB subunit

Sources

The Genesis of a Scaffold: Unraveling the History and Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the highly successful class of quinolone antibiotics. Within this broad family, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid represents a fundamental N-alkylated derivative. Its deceptively simple structure belies a rich history intertwined with the dawn of synthetic antibacterial agents and continues to be a valuable building block in the development of novel therapeutics. This technical guide provides a comprehensive exploration of the discovery, historical context, and synthetic evolution of this pivotal molecule, offering field-proven insights and detailed experimental protocols for the modern researcher.

The Historical Context: A Serendipitous Discovery in the Quest for Antimalarials

The story of quinolone antibacterials, and by extension the N-methylated derivatives, is a classic example of serendipity in scientific discovery. The initial impetus for the exploration of quinoline-based compounds was not for their antibacterial properties, but rather for their potential as antimalarial agents. In the mid-20th century, Imperial Chemical Industries (ICI) was a hub of research in this area.[1]

A significant breakthrough in the history of the N-methylated quinolone core can be traced back to the work of Walter Hepworth, a chemist at ICI. In 1959, Hepworth was granted two British patents, GB820295 and GB822586, which detailed a chemical process for the synthesis of a closely related compound: 6-nitro-1-methyl-3-carboxyquinolone.[1][2] This marked a pivotal moment, as it established a clear and early method for the N-alkylation of the quinolone-3-carboxylic acid scaffold. While the primary focus of these patents was on a nitro-substituted derivative, the underlying chemistry laid the groundwork for the synthesis of the broader class of N-alkylated quinolones, including the non-nitrated parent compound, this compound.

The broader class of quinolone antibiotics emerged into the clinical landscape in the early 1960s with the discovery of nalidixic acid, which itself was an unexpected byproduct during the synthesis of the antimalarial drug chloroquine.[3] This discovery opened the floodgates for the systematic investigation of quinolone derivatives, leading to the development of successive generations of potent antibacterial agents.

Synthetic Evolution: From Classical Cyclizations to Modern Methodologies

The synthesis of this compound and its parent compound, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, has evolved significantly from the early days of quinoline chemistry. The foundational approaches have paved the way for more efficient and versatile modern techniques.

Foundational Synthesis: The Path to the Parent Scaffold

The most common and historically significant route to the core 2-oxo-1,2-dihydroquinoline-3-carboxylic acid structure involves a cyclization reaction. A widely employed method starts with the reaction of 2-aminobenzaldehyde with diethyl malonate.

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid [1]

Part A: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Reaction Setup: A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) is prepared.

  • Catalysis: A catalytic amount of piperidine (2 mL) is added to the mixture.

  • Initial Reaction: The mixture is fused on a hot plate for 2-3 minutes.

  • Reflux: Ethanol (30 mL) is added, and the reaction mixture is heated under reflux for 2 hours.

  • Work-up: The reaction mixture is cooled, poured into water, and neutralized with a 2% solution of dilute hydrochloric acid.

  • Isolation: The resulting solid product is filtered, washed with water, and dried.

  • Purification: The crude product is crystallized from ethanol to yield ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate as colorless crystals.

Part B: Hydrolysis to 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

  • Reaction Setup: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (0.01 mol) is added to a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol.

  • Reflux: The reaction mixture is heated under reflux for 4 hours.

  • Work-up: The mixture is cooled, poured into water, and neutralized with a few drops of acetic acid.

  • Isolation: The solid that forms is filtered, washed with water, and dried.

  • Purification: The crude product is crystallized from dimethylformamide to yield 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid as colorless crystals.

Synthesis_of_Parent_Acid

The Crucial N-Methylation Step

With the parent acid in hand, the introduction of the methyl group at the nitrogen atom is the final step to achieving this compound. This is typically accomplished through a standard N-alkylation reaction.

Experimental Protocol: N-Methylation of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

  • Reaction Setup: 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (1 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: A slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the nitrogen atom.

  • Methylating Agent: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure complete reaction.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into water and acidified to precipitate the product.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

N_Methylation

Modern Applications and Future Directions

While the initial interest in the quinolone scaffold was driven by the need for antibacterial agents, the versatility of this compound and its derivatives has led to their exploration in a much broader therapeutic landscape. The core structure serves as a privileged scaffold in drug discovery, with modifications leading to compounds with diverse biological activities.

Recent research has demonstrated that derivatives of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core exhibit promising anticancer activity.[1] By attaching various pharmacophores to the nitrogen at position 1, researchers have been able to synthesize compounds with potent antiproliferative effects against various cancer cell lines.

Furthermore, the quinolone nucleus is a known inhibitor of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. This mechanism of action, which was central to the success of fluoroquinolone antibiotics, continues to be exploited in the design of new antibacterial agents. Derivatives of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold are being investigated as potential DNA gyrase inhibitors to combat the growing threat of antibiotic resistance.

Conclusion

The journey of this compound, from its conceptual origins in the historical quest for antimalarials to its current status as a versatile scaffold in modern drug discovery, highlights the enduring importance of fundamental heterocyclic chemistry. The foundational synthetic work, pioneered by chemists like Walter Hepworth at ICI, provided the essential tools for the creation of this and related molecules. Today, armed with a deeper understanding of its synthetic pathways and a broader appreciation for its therapeutic potential, researchers continue to build upon this legacy, designing novel derivatives with the aim of addressing a wide range of diseases. The continued exploration of this seemingly simple yet powerful molecule promises to yield new and impactful therapeutic agents for years to come.

References

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. [Link]

  • Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega. [Link]

  • Origins of the Quinolone Class of Antibacterials. ACS Publications. [Link]

  • Quinolone antibiotic - Wikipedia. Wikipedia. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

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A Comprehensive Technical Guide to the Pharmacokinetics of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the anticipated pharmacokinetic profile of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and a detailed roadmap for its experimental determination. While specific data for this molecule is not currently available in published literature, this document synthesizes information from structurally related quinolone derivatives and established pharmacokinetic principles to offer a predictive overview and a robust investigational framework.

Section 1: Introduction and Postulated Pharmacokinetic Profile

This compound belongs to the quinolone class of compounds, a scaffold known for its diverse biological activities.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this molecule is critical for its development as a potential therapeutic agent. Quinolone antibiotics, for instance, are known for their broad-spectrum activity and generally high oral bioavailability.[2] Based on the general characteristics of quinolone-3-carboxamide derivatives, we can postulate a preliminary pharmacokinetic profile for this compound.[3]

Postulated Profile:

  • Absorption: Likely to be well-absorbed orally, a common characteristic of many quinolone derivatives.[2]

  • Distribution: Moderate to high tissue penetration is expected.

  • Metabolism: Anticipated to be metabolized by cytochrome P450 (CYP) enzymes in the liver.[3] Key metabolic pathways may include hydroxylation and dealkylation.[3]

  • Excretion: The parent compound and its metabolites are likely to be eliminated through both renal and fecal routes.

The following sections will detail the experimental methodologies required to rigorously define these pharmacokinetic parameters.

Section 2: In Vitro ADME Profiling: A Foundation for In Vivo Success

In vitro ADME assays are fundamental in early drug discovery to identify key structural features influencing safety and efficacy, providing crucial insights into pharmacokinetic properties.[4] These studies help in the early identification of potential liabilities, guide compound optimization, and prioritize promising candidates for further development.[4]

Core In Vitro ADME Assays
Parameter Assay Experimental Rationale
Solubility Thermodynamic & Kinetic SolubilityTo determine the dissolution characteristics, which is a prerequisite for absorption.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) & Caco-2 Permeability AssayTo predict passive diffusion and active transport across the intestinal barrier, respectively.[5]
Metabolic Stability Liver Microsomal Stability Assay & Hepatocyte Stability AssayTo assess the intrinsic clearance of the compound by hepatic enzymes, primarily CYPs.[3][5]
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationTo determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability to target tissues.
CYP450 Inhibition Fluorometric or LC-MS/MS-based assaysTo evaluate the potential for drug-drug interactions by assessing the inhibitory effect on major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Metabolite Identification Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysisTo identify the primary metabolic pathways and the structures of major metabolites.[5]
Experimental Workflow: In Vitro ADME Screening

ADME_Workflow cluster_InVitro In Vitro ADME Screening Compound Test Compound: This compound Solubility Aqueous Solubility Compound->Solubility Permeability Permeability (PAMPA, Caco-2) Compound->Permeability Metabolism Metabolic Stability (Microsomes, Hepatocytes) Compound->Metabolism PPB Plasma Protein Binding Compound->PPB CYP_Inhibition CYP450 Inhibition Compound->CYP_Inhibition Data_Analysis Data Analysis & Interpretation Solubility->Data_Analysis Permeability->Data_Analysis Met_ID Metabolite Identification Metabolism->Met_ID Metabolism->Data_Analysis PPB->Data_Analysis CYP_Inhibition->Data_Analysis Met_ID->Data_Analysis

Caption: A streamlined workflow for the initial in vitro ADME assessment.

Section 3: Preclinical In Vivo Pharmacokinetics: Bridging the Gap to Clinical Application

In vivo pharmacokinetic studies are essential to understand how a drug behaves in a living organism and are a regulatory requirement before proceeding to human clinical trials.[6][7] Rodent models, such as rats and mice, are commonly used for these initial studies.[8][9]

Designing a Rodent Pharmacokinetic Study

A typical study design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals. This allows for the determination of absolute bioavailability and provides a comprehensive picture of the drug's disposition.[10]

Key Parameters to be Determined:

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Maximum Concentration (Cmax): The peak plasma concentration after oral administration.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats (male and female).

  • Number of animals: 3-5 per group.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Dosing:

  • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent).

  • Oral (PO) Group: Administer a single dose (e.g., 5-20 mg/kg) via oral gavage. The compound should be formulated as a solution or suspension.

3. Blood Sampling:

  • Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method for the quantification of this compound in rat plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses.[11][12]

  • The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[7][13]

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

Logical Flow for In Vivo Pharmacokinetic Assessment

InVivo_PK_Flow cluster_InVivo In Vivo Pharmacokinetic Study Dosing Dosing (IV and PO routes in Rats) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis Report Comprehensive PK Report PK_Analysis->Report

Caption: Step-by-step process for conducting an in vivo pharmacokinetic study.

Section 4: Data Interpretation and Next Steps

The data generated from these in vitro and in vivo studies will provide a comprehensive understanding of the pharmacokinetic profile of this compound.

Interpreting the Results:

  • High oral bioavailability would be a favorable characteristic, suggesting the potential for oral administration.[2]

  • A moderate volume of distribution would indicate good tissue penetration without excessive accumulation.

  • A low to moderate clearance rate would suggest a reasonable half-life, potentially allowing for less frequent dosing.[3]

  • Identification of major metabolites is crucial for understanding the drug's fate in the body and for assessing the potential for active or toxic metabolites.

  • A low potential for CYP inhibition would minimize the risk of drug-drug interactions.

Future Directions:

Based on a favorable pharmacokinetic profile, subsequent studies could include:

  • Tissue distribution studies to identify target organs and assess potential for accumulation.

  • Excretion studies to determine the primary routes of elimination.

  • Pharmacokinetic studies in non-rodent species to assess inter-species differences.[6]

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a relationship between drug exposure and therapeutic effect.

Section 5: Regulatory Considerations

All preclinical studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[7][14] Both the FDA and EMA provide detailed guidelines on the design and conduct of preclinical pharmacokinetic and toxicology studies.[13][15][16] Adherence to these guidelines is essential for a successful Investigational New Drug (IND) or Clinical Trial Application (CTA).

References

  • ResearchGate. (n.d.). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. Retrieved from [Link]

  • PubMed. (2025). Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition. Retrieved from [Link]

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  • ResearchGate. (n.d.). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. Retrieved from [Link]

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  • Therapeutic Goods Administration. (2024). Guideline on the evaluation of the pharmacokinetics of medicinal products in patients with decreased renal function. Retrieved from [Link]

  • ResearchGate. (n.d.). New classification and update on the quinolone antibiotics. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. Retrieved from [Link]

  • European Medicines Agency. (2018). Fluoroquinolone and quinolone antibiotics: PRAC recommends new restrictions on use following review of disabling and potentially long-lasting side effects. Retrieved from [Link]

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Toxicology Profile of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Data Gap for a Novel Quinolone Derivative

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a novel synthetic compound belonging to the quinolone class of heterocyclic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and antimalarial agents.[1][2][3] However, the immense structural diversity and biological activity of quinoline derivatives also present a complex toxicological landscape. While specific toxicological data for this compound is not yet publicly available, this in-depth technical guide provides a predictive toxicology profile based on established knowledge of the quinoline class. It further outlines a comprehensive, tiered strategy for the non-clinical safety evaluation of this compound, designed for researchers, scientists, and drug development professionals. This guide emphasizes a proactive, mechanism-driven approach to identify and mitigate potential safety liabilities early in the drug development process.

I. Predicted Toxicological Profile: Extrapolating from the Quinoline Class

Based on the toxicological profiles of structurally related quinoline and isoquinoline carboxylic acid derivatives, we can anticipate a number of potential hazards associated with this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard classifications for analogous compounds that serve as a preliminary warning.

For instance, 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid and its methyl ester are classified with the following hazards:

  • Acute Toxicity, Oral (Harmful if swallowed) [4][5]

  • Skin Irritation [4][5]

  • Serious Eye Irritation [4][5]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) [4][5]

These classifications suggest that this compound may also exhibit irritant properties and acute oral toxicity. Beyond these immediate hazards, the broader quinoline class has been associated with more specific and serious toxicities that warrant careful investigation.

Table 1: Summary of Potential Toxicities Associated with Quinolone Derivatives
Toxicological EndpointPotential Concern for this compoundRationale and Key Considerations
Genotoxicity/Mutagenicity HighMany quinoline derivatives are known to be mutagenic, often through DNA intercalation or adduction.[6] The planar aromatic structure is a potential structural alert.
Hepatotoxicity HighThe liver is a primary target for quinoline toxicity, with mechanisms involving metabolic activation by cytochrome P450 enzymes leading to reactive intermediates and oxidative stress.[6][7] The carboxylic acid moiety can also contribute to hepatotoxicity.[8][9]
Cardiotoxicity Moderate to HighSeveral quinoline-based drugs are associated with cardiovascular side effects, including QT interval prolongation, which can lead to life-threatening arrhythmias.[10][11]
Phototoxicity ModerateCertain quinolone antibiotics are known to cause phototoxic reactions. This should be considered, especially for drugs intended for long-term use.
Neurotoxicity Low to ModerateWhile some quinoline derivatives have shown neurotoxic effects, this is not a universal feature of the class.[6]
Cytotoxicity Dependent on therapeutic targetMany quinoline derivatives have been synthesized for their cytotoxic activity against cancer cell lines.[1][2][12] Off-target cytotoxicity is a key concern.

II. A Phased Strategy for Non-Clinical Safety Evaluation

A robust non-clinical safety assessment is paramount for any new chemical entity. The following tiered approach provides a logical and efficient pathway to characterize the toxicological profile of this compound, starting with in silico and in vitro methods to refine subsequent in vivo studies.

Phase 1: In Silico and In Vitro Profiling

The initial phase focuses on rapid, high-throughput screening to identify potential liabilities and guide further development.

Computational models can provide early warnings of potential toxicities.

  • (Q)SAR Analysis: Utilize Quantitative Structure-Activity Relationship models to predict mutagenicity, carcinogenicity, and other toxicities based on the chemical structure.

  • ADME Modeling: Predict Absorption, Distribution, Metabolism, and Excretion properties to anticipate pharmacokinetic behavior and potential for drug-drug interactions.[13][14]

A battery of in vitro assays is essential to assess the intrinsic toxicity of the compound.[15]

  • Genotoxicity:

    • Ames Test (Bacterial Reverse Mutation Assay): A standard assay to detect point mutations caused by the compound or its metabolites.[6]

    • In Vitro Micronucleus Test: To assess for chromosomal damage in mammalian cells.

  • Cytotoxicity:

    • MTT/XTT Assay: To determine the concentration-dependent cytotoxic effects on a panel of cell lines, including hepatocytes (e.g., HepG2) and cardiomyocytes.[2][16]

  • Hepatotoxicity:

    • Hepatocyte Viability Assays: Using primary human hepatocytes or HepG2 cells to assess for liver cell death.

    • Cytochrome P450 Inhibition/Induction: To evaluate the potential for drug-drug interactions.

  • Cardiotoxicity:

    • hERG Channel Assay: A critical screen to assess for inhibition of the hERG potassium channel, a primary mechanism for drug-induced QT prolongation.

    • Cardiomyocyte Viability and Function Assays: Using induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to evaluate effects on contractility and viability.[17][18]

Diagram 1: In Vitro Toxicology Screening Workflow

in_vitro_workflow cluster_start Compound Synthesis cluster_assays In Vitro Assays cluster_decision Decision Point start 1-Methyl-2-oxo-1,2-dihydro- quinoline-3-carboxylic acid genotox Genotoxicity (Ames, Micronucleus) start->genotox cytotox Cytotoxicity (MTT/XTT on cell lines) start->cytotox hepatotox Hepatotoxicity (Hepatocyte Viability, CYP450) start->hepatotox cardiotox Cardiotoxicity (hERG, iPSC-Cardiomyocytes) start->cardiotox decision Proceed to In Vivo Studies? genotox->decision cytotox->decision hepatotox->decision cardiotox->decision

Caption: A streamlined workflow for the initial in vitro toxicological assessment.

Phase 2: In Vivo Studies

In vivo studies are crucial for understanding the compound's effects in a whole biological system.[19] These studies should be designed based on the findings from Phase 1.

  • Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD).

  • Methodology: Typically performed in two rodent species (e.g., rats and mice) via the intended clinical route of administration.[20]

  • Objective: To evaluate the toxicological effects after repeated administration over a defined period (e.g., 14 or 28 days).

  • Methodology: Conducted in at least two species (one rodent, one non-rodent).[21][22] Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.

  • Objective: To assess the effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

  • Methodology: Specific models are used to evaluate parameters such as blood pressure, heart rate, ECG, respiratory rate, and neurological function.

Diagram 2: Tiered In Vivo Toxicology Evaluation

in_vivo_workflow start Positive In Vitro Profile acute_tox Acute Toxicity Studies (Rodent, MTD determination) start->acute_tox repeat_dose Repeat-Dose Toxicity (Rodent & Non-rodent) acute_tox->repeat_dose safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) repeat_dose->safety_pharm ind Investigational New Drug (IND) Application safety_pharm->ind

Caption: A sequential approach for in vivo safety assessment leading to IND submission.

III. ADME/Tox Profiling: Understanding the Complete Picture

The toxicological profile of a compound is intrinsically linked to its ADME properties.[23]

  • Metabolite Identification: Characterize the major metabolites of this compound in vitro (using liver microsomes) and in vivo. Some metabolites may be more toxic than the parent compound.

  • Pharmacokinetics/Toxicokinetics (PK/TK): Determine the relationship between the dose, systemic exposure, and toxicological effects.[24] This is crucial for interpreting the findings from repeat-dose toxicity studies.

  • Drug-Drug Interaction Potential: In-depth evaluation of the potential to inhibit or induce key drug-metabolizing enzymes and transporters.

IV. Conclusion and Future Directions

While this compound holds potential as a novel therapeutic agent, a thorough and systematic toxicological evaluation is imperative. This guide provides a predictive framework and a comprehensive testing strategy to de-risk its development. By integrating in silico, in vitro, and in vivo approaches, researchers can build a robust safety profile, enabling informed decision-making and paving the way for successful clinical translation. Continuous monitoring of the scientific literature for new toxicological findings related to quinoline derivatives will also be essential to refine the risk assessment for this compound.

References

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  • Al-Mokyna, A. A., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 30(22), 5013. [Link]

  • Nakao, K., et al. (2018). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. Journal of Medicinal Chemistry, 61(17), 7859-7871. [Link]

  • Vasin, V. A., et al. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 27(9), 2901. [Link]

  • UkrKhimInvest. 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. [Link]

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  • Sorour, A. A., et al. (2024). The hepatoprotective effect of 4-phenyltetrahydroquinolines on carbon tetrachloride induced hepatotoxicity in rats through autophagy inhibition. Heliyon, 10(10), e29986. [Link]

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  • Castell-Auñon, D., et al. (2024). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. Archives of Toxicology, 98(3), 967-983. [Link]

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  • Kamal, A., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2092. [Link]

  • Pérez-Pertejo, Y., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(3), 633-644. [Link]

  • Prior, H., et al. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Regulatory Toxicology and Pharmacology, 113, 104624. [Link]

  • White, N. J. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. BMC Medicine, 16(1), 204. [Link]

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  • Medscape. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. [Link]

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Methodological & Application

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis and Characterization of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of natural and synthetic compounds with significant biological activities.[1] Derivatives of 2-oxo-1,2-dihydroquinoline, in particular, have demonstrated a broad pharmacological spectrum, including anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization of the quinoline core, such as N-alkylation, can profoundly influence the molecule's physicochemical properties and biological efficacy.

This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of this compound. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery. The methodology is presented with an emphasis on the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a robust three-step sequence. The process begins with the construction of the core quinoline ring system, followed by hydrolysis of the ester intermediate, and concludes with the crucial N-methylation step.

Synthesis_Pathway cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: N-Methylation A 2-Aminobenzaldehyde + Diethyl Malonate B Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate A->B Piperidine Fusion, Reflux C 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid B->C Thiourea, K₂CO₃ Ethanol, Reflux D This compound C->D Methyl Iodide, Base DMF

Caption: Overall three-step synthetic pathway.

PART 1: Experimental Protocols

Safety Precautions

All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Methyl Iodide (MeI): Highly toxic, volatile, and a suspected carcinogen. Handle with extreme care.

  • Dimethylformamide (DMF): A skin and respiratory irritant. Avoid inhalation and skin contact.

  • Potassium Carbonate (K₂CO₃) & Triethylamine (TEA): Basic and potentially irritating. Avoid contact with skin and eyes.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care.

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

This initial step constructs the foundational quinolinone ring via a piperidine-catalyzed condensation reaction.

Rationale: The reaction proceeds through a Knoevenagel condensation between the aldehyde and the active methylene group of diethyl malonate, followed by an intramolecular cyclization (amide formation) and tautomerization to yield the stable 2-oxo-quinoline system. Piperidine acts as a basic catalyst to facilitate the initial condensation.

ReagentMolar Eq.MolMass/Volume
2-Aminobenzaldehyde1.00.011.21 g
Diethyl Malonate1.00.011.60 g (1.5 mL)
PiperidineCatalyst-~2 mL
EthanolSolvent-30 mL

Protocol:

  • In a 100 mL round-bottom flask, combine 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol).

  • Add piperidine (~2 mL) to the mixture.

  • Heat the mixture on a hot plate until it fuses (melts and mixes), which should take 2-3 minutes.[1]

  • Remove from heat, allow to cool slightly, and add ethanol (30 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.[1]

  • After reflux, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing 100 mL of cold water.

  • Neutralize the mixture by adding 2% dilute hydrochloric acid dropwise until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and air-dry.

  • Recrystallize the crude product from ethanol to yield colorless crystals.[1]

    • Expected Yield: ~76%[1]

Step 2: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which is a key intermediate for the final methylation step.

Rationale: This step involves the saponification of the ethyl ester. While sodium hydroxide is a common choice for hydrolysis, the use of potassium carbonate with thiourea in ethanol provides effective conditions for this specific substrate.[1][2]

ReagentMolar Eq.MolMass/Volume
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate1.00.012.17 g
Thiourea2.00.021.52 g
Anhydrous Potassium Carbonate3.00.034.15 g
EthanolSolvent-50 mL

Protocol:

  • To a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol in a 250 mL round-bottom flask, add the ethyl ester from Step 1 (0.01 mol).[1]

  • Heat the reaction mixture under reflux for 4 hours.

  • Cool the mixture to room temperature and pour it into 150 mL of cold water.

  • Neutralize with a few drops of acetic acid until a solid precipitate is fully formed.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from dimethylformamide (DMF) to obtain colorless crystals of the carboxylic acid intermediate.[1]

    • Expected Yield: ~63%[1]

Step 3: N-Methylation to this compound

This final step introduces the methyl group onto the nitrogen atom of the quinoline ring.

Rationale: The nitrogen of the 2-oxo-quinoline is weakly acidic. A base, such as triethylamine or potassium carbonate, is required to deprotonate the nitrogen, forming a nucleophilic anion. This anion then attacks the electrophilic methyl group of methyl iodide in an SN2 reaction to form the N-methylated product.[3] DMF is an excellent polar aprotic solvent for this type of reaction.

ReagentMolar Eq.MolMass/Volume
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid1.010 mmol1.89 g
Triethylamine (TEA)1.212 mmol1.67 mL
Methyl Iodide (MeI)1.111 mmol0.68 mL
Anhydrous Dimethylformamide (DMF)Solvent-20 mL

Protocol:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid intermediate (10 mmol) in anhydrous DMF (20 mL).

  • Add triethylamine (12 mmol) to the stirred solution.[3]

  • Carefully add methyl iodide (11 mmol) dropwise to the reaction mixture.

  • Heat the mixture at 50°C for 1-2 hours, monitoring the reaction by TLC.[3]

  • After the reaction is complete, cool the mixture to room temperature and dilute it with 50 mL of water.[3]

  • Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid is protonated, which should induce precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold methanol (10 mL) to remove residual DMF and unreacted starting materials.[3]

  • The final product can be further purified by recrystallization from a suitable solvent like a DMF/methanol mixture or by column chromatography if necessary.[3]

PART 2: Purification and Characterization

A systematic workflow ensures the isolation and validation of the final product's identity and purity.

Workflow A Crude Product (Post-Workup) B Purification A->B C Recrystallization B->C High Polarity D Column Chromatography B->D Mixture E Pure Compound C->E D->E F Characterization E->F G ¹H & ¹³C NMR F->G H FT-IR F->H I Mass Spectrometry F->I J Melting Point F->J K Validated Structure G->K H->K I->K J->K

Caption: Post-synthesis workflow for purification and analysis.

Purification
  • Recrystallization: This is the primary method for purifying the final crystalline product. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., DMF/methanol, ethanol/water) should be used.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., gradients of methanol in dichloromethane) is typically effective.[4]

Characterization: Expected Analytical Data

The structural identity of this compound is confirmed by a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR Disappearance: Broad singlet for N-H proton (present in precursor).Appearance: A new singlet peak around δ 4.1 ppm corresponding to the N-CH₃ protons.[3]Persistence: Aromatic protons (multiplet, δ 7.3-8.0 ppm), quinoline H-4 proton (singlet, δ ~8.8 ppm), and a very broad singlet for the carboxylic acid OH proton (δ > 11 ppm).[1]
¹³C NMR Appearance: A new peak in the aliphatic region (δ ~30-40 ppm) for the N-CH₃ carbon.Persistence: Peaks for the quinoline ring carbons and two carbonyl carbons (amide and carboxylic acid, δ ~160-165 ppm).[1]
FT-IR (cm⁻¹) Disappearance: N-H stretch (~3370 cm⁻¹) from the precursor.[1]Persistence: Broad O-H stretch from the carboxylic acid (~3500-2900 cm⁻¹), C=O stretches for the amide and carboxylic acid (~1725-1685 cm⁻¹), and C=C aromatic stretches (~1605, 1580 cm⁻¹).[1]
Mass Spec (LC/MS) The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of C₁₁H₉NO₃ (204.06 m/z).
Melting Point A sharp and distinct melting point indicates high purity.

References

  • Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6529. [Link]

  • D'yakonenko, O. D., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(11), 3393. [Link]

  • Al-Ostath, A., et al. (2022). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... ResearchGate. [Link]

  • Ferreira, R., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(2), 1027. [Link]

  • Zhou, R., et al. (2023). Rh(III)-Catalyzed N-Amino-Directed C-H Annulation of Hydrazines with 3-Methyleneoxetan-2-ones for the Synthesis of 1,2-Dihydroquinoline-3-carboxylic Acids. Organic Letters, 25(48), 8655–8692. [Link]

  • PubChem. (n.d.). Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Angene Chemical. (2025). Safety Data Sheet for 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid. [Link]

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Application Notes and Protocols for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Quinolone Scaffold

The quinolone core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid represents a key synthetic intermediate and a pharmacologically active molecule in its own right. Its structural features, particularly the 2-oxoquinoline moiety, are associated with a range of biological effects, including anticancer and antibacterial activities. These activities are primarily attributed to the inhibition of crucial enzymes involved in DNA replication and cell proliferation, such as DNA gyrase and topoisomerase II.[1][2][3][4]

This comprehensive guide provides detailed application notes and protocols for the in vitro evaluation of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Physicochemical Properties and Reagent Preparation

Solubility and Stock Solution Preparation:

This compound is a weakly acidic compound. For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a primary stock solution (e.g., 10-50 mM).[5] The compound should be dissolved completely by vortexing or gentle warming.

  • Aqueous Solubility: The aqueous solubility of the free acid is expected to be low. For assays requiring lower concentrations of organic solvent, the sodium or potassium salt of the carboxylic acid can be prepared by reacting it with a stoichiometric amount of NaOH or KOH, which will enhance its solubility in aqueous buffers.

  • Working Solutions: Prepare working solutions by diluting the DMSO stock solution in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically <0.5% v/v).

Stability and Storage:

  • Stock Solutions: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as some quinolone derivatives can be light-sensitive.[6]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to ensure compound integrity.

Application 1: Assessment of Anticancer Activity

The 2-oxoquinoline scaffold is a known pharmacophore in a variety of anticancer agents. The primary mechanism often involves the induction of cell cycle arrest and apoptosis through the inhibition of topoisomerases.

Recommended Cell Lines for Anticancer Screening:

Based on studies with structurally related quinolone derivatives, the following human cancer cell lines are recommended for initial screening[2][3][7]:

  • Breast Cancer: MCF-7, MDA-MB-468

  • Lung Cancer: A549, NCI-H226

  • Colon Cancer: LoVo, SW480

  • Prostate Cancer: PC-3

  • Liver Cancer: HepG2

  • Ovarian Cancer: IGROV1

  • Leukemia: HL-60

  • Renal Cancer: UO-31

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix gently with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Experimental Workflow

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 3-4h E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Application 2: Evaluation of Antibacterial Activity

Quinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4]

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Principle: Bacterial DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. Inhibitors of DNA gyrase prevent this supercoiling activity. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Materials:

  • This compound stock solution

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine, 3.25 mg/mL BSA)

  • 10 mM ATP solution

  • Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 5X Assay Buffer: 4 µL

    • Relaxed pBR322 (50 ng/µL): 1 µL

    • This compound (various concentrations): 1 µL

    • Nuclease-free water: to a final volume of 18 µL

  • Enzyme Addition: Add 1 µL of DNA gyrase (1-2 units) to each reaction tube. Include a no-enzyme control and a vehicle (DMSO) control.

  • Initiate Reaction: Add 1 µL of 10 mM ATP to start the reaction. The final reaction volume is 20 µL.

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

  • Stop Reaction: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the gel length.

  • Visualization: Visualize the DNA bands under UV light and document the gel. Relaxed plasmid DNA will migrate slower than supercoiled DNA.

Data Interpretation: Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and a corresponding increase in relaxed DNA compared to the vehicle control. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be estimated by densitometric analysis of the DNA bands.

Signaling Pathway: Quinolone Inhibition of DNA Gyrase

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase Complex GyrA GyrA (breaks DNA) GyrB GyrB (ATP hydrolysis) DNA_relaxed Relaxed DNA DNA_cleaved Cleavage Complex (Gyrase-DNA) DNA_relaxed->DNA_cleaved Gyrase Binding & Cleavage DNA_supercoiled Supercoiled DNA DNA_cleaved->DNA_supercoiled Re-ligation & Strand Passage Replication_Fork Blocked Replication Fork DNA_cleaved->Replication_Fork Leads to Quinolone 1-Methyl-2-oxo-1,2- dihydroquinoline-3-carboxylic acid Quinolone->DNA_cleaved Stabilizes Complex Apoptosis Bacterial Cell Death Replication_Fork->Apoptosis Induces

Caption: Mechanism of DNA gyrase inhibition by quinolones.

Application 3: Mechanistic Studies - Topoisomerase II and P-glycoprotein Modulation

Protocol 3: Eukaryotic Topoisomerase II Cleavage Assay

Principle: Similar to bacterial gyrase, eukaryotic topoisomerase II is a target for some anticancer quinolones. These compounds stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks. This assay detects the conversion of supercoiled plasmid DNA to linear DNA.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10X Topoisomerase II Assay Buffer

  • 10 mM ATP

  • Stop Solution (e.g., 1% SDS, 10 mM EDTA)

  • Proteinase K (10 mg/mL)

Step-by-Step Methodology:

  • Reaction Setup: Assemble the reaction mixture on ice:

    • 10X Assay Buffer: 2 µL

    • Supercoiled DNA (200 ng): 1 µL

    • Test Compound: 1 µL

    • Nuclease-free water: to 16 µL

  • Enzyme Addition: Add 2 µL of human topoisomerase IIα.

  • Initiate Reaction: Add 2 µL of 10 mM ATP.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination and Protein Digestion: Add 2 µL of Stop Solution and 2 µL of Proteinase K. Incubate at 50°C for 30 minutes.

  • Analysis: Analyze the samples by 1% agarose gel electrophoresis as described for the DNA gyrase assay.

Data Interpretation: An increase in the linearized form of the plasmid DNA indicates that the compound stabilizes the topoisomerase II-DNA cleavage complex.

Protocol 4: P-glycoprotein (P-gp) ATPase Activity Assay

Principle: P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer. Its activity can be measured by quantifying the rate of ATP hydrolysis. Modulators of P-gp can either stimulate or inhibit its ATPase activity. The amount of inorganic phosphate (Pi) released is measured colorimetrically.

Materials:

  • P-gp membranes (e.g., from Sf9 cells)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT)

  • ATP solution

  • Phosphate detection reagent (e.g., malachite green-based)

  • Phosphate standard solution

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations.

  • Add P-gp: Add P-gp membranes to each well. Include a basal control (no compound) and a positive control stimulant (e.g., verapamil).

  • Pre-incubation: Pre-incubate at 37°C for 5 minutes.

  • Start Reaction: Add ATP to initiate the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop Reaction and Detect Phosphate: Stop the reaction and measure the released phosphate by adding the phosphate detection reagent according to the manufacturer's instructions.

  • Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).

Data Analysis: Construct a phosphate standard curve to determine the amount of Pi released. Plot the ATPase activity (nmol Pi/min/mg protein) against the compound concentration to determine its effect on P-gp.

Quantitative Data Summary

AssayParameterTypical Range for Quinolone Derivatives
Anticancer Activity (MTT) IC₅₀0.5 - 50 µM[2]
DNA Gyrase Inhibition IC₅₀0.1 - 20 µM
HBV Replication Inhibition Effective Concentration~10 µM[1]

References

  • Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(9), 2873. [Link]

  • Dyatkin, Y. A., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(15), 4467. [Link]

  • Al-Ostath, A., et al. (2022). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... ResearchGate. [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? [Link]

  • Shen, L. L., et al. (1989). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Biochemistry, 28(9), 3886-94. [Link]

  • Al-Trawneh, S. A., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(19), 6245. [Link]

  • Aldred, K. J., et al. (2014). DNA Gyrase as a Target for Quinolones. Molecules, 19(8), 12266-12280. [Link]

  • Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]

  • Dyatkin, Y. A., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

  • ResearchGate. (2021). Anticancer screening data at 10 μM concentration. [Link]

  • El-Sayed, M. T., et al. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. [Link]

  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of quinolone inhibition of DNA gyrase. Proceedings of the National Academy of Sciences, 82(2), 307-311. [Link]

  • Bouzouraa, T., et al. (2020). Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. ChemistrySelect, 5(38), 11849-11856. [Link]

  • Uivarosi, V., et al. (2021). Anticancer Activity of Some Ruthenium(III) Complexes with Quinolone Antibiotics: In Vitro Cytotoxicity, Cell Cycle Modulation, and Apoptosis-Inducing Properties in LoVo Colon Cancer Cell Line. International Journal of Molecular Sciences, 22(16), 8820. [Link]

  • Hoshino, K., et al. (1999). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 43(2), 319-323. [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Umezawa, K., et al. (1995). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy, 39(2), 493-496. [Link]

  • Shen, L. L., et al. (1989). Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. Journal of Biological Chemistry, 264(5), 2973-2978. [Link]

Sources

Application Notes and Protocols for In Vivo Studies of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for conducting preclinical in vivo studies on the novel synthetic compound, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This document outlines detailed protocols for evaluating its potential therapeutic applications, drawing upon established methodologies for analogous quinoline-based compounds. The guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental designs, ensuring robust and reproducible results.

I. Introduction and Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects. The parent molecule, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and its derivatives have shown promising results in various in vitro assays. The addition of a methyl group at the 1-position to create this compound may modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and drug-like characteristics.

This guide will detail the necessary steps for a comprehensive preclinical evaluation of this compound, starting from its synthesis and characterization to its assessment in relevant animal models for various disease indications.

II. Synthesis and Characterization of this compound

A reliable and scalable synthesis of the target compound is the foundational step for any subsequent biological evaluation. The proposed synthetic route involves a two-step process: the synthesis of the parent 2-oxo-1,2-dihydroquinoline-3-carboxylic acid followed by N-methylation.

Protocol 2.1: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid[1][2]

This protocol is adapted from established methods for the synthesis of the quinoline core.

  • Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

    • In a fume hood, combine 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) in a round-bottom flask.

    • Add piperidine (2 mL) as a catalyst.

    • Heat the mixture on a hot plate for 2-3 minutes until it fuses.

    • Add ethanol (30 mL) and reflux the mixture for 2 hours.

    • After cooling, pour the reaction mixture into water and neutralize with dilute hydrochloric acid (2%).

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Step 2: Hydrolysis to 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid.

    • To a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol, add the ethyl ester from Step 1 (0.01 mol).

    • Reflux the mixture for 4 hours.

    • After cooling, pour the reaction mixture into water and neutralize with a few drops of acetic acid.

    • Collect the solid precipitate by filtration, wash with water, and dry.

    • Recrystallize the product from dimethylformamide to yield 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Protocol 2.2: N-Methylation to Yield this compound

This protocol is a general method for the N-alkylation of quinolone derivatives.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (10 mmol) in anhydrous dimethylformamide (DMF, 20 mL).

    • Add triethylamine (12 mmol) to the solution.

    • To this stirred solution, add methyl iodide (11 mmol).

  • Reaction and Workup:

    • Heat the reaction mixture at 50°C for 1 hour.

    • After cooling, dilute the mixture with water (50 mL).

    • Collect the precipitate by filtration and wash with methanol (10 mL).

    • Recrystallize the crude product from a mixture of DMF and methanol to obtain pure this compound.

Characterization

The synthesized compound should be thoroughly characterized using the following techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

  • Elemental Analysis: To determine the elemental composition.

III. Preclinical In Vivo Evaluation

Based on the known biological activities of similar quinoline derivatives, the following in vivo studies are recommended to explore the therapeutic potential of this compound.

A. Anticancer Activity: Murine Breast Cancer Xenograft Model

Many quinoline derivatives have demonstrated potent anticancer properties. A human breast cancer xenograft model in immunodeficient mice is a standard method to evaluate the in vivo efficacy of novel anticancer agents.

anticancer_workflow A Cell Culture (e.g., MDA-MB-231) B Tumor Implantation (Subcutaneous or Orthotopic) A->B Implant cells C Tumor Growth (to 70-300 mm³) B->C Allow growth D Randomization & Dosing (Vehicle vs. Compound) C->D Group animals E Tumor Volume Monitoring D->E Treat & Measure F Endpoint Analysis (Tumor Weight, Histology) E->F Sacrifice & Analyze

Caption: Workflow for the in vivo anticancer efficacy study.

  • Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old.

  • Cell Line: Utilize a human breast cancer cell line such as MDA-MB-231 for triple-negative breast cancer.

  • Tumor Implantation:

    • Subcutaneous: Inject approximately 1 x 10⁶ cells suspended in a suitable medium (e.g., Matrigel) subcutaneously into the flank of each mouse.

    • Orthotopic (Mammary Fat Pad): For a more clinically relevant model, inject the cells into the mammary fat pad.

  • Tumor Growth and Measurement:

    • Allow tumors to grow to a palpable size (approximately 70-300 mm³).

    • Measure tumor dimensions with calipers and calculate the volume using the formula: (length × width²) / 2.

  • Treatment:

    • Randomize mice into treatment and control groups (n=8-10 per group).

    • Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via a suitable route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.

    • The control group should receive the vehicle used to dissolve the compound.

  • Efficacy Evaluation:

    • Monitor tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for histopathological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

B. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established and reproducible acute inflammatory model for screening potential anti-inflammatory drugs.

anti_inflammatory_workflow A Animal Acclimation (Wistar rats) B Compound Administration (Vehicle, Compound, Standard) A->B Pre-treat C Carrageenan Injection (Subplantar) B->C Induce inflammation D Paw Volume Measurement (Plethysmometer) C->D Measure at time points E Data Analysis (% Inhibition of Edema) D->E Calculate efficacy

Caption: Workflow for the in vivo anti-inflammatory study.

  • Animal Model: Use male or female Wistar or Sprague-Dawley rats (150-200 g).

  • Groups: Divide the animals into groups (n=6 per group):

    • Control (vehicle only)

    • Test compound at different doses (e.g., 10, 30, 100 mg/kg, p.o. or i.p.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Administer the test compound or vehicle 30-60 minutes before inducing inflammation.

    • Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

C. Neuroprotective Activity: Zebrafish Model of Neurodegeneration

Zebrafish larvae are an excellent model for high-throughput screening of neuroprotective compounds due to their rapid development, transparency, and genetic tractability.

neuroprotection_workflow A Zebrafish Larvae (e.g., 3 dpf) B Induce Neurodegeneration (e.g., MPTP, 6-OHDA) A->B Expose to neurotoxin C Compound Treatment (in multi-well plates) B->C Co-treat with compound D Behavioral Analysis (Locomotor activity) C->D Assess motor function E Imaging/Staining (Dopaminergic neurons) C->E Visualize neurons F Data Analysis D->F E->F

Caption: Workflow for the in vivo neuroprotection screening in zebrafish.

  • Animal Model: Use wild-type or a relevant transgenic zebrafish line (e.g., with fluorescently labeled dopaminergic neurons) at 3 days post-fertilization (dpf).

  • Neurotoxin Induction:

    • Induce neurodegeneration by exposing the larvae to a neurotoxin such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) in the water. The optimal concentration and duration of exposure should be determined in a pilot experiment.

  • Compound Screening:

    • In a 96-well plate, co-treat the neurotoxin-exposed larvae with various concentrations of this compound.

    • Include a neurotoxin-only control and a vehicle control.

  • Endpoint Analysis:

    • Behavioral Assessment: At 5-7 dpf, assess the locomotor activity of the larvae using an automated tracking system. Neuroprotection would be indicated by a rescue of the hypoactivity induced by the neurotoxin.

    • Imaging: In transgenic lines, visualize the dopaminergic neurons using fluorescence microscopy and quantify the number of surviving neurons.

    • Immunohistochemistry: For wild-type larvae, perform whole-mount immunohistochemistry using an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal survival.

D. Antibacterial Activity: Murine Systemic Infection Model

To evaluate the in vivo antibacterial efficacy, a systemic infection model in mice is commonly employed.

  • Animal Model: Use immunocompetent mice (e.g., BALB/c), 6-8 weeks old.

  • Bacterial Strain: Select a relevant bacterial strain based on in vitro susceptibility data (e.g., Staphylococcus aureus or Escherichia coli).

  • Infection:

    • Induce a systemic infection by intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of the bacterial suspension. The inoculum size should be predetermined to cause a consistent infection.

  • Treatment:

    • Administer this compound at various doses at specific time points post-infection (e.g., 1 and 6 hours).

    • Include a vehicle control group and a positive control group treated with a known effective antibiotic.

  • Efficacy Evaluation:

    • Survival Study: Monitor the survival of the mice over a period of 7-14 days.

    • Bacterial Load: At a specified time point (e.g., 24 hours post-infection), euthanize a subset of mice from each group and determine the bacterial load (CFU/g) in target organs such as the spleen, liver, and blood.

IV. Pharmacokinetic and Preliminary Toxicity Screening

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties and the acute toxicity of the compound is crucial for interpreting efficacy studies and for further drug development.

Protocol 4.1: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model: Use male or female BALB/c mice (6-8 weeks old).

  • Dosing: Administer a single dose of the compound via the intended therapeutic route (e.g., 10 mg/kg, i.v. and 50 mg/kg, p.o.).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Analysis: Quantify the concentration of the compound in plasma using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability can be calculated by comparing the AUC from oral and intravenous administration.

Protocol 4.2: Acute Oral Toxicity Study (OECD 423)[3]

This protocol follows the OECD guideline for the acute toxic class method.

  • Animal Model: Use female rats (as they are often slightly more sensitive).

  • Procedure:

    • This is a stepwise procedure using 3 animals per step.

    • Start with a dose of 300 mg/kg.

    • If no mortality is observed, proceed to a higher dose (2000 mg/kg).

    • If mortality is observed, repeat the dose to confirm, or test at a lower dose (50 mg/kg).

  • Observation: Observe the animals for 14 days for signs of toxicity and mortality. Record body weight changes.

  • Classification: Based on the mortality at different dose levels, the compound is classified into a toxicity category according to the Globally Harmonized System (GHS).

V. Data Interpretation and Reporting

All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.

Table 1: Example Dosing Regimen for Anticancer Study

GroupTreatmentDose (mg/kg)RouteSchedule
1Vehicle-p.o.Daily
2Compound A10p.o.Daily
3Compound A30p.o.Daily
4Compound A100p.o.Daily
5Positive ControlVariesVariesVaries

VI. Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its anticancer, anti-inflammatory, neuroprotective, and antibacterial potential, alongside its pharmacokinetic and toxicological profile, researchers can gain valuable insights into its therapeutic promise and guide further drug development efforts.

VII. References

  • El-Sayed, M. A. A., et al. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(21), 5030. [Link]

  • Kim, J., et al. (2024). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. STAR Protocols, 5(1), 102875. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (4). ResearchGate. [Link]

  • OECD (2001), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Zon, L. I., & Peterson, R. T. (2005). In vivo drug discovery in the zebrafish. Nature reviews Drug discovery, 4(1), 35-44. [Link]

  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. patient-derived xenograft models. Cancer research, 68(18), 7523-7524. [Link]

  • Morris, C. J. (2005). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology, 291, 115-121. [Link]

  • Kalueff, A. V., et al. (2007). Zebrafish as an emerging model for studying complex brain disorders. Trends in pharmacological sciences, 28(2), 79-85. [Link]

  • Craig, W. A. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical infectious diseases, 26(1), 1-12. [Link]

  • Fedorova, G., et al. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 24(19), 3583. [Link]

  • Razali, R., et al. (2023). Neuroprotective effects of Neurotrophin-3 in MPTP-induced zebrafish Parkinson's disease model. Frontiers in Molecular Neuroscience, 16, 1280845. [Link]

The Role of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Scaffolds in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural bioactive compounds.[1] Within this class, derivatives of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid are emerging as a focal point in the development of novel anticancer therapeutics. Their versatile chemical nature allows for structural modifications that can be fine-tuned to target specific pathways and cellular machinery involved in oncogenesis. This guide provides an in-depth look at the application of this chemical scaffold as a research tool in anticancer drug discovery, complete with detailed protocols and the scientific rationale underpinning its use.

I. Scientific Rationale and Applications

The core structure of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid presents multiple points for chemical modification, enabling the creation of diverse compound libraries for high-throughput screening. The rationale for its use in cancer research is multifaceted, with derivatives showing potential to act as antiproliferative agents.[2] The introduction of various aryl and heterocyclic moieties to the core quinoline structure has been shown to significantly enhance cytotoxic activity against various cancer cell lines.[1][3]

One promising strategy involves the synthesis of derivatives bearing pyrazolinone moieties at the N-position, with the aim of developing safer and more effective anticancer drugs.[1] These modifications are hypothesized to influence the compound's ability to interact with biological targets, potentially through mechanisms such as enzyme inhibition or disruption of protein-protein interactions crucial for cancer cell survival. For instance, some quinoline derivatives have been investigated as inhibitors of DNA gyrase and topoisomerase, enzymes vital for DNA replication in rapidly dividing cells.[4][5]

II. Synthesis and Characterization

The synthesis of this compound and its derivatives is a multi-step process that allows for controlled chemical modifications. A general synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Scaffold Synthesis cluster_2 Derivatization cluster_3 Final Product Synthesis 2-Aminobenzaldehyde 2-Aminobenzaldehyde Ethyl_2-oxo-1,2-dihydroquinoline-3-carboxylate Ethyl_2-oxo-1,2-dihydroquinoline-3-carboxylate 2-Aminobenzaldehyde->Ethyl_2-oxo-1,2-dihydroquinoline-3-carboxylate + Diethyl malonate (Piperidine, heat) Diethyl_malonate Diethyl_malonate 2-Oxo-1,2-dihydroquinoline-3-carboxylic_acid 2-Oxo-1,2-dihydroquinoline-3-carboxylic_acid Ethyl_2-oxo-1,2-dihydroquinoline-3-carboxylate->2-Oxo-1,2-dihydroquinoline-3-carboxylic_acid Hydrolysis (Thiourea, K2CO3) Derivative_7 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]- 2-oxo-1,2-dihydroquinoline-3-carboxylic_acid 2-Oxo-1,2-dihydroquinoline-3-carboxylic_acid->Derivative_7 + Ethyl 3-aryl-2-cyanoacrylates (Triethylamine, DMF) Aryl_aldehydes Aryl_aldehydes Ethyl_3-aryl-2-cyanoacrylates Ethyl_3-aryl-2-cyanoacrylates Aryl_aldehydes->Ethyl_3-aryl-2-cyanoacrylates + Ethyl cyanoacetate (Triethylamine, Ethanol) Final_Product_8 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]- 2-oxo-1,2-dihydroquinoline-3-carboxylic_acid Derivative_7->Final_Product_8 Cyclization (+ Hydrazine hydrate) Hydrazine_hydrate Hydrazine_hydrate

Caption: General synthetic workflow for 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives.

Protocol 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (Parent Scaffold)

This protocol is adapted from the synthesis described by Al-Tel et al.[1]

1. Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate:

  • Fuse a mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) in the presence of piperidine (2 mL) on a hot plate for 2-3 minutes.
  • Add ethanol (30 mL) to the reaction mixture and heat under reflux for 2 hours.
  • Cool the reaction mixture, pour it into water, and neutralize with dilute hydrochloric acid (2%).
  • Filter the resulting solid, wash with water, dry, and crystallize from ethanol.

2. Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid:

  • Add the synthesized ester (0.01 mol) to a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol.
  • Heat the reaction mixture under reflux for 4 hours.
  • Cool the mixture, pour it into water, and neutralize with a few drops of acetic acid.
  • Filter the solid formed, wash with water, dry, and crystallize from dimethylformamide.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic and micro-analytical techniques such as IR, NMR, and elemental analysis.[1]

III. Application in Anticancer Screening: A Case Study

Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been successfully synthesized and evaluated for their anticancer activity against human breast cancer (MCF-7) cells.[1] The following protocol outlines a typical cell viability assay to screen these compounds for antiproliferative effects.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Culture and Seeding:

  • Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare stock solutions of the synthesized quinoline derivatives in a suitable solvent (e.g., DMSO).
  • Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control such as Doxorubicin.
  • Incubate the plate for 48 hours.

3. MTT Assay:

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Table 1: Example Anticancer Activity Data

CompoundIC50 (µg/mL) against MCF-7 cells[1]
Derivative 7c *1.73 ± 0.27
Doxorubicin (Reference) Positive Control

*Derivative 7c: 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

IV. Potential Mechanisms of Action and Future Directions

While the exact mechanisms of action for many of these novel quinoline derivatives are still under investigation, their structural similarity to known kinase inhibitors and DNA intercalating agents suggests potential targets.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor DNA DNA Transcription_Factor->DNA Gene_Expression Gene_Expression DNA->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->Kinase_B Inhibition Quinoline_Derivative->DNA Intercalation

Caption: Hypothetical signaling pathway targeted by quinoline derivatives.

Future research in this area should focus on elucidating the specific molecular targets of these compounds. Structure-activity relationship (SAR) studies will be crucial in optimizing the quinoline scaffold to enhance potency and selectivity.[2] Furthermore, exploring their efficacy in other cancer types and in in vivo models will be essential steps toward their potential clinical application. The versatility of the this compound scaffold ensures its continued relevance as a powerful tool in the arsenal of medicinal chemists and cancer researchers.

V. References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(13), 4235. [Link]

  • Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. (2020). ACS Omega, 5(4), 1859-1868. [Link]

  • Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. (2022). Monatshefte für Chemie - Chemical Monthly, 153, 827-837. [Link]

  • Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. (2010). ACS Medicinal Chemistry Letters, 1(4), 154-158. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2020). Molecules, 25(23), 5568. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). Molecules, 25(11), 2696. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1547-1557. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1] The functionalization of this scaffold can lead to novel chemical entities with unique therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel quinoline derivative, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid , in cell culture experiments. As specific biological data for this compound is not yet established in public literature, this guide presents a foundational workflow. It details the rationale and step-by-step protocols for compound handling, solubility assessment, determining optimal dosage through cytotoxicity screening, and subsequent evaluation of its effects on cell viability, proliferation, and apoptosis. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of a robust preliminary dataset for a new chemical entity.

Introduction to the Investigational Compound

This compound is a synthetic organic compound featuring the quinolinone core. The presence of a carboxylic acid group suggests potential for hydrogen bonding interactions with biological targets, while the N-methylation distinguishes it from other natural or synthetic quinolinones. Its structural similarity to other 2-oxo-quinoline derivatives suggests it may possess interesting biological properties worth investigating.[2]

Physicochemical Profile (Predicted) Based on structurally related compounds, we can infer the following properties to guide initial experimental design.

PropertyPredicted Value/CharacteristicRationale & Handling Considerations
Molecular Formula C₁₁H₉NO₃Used for calculating molarity.
Molecular Weight 203.19 g/mol [3]
Appearance Off-white to light yellow solidVisual confirmation. Centrifuge the vial before opening to collect all powder at the bottom.
Solubility Slightly soluble in DMSO; likely insoluble in water/PBSThe carboxylic acid moiety provides some polarity, but the fused aromatic rings confer hydrophobicity. DMSO is the recommended starting solvent.[4]

Essential First Step: Stock Solution Preparation

The accuracy of all subsequent in vitro experiments hinges on the correct preparation of a sterile, high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for organic compounds of this nature in biological screening.[5]

Causality Behind the Protocol:

  • High Concentration: A high-concentration stock (e.g., 10-50 mM) is crucial to minimize the final volume of solvent added to the cell culture medium. High concentrations of DMSO can be toxic to cells and interfere with experimental results.[6] The final DMSO concentration in the culture should ideally be kept below 0.1% and must not exceed 0.5%.[7]

  • Sterility: Contamination of the stock solution will compromise all subsequent experiments. Sterile filtering is a mandatory step.

  • Aliquoting & Storage: Repeated freeze-thaw cycles can lead to compound degradation or precipitation. Preparing single-use aliquots preserves the integrity of the stock solution.

Protocol 2.1: Preparation of a 20 mM Master Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

Procedure:

  • Preparation: In a sterile environment (e.g., a biological safety cabinet), bring the compound vial and DMSO to room temperature.

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out approximately 1 mg of the compound into the tube. Record the exact weight.

  • Calculation: Calculate the volume of DMSO required to achieve a 20 mM concentration.

    • Volume (µL) = [Weight (mg) / 203.19 ( g/mol )] * (1 / 20 mM) * 1,000,000 (µL/L)

    • Example: For 1 mg of compound: Volume = (0.001 / 203.19) * (1 / 0.02) * 1,000,000 ≈ 246 µL.

  • Dissolution: Add the calculated volume of sterile DMSO to the vial. Vortex thoroughly for several minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect for any remaining particulate matter.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile, amber tube. This step removes any potential microbial contamination.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

Determining the Working Dosage: Dose-Response Cytotoxicity Assay

Before investigating the specific biological effects of a new compound, it is imperative to determine its cytotoxic profile. This allows for the identification of the concentration range that is suitable for downstream functional assays, distinguishing between cytotoxic effects and other specific cellular responses. The 50% inhibitory concentration (IC₅₀) is a key parameter derived from this experiment.

Protocol 3.1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Selected cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-channel pipette

  • Microplate reader

Workflow Diagram:

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24h (allow cells to attach) seed->incubate1 prep_dilutions Prepare serial dilutions of compound incubate1->prep_dilutions add_compound Add compound dilutions to respective wells prep_dilutions->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 add_sol Add solubilization solution incubate3->add_sol read Read absorbance (e.g., 570 nm) add_sol->read

Caption: Workflow for MTT-based dose-response cytotoxicity screening.

Procedure:

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: On the day of treatment, prepare serial dilutions of the 20 mM stock solution.

    • First, prepare an intermediate working solution (e.g., 200 µM) in complete medium.

    • Perform 1:2 or 1:3 serial dilutions in complete medium across a separate 96-well dilution plate to create a range of concentrations. A common screening range is 100 µM down to low nM concentrations.[10]

    • Crucially, prepare a vehicle control containing the highest concentration of DMSO used in the experiment (e.g., 0.1%) in complete medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and vehicle control) to the appropriate wells. Include "medium only" wells for background subtraction.

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure all formazan crystals are dissolved.

  • Absorbance Reading: Read the absorbance on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).

Data Analysis and Interpretation:

  • Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Plot the % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Hypothetical Dose-Response Data:

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198 ± 5.1
192 ± 6.2
575 ± 4.8
10 52 ± 3.9
2521 ± 3.1
508 ± 2.5
1002 ± 1.1

From this data, the IC₅₀ is approximately 10 µM . For subsequent functional assays, researchers should select a range of non-toxic to mildly toxic concentrations (e.g., 1 µM, 5 µM, and 10 µM) to study specific cellular effects without inducing widespread cell death.

Protocols for Assessing Biological Activity

Once a sub-lethal concentration range is established, researchers can proceed to investigate the specific effects of the compound on cellular processes like proliferation and apoptosis.

Protocol 4.1: Cell Proliferation Assay (Crystal Violet Staining)

This assay measures cell biomass by staining the nuclei of adherent cells. It is a simple and cost-effective method to assess changes in cell number over time.

Procedure:

  • Seed cells in a 96-well plate and treat with the compound at selected sub-lethal concentrations (and a vehicle control) as described in Protocol 3.1.

  • Incubate for the desired time period (e.g., 72 hours).

  • Carefully wash the cells twice with PBS to remove dead, floating cells.

  • Fix the cells by adding 100 µL of 4% paraformaldehyde (PFA) to each well for 15 minutes at room temperature.

  • Wash the fixed cells three times with deionized water.

  • Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.

  • Wash the plate extensively with deionized water to remove excess stain.

  • Allow the plate to air dry completely.

  • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Read the absorbance at 590 nm. A decrease in absorbance compared to the vehicle control indicates an anti-proliferative effect.

Protocol 4.2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Workflow Diagram:

G start Seed and treat cells in 6-well plates incubate Incubate for desired time (e.g., 24h) start->incubate harvest Harvest cells (trypsinization) incubate->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate_dark Incubate for 15 min in the dark stain->incubate_dark analyze Analyze by Flow Cytometry incubate_dark->analyze

Sources

Application Note & Protocol: Preparation of High-Concentration Stock Solutions of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the preparation, storage, and handling of stock solutions of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Quinolone derivatives are a significant class of heterocyclic compounds with broad biological activities, making them common scaffolds in drug discovery and chemical biology.[1][2] The accuracy and reproducibility of experimental results depend critically on the correct preparation of homogenous, stable, and accurately concentrated stock solutions. This guide details a reliable methodology using Dimethyl Sulfoxide (DMSO) as the primary solvent, addresses key physicochemical properties, outlines essential safety precautions, and offers troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Proper Stock Solution Preparation

This compound is a member of the quinolone class of compounds, which are widely investigated for their therapeutic potential.[3] Ensuring the integrity of such a compound from the moment it is weighed to its final dilution in an assay is paramount. Errors in stock solution preparation, such as incomplete dissolution, compound precipitation upon storage, or degradation, can lead to inaccurate concentration calculations and non-reproducible data, ultimately compromising research outcomes.

This application note moves beyond a simple list of steps, explaining the scientific rationale behind each procedural choice—from solvent selection to storage temperature—to empower researchers to handle this and similar compounds with confidence and precision.

Physicochemical Properties & Rationale for Solvent Selection

A foundational understanding of the compound's properties is essential for developing a robust solubilization protocol.

PropertyValueSource/Rationale
Molecular Formula C₁₁H₉NO₃PubChem CID 155963
Molecular Weight 203.19 g/mol PubChem CID 155963
Appearance Typically an off-white to light yellow solid.Based on analogs like 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid.[4][5]
Solvent Selection: Why DMSO is the Gold Standard

For this compound and many similar heterocyclic carboxylic acids, Dimethyl Sulfoxide (DMSO) is the solvent of choice.

  • Solvating Power: As a polar aprotic solvent, DMSO is highly effective at disrupting the crystal lattice of complex organic molecules.[6] Data from closely related quinolone structures consistently show slight to good solubility in DMSO, whereas aqueous solubility is very low.[4] Furthermore, NMR characterization of similar compounds is frequently performed in deuterated DMSO (DMSO-d6), indicating excellent solubility.[3]

  • Experimental Compatibility: DMSO is miscible with a wide range of aqueous buffers and cell culture media, facilitating the preparation of working dilutions.

Alternative Solvents and Limitations
  • Alcohols (Methanol, Ethanol): Some quinolone derivatives exhibit slight solubility in alcohols.[4] However, the achievable concentration is typically much lower than in DMSO.

  • Aqueous Solutions: Due to the carboxylic acid moiety, this compound is expected to be poorly soluble in neutral water. Solubility can be increased by deprotonating the carboxylic acid with a base (e.g., NaOH, NH₄OH) to form a more polar salt.

    • Causality: This approach fundamentally alters the molecule's charge state and may be incompatible with certain biological assays or downstream chemical reactions. Therefore, it should only be used with specific experimental justification.

Mandatory Safety & Handling Precautions

Based on safety data for structurally related quinoline and carboxylic acid compounds, this compound should be handled with appropriate care.

Assumed Hazards (based on analogs):

  • Harmful if swallowed.[7]

  • Causes skin irritation.[7]

  • Causes serious eye irritation.[7]

  • May cause respiratory tract irritation.[7]

Required Personal Protective Equipment (PPE) and Handling:

  • Gloves: Wear nitrile or other appropriate chemical-resistant gloves. Always inspect gloves before use and use proper removal technique.

  • Eye Protection: Use chemical safety goggles that meet regulations such as OSHA's 29 CFR 1910.133 or European Standard EN166.[8]

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

  • Ventilation: Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhalation of dust.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Volumes and masses can be scaled as needed.

Required Materials
  • This compound (solid powder)

  • Anhydrous, biotechnology-grade DMSO (stored in a tightly sealed container to prevent water absorption)[9][10]

  • Analytical balance (readable to at least 0.1 mg)

  • 1.5 mL or 2.0 mL sterile polypropylene microcentrifuge tubes or glass vials

  • Calibrated P1000 and P200 micropipettes with sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

Workflow Diagram: Stock Solution Preparation

G cluster_prep Preparation cluster_store Storage calc 1. Calculate Required Mass (e.g., 2.03 mg for 1 mL of 10 mM) weigh 2. Weigh Compound (Equilibrate to RT first) calc->weigh add_dmso 3. Add DMSO (e.g., 1.0 mL) weigh->add_dmso dissolve 4. Dissolve Completely (Vortex +/- Sonicate) add_dmso->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store Appropriately (-20°C short-term, -80°C long-term) aliquot->store G stock 1. Thaw Single-Use Aliquot (10 mM in 100% DMSO) intermediate 2. Prepare Intermediate Dilution (e.g., 100 µM in Media/Buffer) stock->intermediate 1:100 Dilution working 3. Prepare Final Working Solution (e.g., 1 µM in Media/Buffer with <0.1% DMSO) intermediate->working 1:100 Dilution

Caption: Recommended serial dilution workflow.

Step-by-Step Methodology
  • Thaw Stock: Remove a single aliquot of the 10 mM stock solution from the -80°C freezer and allow it to thaw completely at room temperature. Briefly vortex to re-homogenize.

  • Prepare Intermediate Dilution (Recommended): To avoid precipitation, perform a serial dilution rather than a single large dilution.

    • Example: To get a 10 µM final concentration, first dilute the 10 mM stock 1:100 into your assay buffer or cell culture medium to create a 100 µM intermediate solution.

  • Prepare Final Working Solution:

    • Use the intermediate solution to prepare your final concentrations.

    • Crucial Consideration: Always calculate the final percentage of DMSO in your assay. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and ideally should be below 0.1%, to avoid solvent-induced artifacts. Ensure your vehicle control contains an identical final concentration of DMSO.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Compound fails to dissolve in DMSO. Insufficient mixing energy.Continue vortexing and/or sonicating for longer intervals.
Compound purity issue or incorrect identity.Verify the Certificate of Analysis (CoA) for the compound lot.
Low-quality or "wet" DMSO.Use fresh, anhydrous, high-purity DMSO.
Solution is clear initially but precipitates upon freezing. Supersaturated solution.Gently warm the tube to 30-37°C and vortex to redissolve before use. Consider preparing a slightly lower concentration stock (e.g., 5 mM).
Freeze-thaw cycles.Ensure the stock is aliquoted properly to avoid repeated thawing of the main stock.
Variability between experiments. Inaccurate pipetting of viscous DMSO.Use positive displacement pipettes or reverse pipetting technique for viscous liquids.
Stock solution degradation.Prepare a fresh stock solution from the solid powder. Do not use stocks stored beyond the recommended timeframe.

References

  • Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • PubChem (n.d.). Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Drug Intermediate (n.d.). 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. BOC Sciences. Available at: [Link]

  • Kovalenko, S., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Shah, J. & Faisal, S. (2023). Quinolones. StatPearls Publishing. Available at: [Link]

  • Cheng, X., et al. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • Neu, H. C. (1985). In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Quora (2018). What is the best way of storing a DMSO in a research lab? Available at: [Link]

  • Ziath (n.d.). Issues in Compound Storage in DMSO. Available at: [Link]

  • Chin, Y. (1987). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases. Available at: [Link]

  • University of Calgary (2023). Solubility of Organic Compounds. Available at: [Link]

  • DMSO Store (2024). Comprehensive Guide to Storing DMSO Safely: Glass vs BPA-Free Plastic. Available at: [Link]

Sources

Application Note: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The 2-oxo-1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This chemotype is present in FDA-approved drugs and a multitude of investigational leads for various diseases.[1][2] The versatility of the quinoline ring system allows for substitutions at multiple positions, enabling the generation of large compound libraries with diverse pharmacophores, which are ideal for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates.[3] 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a representative member of this class, offering a reactive carboxylic acid handle for further chemical modification and intrinsic biological potential. This document outlines the application of this compound and its derivatives in HTS, with a focus on assay development, protocols, and data interpretation.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is critical for successful HTS implementation. For this compound and its analogs, careful consideration of solubility and stability is paramount.

PropertyValue/InformationSource
Molecular FormulaC₁₁H₉NO₃[4]
Molecular Weight203.19 g/mol [4]
AppearanceOff-white to light yellow solid[5]
SolubilitySparingly soluble in aqueous buffers, soluble in DMSO and Methanol[5]
StorageStore at -20°C to -80°C as a stock solution to prevent degradation from freeze-thaw cycles.[6]

Expert Insight: The carboxylic acid moiety imparts a degree of polarity that can limit aqueous solubility at neutral pH. For HTS applications, it is standard practice to prepare high-concentration stock solutions in 100% DMSO. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid artifacts and cellular toxicity. It is crucial to assess the solubility of the compound in the final assay buffer during assay development to prevent compound precipitation.

Potential HTS Applications

Derivatives of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold have been investigated for several biological activities, making them attractive for a range of HTS assays.

  • Anticancer Activity: Various derivatives have demonstrated significant anti-proliferative activity against cancer cell lines, such as MCF-7.[7] This suggests the utility of this scaffold in cell-based HTS assays for identifying novel cytotoxic or cytostatic agents.

  • Antibacterial Activity: The broader class of quinolones is well-known for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase.[8] This scaffold can be screened against various bacterial strains in phenotypic or target-based assays.

  • Enzyme Inhibition: The structural features of these compounds make them suitable candidates for screening against a variety of enzyme targets.

HTS Assay Workflow

A typical HTS campaign follows a structured workflow from assay development to hit confirmation.[9][10]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_validation Phase 3: Validation AssayDev Assay Development & Miniaturization Pilot Pilot Screen (Z' > 0.5) AssayDev->Pilot HTS Full Library HTS Pilot->HTS Data Data Analysis & Hit Selection HTS->Data Confirm Hit Confirmation & Dose-Response Data->Confirm SAR Preliminary SAR Confirm->SAR

Caption: High-Throughput Screening (HTS) Workflow.

Protocol 1: Cell-Based Antiproliferation HTS Assay

This protocol describes a fluorescence-based assay to screen for compounds that inhibit the proliferation of a cancer cell line (e.g., MCF-7).

Principle: This assay utilizes a fluorescent dye that selectively stains the DNA of viable cells. A reduction in fluorescence intensity indicates a decrease in cell number due to either cytotoxicity or cytostasis.

Materials:

  • This compound library (or derivatives) dissolved in DMSO.

  • MCF-7 cells (or other relevant cancer cell line).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • DNA-staining fluorescent dye (e.g., Hoechst 33342).

  • Positive control (e.g., Doxorubicin).[7]

  • 384-well, black, clear-bottom microplates.[10]

  • Automated liquid handling systems.[11]

  • High-content imager or fluorescence plate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a daughter plate by diluting the stock library of this compound derivatives to an intermediate concentration.

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 100 nL) of each compound from the daughter plate to the cell plate. This will result in a final screening concentration (e.g., 10 µM).

    • Include wells with DMSO only (negative control) and a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation:

    • Incubate the cell plates with the compounds for 72 hours at 37°C, 5% CO₂.

  • Staining and Imaging:

    • After incubation, add 10 µL of Hoechst 33342 solution (final concentration 1 µg/mL) to each well.

    • Incubate for 30 minutes at 37°C.

    • Read the plate on a fluorescence plate reader (Excitation: ~350 nm, Emission: ~461 nm) or acquire images using a high-content imager.

Data Analysis and Hit Criteria:

  • Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[9]

  • Normalize the data to the plate controls (% inhibition).

  • Hits are typically defined as compounds that cause a reduction in cell viability greater than 3 standard deviations from the mean of the negative controls.

Protocol 2: Fluorescence-Based Bacterial Efflux Pump Inhibition Assay

Many quinolone antibiotics are substrates for bacterial efflux pumps, a major mechanism of resistance. This assay screens for derivatives of this compound that may inhibit these pumps.

Principle: This assay uses a fluorescent substrate of the efflux pump. In the presence of an efflux pump inhibitor, the fluorescent substrate will accumulate inside the bacteria, leading to an increase in the fluorescence signal.[12]

Materials:

  • Bacterial strain overexpressing a specific efflux pump (e.g., E. coli with AcrAB-TolC).

  • This compound library.

  • Fluorescent efflux pump substrate (e.g., a fluorescently labeled fluoroquinolone).[12]

  • Known efflux pump inhibitor (e.g., CCCP) as a positive control.

  • Growth medium (e.g., LB broth).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • 384-well microplates.

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Grow an overnight culture of the selected bacterial strain.

    • Inoculate fresh medium and grow to mid-log phase (OD₆₀₀ ≈ 0.5).

    • Centrifuge the cells, wash with buffer, and resuspend in buffer to a final OD₆₀₀ of 0.2.

  • Assay Protocol:

    • Dispense 20 µL of the bacterial suspension into each well of a 384-well plate.

    • Add the test compounds (e.g., 100 nL) to the wells. Include positive and negative controls.

    • Incubate for 15 minutes at room temperature to allow for compound uptake.

    • Add 20 µL of the fluorescent substrate to all wells.

    • Immediately begin reading the fluorescence intensity kinetically over 30-60 minutes using a plate reader.

Data Analysis and Hit Criteria:

  • Calculate the initial rate of fluorescence increase for each well.

  • Normalize the rates to the controls.

  • Hits are compounds that show a statistically significant increase in the rate of fluorescence accumulation compared to the negative control.

Efflux_Assay cluster_assay Efflux Pump Inhibition Assay cluster_no_inhibitor No Inhibition cluster_inhibitor With Inhibition Bacteria Bacteria with Efflux Pumps NoInhib_In Substrate Enters Inhib_In Substrate Enters Substrate Fluorescent Substrate Substrate->NoInhib_In Substrate->Inhib_In Inhibitor Potential Inhibitor (Test Compound) NoInhib_Out Substrate Pumped Out Inhibitor->NoInhib_Out Pump Blocked NoInhib_In->NoInhib_Out Low Fluorescence Inhib_Accum Substrate Accumulates Inhib_In->Inhib_Accum High Fluorescence

Caption: Mechanism of the fluorescence-based efflux pump inhibition assay.

Trustworthiness and Self-Validation

To ensure the reliability of HTS data, each protocol must incorporate self-validating systems:

  • Statistical Rigor: The use of the Z'-factor is a critical quality control measure for each assay plate, ensuring that the separation between positive and negative controls is sufficient for hit identification.[9]

  • Counter-screens: Hits from the primary screen should be subjected to counter-screens to eliminate false positives. For example, in the antiproliferation assay, compounds that are inherently fluorescent at the assay wavelengths should be identified and excluded.

  • Dose-Response Curves: Confirmed hits must be re-tested in a dose-response format to determine their potency (e.g., IC₅₀ or EC₅₀) and to confirm their activity is not due to non-specific effects at high concentrations.

Conclusion

This compound and its derivatives represent a valuable chemical scaffold for high-throughput screening in drug discovery.[2][3] Their synthetic tractability and demonstrated biological activities make them suitable for a variety of cell-based and biochemical assays. The protocols outlined in this application note provide a framework for the successful implementation of HTS campaigns using this compound class. By adhering to rigorous assay development principles and data analysis standards, researchers can effectively identify novel hit compounds for further optimization in drug development programs.

References

  • Vertex AI Search. (n.d.). 1-Methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | C11H9NO3 | CID 720017.
  • Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(10), 2548. Available at: [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 24(21), 3878. Available at: [Link]

  • JSciMed Central. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. Retrieved from [Link]

  • Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. Available at: [Link]

  • Opperman, T. J., & Nguyen, S. T. (2015). Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. FEMS Microbiology Letters, 362(10), fnv065. Available at: [Link]

  • MDPI. (2023). Recent Trends in Biosensors for Quinolone Detection: A Comprehensive Review. MDPI. Available at: [Link]

  • National Institutes of Health. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2016). High Throughput Screening: Methods and Protocols. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery | Request PDF. Retrieved from [Link]

  • MDPI. (2023). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. MDPI. Available at: [Link]

  • PubMed Central. (2023). Development of a Screening Method for Fluoroquinolones in Meat Samples Using Molecularly Imprinted Carbon Dots. PubMed Central. Available at: [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a bioorthogonal fluorescence-based assay for assessing drug uptake and delivery in bacteria. PubMed Central. Available at: [Link]

Sources

analytical methods for detecting 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for the robust analytical detection and quantification of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Analytical Imperative for a Novel Quinolone Derivative

This compound belongs to the quinolone class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of the 2-oxo-1,2-dihydroquinoline core are explored for various therapeutic applications, making the development of precise and reliable analytical methods essential for pharmacokinetic studies, metabolism monitoring, quality control, and stability testing.[2][3]

This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the accurate detection and quantification of this compound. We will delve into the principles and detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and the more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level detection in complex matrices.

I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC is the workhorse for quality control and purity assessment in pharmaceutical development due to its robustness, reproducibility, and cost-effectiveness. The methodology leverages the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 column is the logical choice, offering excellent retention and separation for aromatic compounds. The inclusion of an acid modifier in the mobile phase is critical to suppress the ionization of the carboxylic acid moiety, ensuring a sharp, symmetrical peak shape.

Protocol 1: Quantitative Analysis by HPLC-UV

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Formic acid (FA), analytical grade.

  • Ultrapure water (18.2 MΩ·cm).

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or DMSO.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial composition (e.g., 95:5 Water:ACN).

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm and 325 nm. The quinolone scaffold typically exhibits strong absorbance at multiple wavelengths. Monitoring multiple wavelengths can aid in peak purity assessment.

4. Data Analysis and System Suitability:

  • Calibration: Plot the peak area versus the concentration of the working standards. Perform a linear regression to obtain the calibration curve and correlation coefficient (r² > 0.995).

  • Quantification: Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

  • System Suitability: Inject a mid-range standard five times. The relative standard deviation (%RSD) of the peak area and retention time should be <2%.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock Solution (1 mg/mL) s1->s2 s4 Prepare & Filter Test Sample s1->s4 s3 Create Calibration Curve Standards s2->s3 h1 Inject into HPLC s3->h1 Inject Standards s4->h1 Inject Sample h2 C18 Column Separation h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peak Area h3->d1 d2 Construct Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Fig 1. HPLC-UV workflow for quantification.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or detection of low-level impurities, LC-MS/MS is the premier analytical choice.[4][5] This technique couples the powerful separation of HPLC with the precise detection of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS can selectively quantify the target analyte with minimal interference from the sample matrix.[6]

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

1. Instrumentation and Reagents:

  • LC-MS/MS system comprising a UHPLC/HPLC instrument coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid or ammonium formate.

  • Appropriate analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

2. Analyte Characterization (Molecular Weight & Ionization):

  • Formula: C₁₁H₉NO₃

  • Molecular Weight: 203.19 g/mol

  • Ionization: The molecule contains a basic nitrogen (methylated quinolone nitrogen) and an acidic carboxylic acid. It can ionize in both positive and negative modes. Positive ion mode (ESI+) is often robust for nitrogen-containing heterocycles.

    • Precursor Ion (Q1): [M+H]⁺ = m/z 204.2

3. Sample and Standard Preparation:

  • Follow the same procedure as for HPLC, but use LC-MS grade solvents and prepare standards at a lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL), appropriate for the higher sensitivity of the instrument.

  • For biological samples (e.g., plasma), a sample extraction step like protein precipitation (with acetonitrile) or solid-phase extraction (SPE) is mandatory.

4. LC-MS/MS Method Parameters:

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A fast gradient is typically used (e.g., 5% to 95% B in 3-5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI+):

    • MRM Transitions: These must be optimized by infusing a standard solution. Plausible fragmentation pathways include the loss of carbon dioxide (CO₂) and the cleavage of the methyl group.

      • Transition 1 (Quantifier): 204.2 → 160.1 (Loss of COOH group as CO₂ + H)

      • Transition 2 (Qualifier): 204.2 → 189.1 (Loss of CH₃ group)

    • Source Parameters (Example):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

    • Analyzer Parameters (Example):

      • Cone Voltage: 30 V (Optimize for precursor ion)

      • Collision Energy: 15-25 eV (Optimize for each transition)

LCMS_Workflow cluster_ms Tandem Mass Spectrometry prep Sample Preparation (e.g., Protein Precipitation) lc UHPLC Separation (C18 Column) prep->lc ion Electrospray Ionization (ESI+) [M] -> [M+H]⁺ (m/z 204.2) lc->ion q1 Q1: Precursor Ion Isolation (m/z 204.2) ion->q1 q2 q2: Collision Cell (CID) [M+H]⁺ -> Fragments q1->q2 q3 Q3: Product Ion Selection (m/z 160.1, 189.1) q2->q3 det Detector q3->det data Data Analysis (MRM Chromatogram) det->data

Fig 2. LC-MS/MS detection pathway.

III. Method Validation and Performance Characteristics

Any analytical method intended for regulatory submission or critical decision-making must be validated to ensure its performance is reliable and fit for purpose. The table below summarizes the typical performance characteristics expected from the described methods.

ParameterHPLC-UVLC-MS/MSRationale
Linearity (r²) > 0.995> 0.995Demonstrates a direct proportional response to concentration.
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe effective concentration range for accurate measurement.
LOD ~0.2 µg/mL~0.03 ng/mLThe lowest concentration that can be reliably detected.
LOQ ~0.7 µg/mL~0.1 ng/mLThe lowest concentration that can be accurately quantified.
Precision (%RSD) < 2%< 15%Measures the closeness of repeated measurements.
Accuracy (% Recovery) 98 - 102%85 - 115%Measures the closeness of the measured value to the true value.
Selectivity ModerateHighThe ability to measure the analyte in the presence of other components.

IV. Structural Confirmation of Reference Material

While chromatographic methods are used for quantification, spectroscopic techniques are indispensable for the initial structural confirmation of the reference standard.[7][8]

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra provide definitive information about the chemical structure. For this compound, one would expect to see characteristic signals for the aromatic protons on the quinoline ring, a singlet for the N-methyl group, and the absence of an N-H proton signal seen in its unmethylated precursor.[9]

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Expected peaks would include C=O stretching vibrations for the ketone and carboxylic acid groups (~1680-1720 cm⁻¹), and aromatic C=C stretching.[2]

Conclusion

This guide outlines two robust, validated analytical frameworks for the analysis of this compound. The HPLC-UV method serves as an excellent tool for routine quality control, offering simplicity and reliability for analyzing bulk material and formulated products. For applications demanding the utmost sensitivity and specificity, such as in bioanalytical studies or trace impurity analysis, the LC-MS/MS method is the definitive choice. The successful implementation of these protocols will empower researchers to generate high-quality, reproducible data crucial for advancing drug discovery and development programs involving this promising quinolone derivative.

References

  • Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Dymova, S., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health (NIH). Available at: [Link]

  • Dymova, S., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Rogozea, A., et al. (2021). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health (NIH). Available at: [Link]

  • Romo, P. E., et al. (2021). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... ResearchGate. Available at: [Link]

  • Bernat, P., et al. (2022). LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. ResearchGate. Available at: [Link]

  • El-Faham, A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]

  • Rogozea, A., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central. Available at: [Link]

  • Pérez-Mayán, L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. National Institutes of Health (NIH). Available at: [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). Convenient synthesis of 1,2-dihydroquinoline-3-carboxylic acid and 2H-1-benzothiopyran-3-carboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rationale for Quantifying 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

This compound is a synthetic compound belonging to the quinolone class of molecules. Quinolones are a significant scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. The precise and accurate quantification of this specific analogue in biological matrices such as plasma, urine, and tissue homogenates is paramount for comprehensive pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug discovery and development. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this molecule is critical for evaluating its potential as a therapeutic agent.

These application notes provide a detailed, robust, and validated protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1] The methodologies outlined herein are grounded in established bioanalytical principles and are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][3][4][5]

I. Analytical Method Development: A Strategic Approach

The development of a reliable bioanalytical method is a systematic process. For this compound, a molecule with acidic properties, a meticulous selection of sample preparation, chromatography, and mass spectrometry conditions is essential for achieving optimal performance.

A. Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties guides method development.

PropertyValue/CharacteristicImplication for Bioanalysis
Chemical Structure Quinolone carboxylic acid derivativeThe carboxylic acid moiety suggests acidic properties, making it suitable for negative ion mode mass spectrometry. The quinolone core provides a chromophore for potential UV detection, although MS/MS is preferred for its selectivity in complex matrices.
Molecular Weight 217.21 g/mol Within the typical range for small molecule analysis by LC-MS/MS.
pKa Estimated to be around 4-5 (for the carboxylic acid)The compound will be ionized at physiological pH, influencing its solubility and interaction with extraction materials. pH adjustment during sample preparation will be critical for efficient extraction.
Polarity Moderately polarA reverse-phase chromatographic approach is suitable.
B. The Power of LC-MS/MS for Bioanalysis

LC-MS/MS is the gold standard for quantitative bioanalysis due to its ability to separate the analyte of interest from complex biological matrix components and provide highly selective and sensitive detection.[1]

C. Selection of the Internal Standard (IS)

II. Sample Preparation: Isolating the Analyte from Complex Matrices

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[8][9][10][11] Based on the acidic nature of the analyte, three common and effective extraction techniques are presented below. The choice of method may depend on the specific matrix, required sensitivity, and available resources.

A. Protein Precipitation (PPT)

A rapid and straightforward method suitable for high-throughput analysis, particularly for plasma and serum samples.[12][13]

Protocol 1: Protein Precipitation for Plasma/Serum Samples

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of ¹³C₆-1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 1% formic acid. The acid helps to keep the analyte in its neutral form, improving precipitation efficiency.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Diagram: Protein Precipitation Workflow

Protein Precipitation Workflow cluster_0 Sample Preparation Sample 100 µL Plasma/Serum Add_IS Add 10 µL Internal Standard Sample->Add_IS Spike Add_PPT_Solvent Add 300 µL Acetonitrile (1% Formic Acid) Add_IS->Add_PPT_Solvent Precipitate Vortex_1 Vortex (1 min) Add_PPT_Solvent->Vortex_1 Centrifuge Centrifuge (14,000 x g, 10 min) Vortex_1->Centrifuge Separate Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Concentrate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute To_LCMS Inject into LC-MS/MS Reconstitute->To_LCMS

Caption: A streamlined workflow for protein precipitation.

B. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT and is effective for removing highly water-soluble matrix components.[14][15]

Protocol 2: Liquid-Liquid Extraction for Urine Samples

  • To 200 µL of urine in a glass tube, add 20 µL of the internal standard working solution.

  • Add 50 µL of 1 M hydrochloric acid to acidify the sample to a pH below the analyte's pKa, ensuring it is in a neutral, more organic-soluble form.

  • Add 1 mL of ethyl acetate (or another suitable water-immiscible organic solvent).

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

C. Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and allows for significant concentration of the analyte, leading to the highest sensitivity.[16] A mixed-mode anion exchange SPE sorbent is recommended to leverage both the hydrophobic nature of the quinolone ring and the negative charge of the carboxylate group.

Protocol 3: Solid-Phase Extraction for Tissue Homogenates

  • Homogenize the tissue sample in an appropriate buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes to pellet cellular debris.

  • Take 200 µL of the supernatant and add 20 µL of the internal standard working solution.

  • Condition the SPE cartridge (e.g., a mixed-mode anion exchange polymer) with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol. The acid neutralizes the carboxylate, disrupting the ionic interaction with the sorbent.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the mobile phase and inject into the LC-MS/MS system.

III. LC-MS/MS Analysis: The Core of Quantification

The reconstituted sample extract is now ready for instrumental analysis.

A. Chromatographic Conditions

A reverse-phase C18 column is well-suited for the separation of this moderately polar molecule.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeProvides good retention and resolution for moderately polar compounds. The smaller particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analyte, leading to better peak shape and retention on a C18 column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography with good UV transparency and compatibility with ESI.
Gradient Elution Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.A gradient is necessary to elute the analyte with a good peak shape and to wash out more hydrophobic matrix components from the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume is sufficient for sensitive MS detection and minimizes potential matrix effects.
B. Mass Spectrometric Conditions

Due to the carboxylic acid moiety, electrospray ionization (ESI) in negative ion mode is expected to provide the highest sensitivity.[17][18][19][20] However, quinolones can also be ionized in positive ion mode, so both should be evaluated during method development.[21] For this protocol, we will proceed with negative ion mode.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), Negative IonThe carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which is ideal for sensitive detection.
Precursor Ion (Q1) m/z 216.2 (for the analyte) and m/z 222.2 (for ¹³C₆-IS)Corresponding to the [M-H]⁻ of the analyte and its stable isotope-labeled internal standard.
Product Ions (Q3) To be determined by infusion and fragmentation experiments. A common fragmentation for quinolone carboxylic acids is the loss of CO₂ (44 Da) from the carboxylate group.The most intense and stable fragment ions should be selected for quantification (quantifier) and confirmation (qualifier).
Collision Energy To be optimized for each transitionThe voltage applied to the collision cell to induce fragmentation. This needs to be tuned to maximize the signal of the product ions.
Source Temperature 500°COptimized for efficient desolvation of the mobile phase.
Dwell Time 100 msThe time spent acquiring data for each transition.

Diagram: LC-MS/MS Analytical Workflow

LC-MS_MS_Analytical_Workflow cluster_1 LC-MS/MS Analysis Autosampler Autosampler Injection LC_Column Chromatographic Separation (C18 Column) Autosampler->LC_Column ESI_Source Electrospray Ionization (Negative Ion Mode) LC_Column->ESI_Source Elution Quadrupole_1 Q1: Precursor Ion Selection (m/z 216.2) ESI_Source->Quadrupole_1 Ionization Collision_Cell Q2: Collision-Induced Dissociation Quadrupole_1->Collision_Cell Quadrupole_3 Q3: Product Ion Selection Collision_Cell->Quadrupole_3 Fragmentation Detector Detector Quadrupole_3->Detector Data_System Data Acquisition and Processing Detector->Data_System

Caption: The sequential stages of LC-MS/MS analysis.

IV. Bioanalytical Method Validation: Ensuring Data Integrity

A comprehensive validation of the bioanalytical method is mandatory to ensure its reliability for the intended application.[2][3][4][5] The validation should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry."[3]

A. Key Validation Parameters

The following parameters must be thoroughly evaluated:

ParameterAcceptance Criteria (based on FDA guidelines)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.
Calibration Curve A minimum of six non-zero standards. A linear or weighted linear regression model is typically used. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision Assessed at four QC levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High). The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[22]
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible across the concentration range.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The analyte's stability must be evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage in the autosampler.
B. Sample Analysis

During the analysis of study samples, each analytical run should include a calibration curve and QC samples at low, medium, and high concentrations to ensure the validity of the run.

V. Data Analysis and Reporting

The concentration of this compound in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. All validation data and the results of the study sample analysis should be compiled into a comprehensive report.

VI. Conclusion

The protocols detailed in these application notes provide a robust framework for the quantification of this compound in various biological matrices. The combination of a well-chosen sample preparation technique and the inherent selectivity and sensitivity of LC-MS/MS, all within a validated framework, will yield high-quality data essential for advancing drug development programs. It is imperative that any laboratory implementing these methods performs a full validation in the specific biological matrix of interest to ensure compliance with regulatory standards and the generation of reliable scientific data.

References

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025, August 5). ScienceDirect. [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020, August 11). National Center for Biotechnology Information. [Link]

  • Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. (n.d.). PubMed. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024, June 17). PubMed. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (n.d.). PubMed Central. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). National Center for Biotechnology Information. [Link]

  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. [Link]

  • A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique. (2021, December 29). Journal of Applied Pharmaceutical Science. [Link]

  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. (2021, August 4). PubMed. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (n.d.). LCGC International. [Link]

  • Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Illicit Drug Analysis in Urine Using 2D LC-MS/MS for Forensic Toxicology. (n.d.). Waters. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]

  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. (2014, September 17). ResearchGate. [Link]

  • A quantitative LC-MS/MS method for simultaneous determination of deuvortioxetine, vortioxetine and their carboxylic acid metabolite in rat plasma, and its application to a toxicokinetic study. (n.d.). Royal Society of Chemistry. [Link]

  • Sample Preparation for Protein Quantification by LC MS/MS. (n.d.). SlidePlayer. [Link]

  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. (n.d.). ResearchGate. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (n.d.). BioPharma Services. [Link]

  • Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. (2020, October 14). Diva-Portal.org. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs. [Link]

  • Typical electrospray ionization (ESI) positive mass spectrum (A) and... (n.d.). ResearchGate. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). National Center for Biotechnology Information. [Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. (2008, September 17). SciSpace. [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020, December 8). KCAS Bio. [Link]

  • Materials for Solid-Phase Extraction of Organic Compounds. (n.d.). MDPI. [Link]

  • Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022, September 16). ResearchGate. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. [Link]

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. (n.d.). PubMed. [Link]

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Application Notes and Protocols: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline and quinolinone ring systems are foundational scaffolds in the realm of medicinal chemistry, present in a multitude of natural and synthetic compounds with a broad spectrum of biological activities.[1][2] These nitrogen-containing heterocycles are considered "privileged structures" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological effects including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The 2-oxo-1,2-dihydroquinoline core, in particular, has garnered significant attention, with several approved drugs and numerous clinical candidates featuring this chemotype.[6] The presence of a carboxylic acid at the 3-position and a methyl group at the 1-position, as in 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, offers key points for molecular interactions and further derivatization, making it a valuable building block in the design of novel therapeutic agents. This document provides a comprehensive guide for researchers on the synthesis and application of this versatile compound in drug discovery, with a focus on its potential in anticancer and antibacterial research.

Synthesis of this compound

The synthesis of the target compound can be achieved in a two-step process starting from 2-aminobenzaldehyde. The first step involves the synthesis of the parent scaffold, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, followed by N-methylation.

Part 1: Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (4)

This procedure follows a well-established route involving a condensation reaction followed by hydrolysis.[1]

Protocol:

  • Step 1a: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (2).

    • In a fume hood, fuse a mixture of 2-aminobenzaldehyde (1) (0.01 mol) and diethyl malonate (0.01 mol) in the presence of piperidine (2 mL) on a hot plate for 2-3 minutes.

    • Add ethanol (30 mL) to the reaction mixture and heat under reflux for 2 hours.

    • Cool the reaction mixture, pour it into water, and neutralize with dilute hydrochloric acid (2%).

    • Collect the resulting solid by filtration, wash with water, and dry.

    • Recrystallize the product from ethanol to yield ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (2) as colorless crystals.

  • Step 1b: Hydrolysis to 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (4).

    • To a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol, add the ethyl ester (2) (0.01 mol).

    • Heat the reaction mixture under reflux for 4 hours.

    • After cooling, pour the mixture into water and neutralize with a few drops of acetic acid.

    • Filter the solid that forms, wash it with water, and dry.

    • Crystallize the final product from dimethylformamide to obtain 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (4) as colorless crystals.[1]

Part 2: N-Methylation to Yield this compound

The introduction of the methyl group at the N1 position can be achieved through alkylation using a suitable methylating agent in the presence of a base. This protocol is adapted from methodologies for N-alkylation of similar quinolinone systems.[7]

Protocol:

  • Step 2a: N-Methylation.

    • Dissolve 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (4) (0.01 mol) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

    • Add a slight excess of a methylating agent, such as methyl iodide (CH₃I) (e.g., 0.012 mol).

    • Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine, to the mixture to act as a proton scavenger.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Collect the precipitate by filtration, wash with water to remove any inorganic salts, and dry.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Application in Anticancer Drug Discovery

The 2-oxo-1,2-dihydroquinoline scaffold is a prominent feature in a number of compounds with demonstrated anticancer activity.[1][8] Derivatives have shown significant anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7).[1][3] The mechanism of action for many quinolinone-based anticancer agents involves the inhibition of key enzymes involved in DNA replication and cell division, such as topoisomerases.

Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential of the title compound.

Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][9][10][11] It is a standard preliminary assay for screening potential anticancer compounds.

Materials:

  • Human breast cancer cell line (MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (test compound)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Trypsinize the cells and perform a cell count. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound and controls. Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Interpretation:

A lower IC₅₀ value indicates higher cytotoxic activity. The potency of this compound can be compared to that of the standard drug, Doxorubicin.

CompoundTarget Cell LineIC₅₀ (µg/mL)
Derivative 7c *MCF-7 1.73 ± 0.27 [1]
Doxorubicin MCF-7 Varies (literature)

Note: Data for a structurally related derivative is presented for context. The IC₅₀ of the title compound needs to be experimentally determined.

Application in Antibacterial Drug Discovery

Quinolone derivatives are renowned for their antibacterial properties, with many acting as inhibitors of bacterial DNA gyrase and topoisomerase IV.[2][12][13] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibiotic development.[7] The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold has been explored for the development of novel DNA gyrase inhibitors.[2]

Mechanism of Action: DNA Gyrase Inhibition

Caption: Inhibition of DNA gyrase by quinolinone derivatives.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[14] The different topological forms of the DNA (relaxed and supercoiled) are then separated by agarose gel electrophoresis.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • This compound (test compound)

  • Ciprofloxacin or Novobiocin (positive control)

  • DMSO

  • Stop buffer/loading dye (containing EDTA and a tracking dye)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 30 µL reaction would consist of:

      • 6 µL of 5X Assay Buffer

      • Relaxed pBR322 DNA (e.g., 0.5 µg)

      • 1 µL of test compound or control in DMSO (at various concentrations)

      • Water to a final volume of 27 µL

    • Include a positive control (Ciprofloxacin/Novobiocin), a no-enzyme control, and a no-inhibitor control.

  • Enzyme Addition and Incubation:

    • Add 3 µL of E. coli DNA gyrase (1-2 units) to each reaction tube (except the no-enzyme control).

    • Mix gently and incubate the reactions at 37°C for 1 hour.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 6 µL of stop buffer/loading dye.

    • Mix thoroughly.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer containing a DNA stain (e.g., ethidium bromide).

    • Load the entire reaction mixture into the wells of the agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light using a gel documentation system.

    • The no-enzyme control will show a band corresponding to relaxed DNA.

    • The no-inhibitor control should show a band corresponding to supercoiled DNA, which migrates faster than the relaxed form.

    • In the presence of an effective inhibitor, the band will remain in the relaxed or partially supercoiled state.

    • Determine the concentration of the test compound that results in a 50% reduction in the supercoiled DNA band intensity to estimate the IC₅₀.

Data Interpretation:

The inhibition of DNA supercoiling is observed as a decrease in the intensity of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of the inhibitor. The potency of the compound is determined by its IC₅₀ value.

CompoundTarget EnzymeIC₅₀ (µM)
Derivative 13e *E. coli DNA gyrase 0.0017 [2]
Novobiocin E. coli DNA gyrase ~0.026 [15]

Note: Data for a structurally related derivative is presented for context. The IC₅₀ of the title compound needs to be experimentally determined.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the proven track record of the quinolinone core in modulating key biological targets make it an attractive starting point for drug discovery campaigns. The protocols outlined in this application note provide a robust framework for synthesizing this compound and evaluating its potential as both an anticancer and an antibacterial agent. Further exploration through the creation of a focused library of derivatives, coupled with detailed structure-activity relationship (SAR) studies, could lead to the identification of potent and selective clinical candidates.

References

  • Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(10), 2538. [Link]

  • Gali, V. L., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Journal of Medicinal Chemistry, 59(17), 7795-7806. [Link]

  • Vaskevich, A. I., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(21), 5053. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... [Link]

  • Yamamoto, T., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 5(16), 9376-9387. [Link]

  • Sci-Hub. (2006). A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. Synthesis, 2006(12), 1971-1974. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Chmura, A. J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50835. [Link]

  • Wawruszak, A., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. International Journal of Molecular Sciences, 25(5), 2652. [Link]

  • u:scholar. (2022). Discovery of N-quinazolinone-4-hydroxy-2- quinolone-3-carboxamides as DNA gyrase B- targeted antibacterial. [Link]

  • Malik, I., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases, 8(10), 2096-2107. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of New 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for Treatment of Autoimmune Disorders: Structure-Activity Relationship. [Link]

  • Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon, 9(1), e12803. [Link]

  • National Institutes of Health. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • ACS Publications. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. [Link]

  • ResearchGate. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Institutes of Health. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. [Link]

  • Scirp.org. (2018). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 8, 29-43. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • National Institutes of Health. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. [Link]

  • National Institutes of Health. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [Link]

  • Semantic Scholar. (2021). Research Article Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. [Link]

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Application Notes and Protocols: Fluorescent Labeling of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the fluorescent labeling of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Recognizing the importance of this quinolone derivative in medicinal chemistry and drug discovery, this document details the chemical principles, step-by-step protocols, and validation methodologies required to successfully conjugate a fluorescent reporter molecule. The protocols are designed to be robust and adaptable, emphasizing the critical considerations for achieving optimal labeling efficiency, purification, and characterization of the final fluorescent probe. This guide is intended to empower researchers to generate high-quality fluorescently-labeled quinolone compounds for use in a variety of applications, including high-throughput screening, cellular imaging, and mechanistic studies.

Introduction: The Significance of Fluorescently Labeled Quinolones

Quinolone carboxylic acids are a well-established class of compounds with a broad spectrum of biological activities, most notably as antibacterial agents that target DNA gyrase.[1] The introduction of a fluorescent moiety to these scaffolds provides a powerful tool for researchers to investigate their mechanism of action, cellular uptake, and distribution.[2] Fluorescent labeling enables real-time visualization and quantification, offering insights that are often unattainable with traditional analytical methods.[3]

This compound, the subject of this guide, possesses a reactive carboxylic acid handle that is amenable to standard bioconjugation chemistries. This document will focus on the widely adopted and versatile carbodiimide-mediated coupling chemistry, specifically utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond with an amine-functionalized fluorophore.[4]

Principle of the Labeling Chemistry: EDC/NHS Coupling

The conjugation of a carboxylic acid to a primary amine is a cornerstone of bioconjugation. The use of EDC and NHS provides a reliable two-step method to achieve this transformation with high efficiency.[5]

  • Step 1: Activation of the Carboxylic Acid. EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Step 2: Formation of a Stable NHS Ester. This intermediate is susceptible to hydrolysis. To improve the reaction efficiency and allow for a two-step procedure, NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester.

  • Step 3: Amide Bond Formation. The NHS ester readily reacts with a primary amine on the chosen fluorescent dye to form a stable amide bond, releasing NHS as a byproduct.

This two-step process is favored as it allows for the activation of the carboxylic acid in a separate step before the addition of the amine-containing fluorophore, which can minimize side reactions.[6]

Pre-Labeling Considerations and Reagent Selection

Synthesis and Purity of this compound
Selection of an Amine-Reactive Fluorescent Dye

The choice of fluorophore is dictated by the specific application and the available instrumentation. Key characteristics to consider include:

  • Excitation and Emission Spectra: Ensure compatibility with the light sources and detectors of your fluorescence microscope or plate reader.

  • Quantum Yield and Molar Extinction Coefficient: These parameters determine the brightness of the fluorophore.

  • Photostability: Resistance to photobleaching is crucial for imaging applications.

  • Solubility: The dye should be soluble in the reaction solvent.

  • Size and Charge: These properties can influence the biological activity of the labeled quinolone.

A selection of commercially available amine-reactive dyes suitable for this application is presented in Table 1.

Table 1: Representative Amine-Reactive Fluorescent Dyes

FluorophoreExcitation (nm)Emission (nm)Notes
Fluorescein (FITC)~494~518Bright, but pH sensitive and prone to photobleaching.
Rhodamine B~555~580More photostable than fluorescein.
Cyanine Dyes (e.g., Cy3, Cy5)~554 / ~649~568 / ~670Bright and photostable, with a range of spectral properties.[8]
Alexa Fluor DyesVariousVariousA wide range of bright and photostable dyes.

Data sourced from various commercial suppliers and general knowledge.

Solvent Selection and Solubility

The solubility of this compound and the chosen fluorophore is a critical factor. While specific solubility data for the target molecule is not available, quinolone carboxylic acids often exhibit limited solubility in aqueous solutions but are generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[9][10] These solvents are also suitable for dissolving many amine-reactive dyes.[8] It is recommended to perform small-scale solubility tests before proceeding with the labeling reaction.

Detailed Experimental Protocols

Protocol 1: EDC/NHS-Mediated Labeling of this compound

This protocol outlines the two-step coupling of this compound with an amine-reactive fluorescent dye.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., a succinimidyl ester)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • Prepare a fresh solution of EDC (e.g., 100 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a fresh solution of NHS or Sulfo-NHS (e.g., 100 mg/mL) in anhydrous DMF or DMSO.

    • Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO according to the manufacturer's instructions.

  • Activation of the Carboxylic Acid:

    • To the solution of this compound, add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS).

    • Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Conjugation with the Fluorescent Dye:

    • To the activated quinolone solution, add 1.0-1.2 equivalents of the amine-reactive fluorescent dye solution.

    • Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to neutralize any acid formed during the reaction and to deprotonate the amine of the dye.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Quenching the Reaction (Optional):

    • To quench any unreacted NHS esters, a small amount of an amine-containing reagent such as Tris buffer or hydroxylamine can be added.

Diagram 1: Workflow for EDC/NHS Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification & Analysis quinolone Dissolve Quinolone in DMF/DMSO activation Activation: Add EDC and NHS to Quinolone (1-2h at RT) quinolone->activation edc_nhs Prepare fresh EDC and NHS solutions edc_nhs->activation dye Dissolve Amine-Dye in DMF/DMSO conjugation Conjugation: Add Amine-Dye and Base (Overnight at RT, dark) dye->conjugation activation->conjugation hplc HPLC Purification conjugation->hplc characterization Characterization: LC-MS, Fluorescence Spec. hplc->characterization

Caption: Workflow for the fluorescent labeling of the quinolone carboxylic acid.

Protocol 2: Purification of the Fluorescently Labeled Quinolone

Purification is a critical step to remove unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.[11]

Materials:

  • Crude reaction mixture

  • HPLC system with a UV-Vis or fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile phase B: Acetonitrile with 0.1% TFA or Formic Acid

  • Fraction collector

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture with the initial mobile phase conditions.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method Development:

    • Develop a gradient elution method to separate the fluorescently labeled product from the starting materials and byproducts. A typical gradient might be from 5-95% mobile phase B over 20-30 minutes.

    • Monitor the elution profile using both the UV-Vis detector (at the absorbance maximum of the quinolone and the dye) and the fluorescence detector (at the excitation and emission wavelengths of the dye).

  • Preparative HPLC:

    • Inject the crude reaction mixture onto the HPLC column.

    • Collect the fractions corresponding to the desired product peak.

  • Post-Purification Processing:

    • Combine the pure fractions.

    • Remove the HPLC solvents by lyophilization or rotary evaporation.

    • Store the purified, labeled compound in a dry, dark environment at -20°C or below.

Validation and Characterization

Protocol 3: Spectroscopic Characterization

A. UV-Visible Spectroscopy:

  • Acquire the UV-Vis spectra of the starting quinolone, the fluorescent dye, and the purified conjugate.

  • The spectrum of the conjugate should exhibit the characteristic absorbance peaks of both the quinolone scaffold and the fluorescent dye.

B. Fluorescence Spectroscopy:

  • Determine the excitation and emission maxima of the purified conjugate.

  • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate for blue-emitting dyes, fluorescein for green-emitting dyes).

  • The fluorescence properties of quinolone derivatives can be influenced by their environment, so it is advisable to perform these measurements in the solvent system relevant to the intended application.[12][13]

Diagram 2: Validation Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Confirmation start Purified Labeled Quinolone uv_vis UV-Vis Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence lc_ms LC-MS start->lc_ms confirm_structure Confirm Structure and Purity uv_vis->confirm_structure confirm_properties Confirm Spectroscopic Properties fluorescence->confirm_properties lc_ms->confirm_structure

Caption: Workflow for the validation of the fluorescently labeled quinolone.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Confirm the identity and purity of the final product by LC-MS.

  • The mass spectrum should show the expected molecular weight of the conjugate.

  • The LC chromatogram will provide an assessment of the purity of the sample.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Inactive EDC/NHSUse fresh, high-quality reagents.
Hydrolysis of NHS esterEnsure anhydrous reaction conditions.
Incorrect pHAdd a non-nucleophilic base to the reaction.
Multiple Products Side reactionsOptimize stoichiometry and reaction time.
Poor Recovery from HPLC Adsorption to columnUse a different column or modify the mobile phase.
Degradation of the compoundProtect from light and use mild conditions for solvent removal.

Conclusion

The successful fluorescent labeling of this compound opens up a wide range of possibilities for studying its biological properties. By carefully following the protocols outlined in this guide, researchers can confidently produce high-quality fluorescent probes. The key to success lies in the use of pure starting materials, the careful selection of reagents, and the rigorous purification and characterization of the final product. The principles and techniques described herein are broadly applicable to the fluorescent labeling of other small molecules containing carboxylic acid functionalities.

References

  • Gershon, H. (n.d.). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons. Retrieved from [Link]

  • Sciscenko, I., Hắng, H. T. M., Escudero-Oñate, C., Oller, I., & Arques, A. (2021). Fluorescence Spectroscopy and Chemometrics: A Simple and Easy Way for the Monitoring of Fluoroquinolone Mixture Degradation. ACS Omega, 6(7), 4876–4886. [Link]

  • Darrington, R. (2020). How to process fluorescently labeled oligos after HPLC purification? ResearchGate. Retrieved from [Link]

  • Fomin, M. (2023). What are the best conditions for EDC coupling of 2 small molecules? ResearchGate. Retrieved from [Link]

  • Al-Ostath, A., El-Sayed, N. N. E., & Al-Amri, J. F. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4967. [Link]

  • MDPI. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Retrieved from [Link]

  • ResearchGate. (2023). A quantum chemical study of the interaction of carboxylic acids with DMSO. Retrieved from [Link]

  • Arques, A., et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules, 26(16), 4967. [Link]

  • Pintilie, L., et al. (n.d.). Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. Retrieved from [Link]

  • Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Takaoka, Y., et al. (2008). Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology. Journal of the American Chemical Society, 130(10), 3090-3091. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dihydroquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Labeling strategy and fluoNTs HPLC purification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • Reddit. (2022). DMF Work-up and Solubility Issues. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Fluorescence enhancement of quinolines by protonation. Retrieved from [Link]

  • Pym, A. S., et al. (2019). Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. RSC medicinal chemistry, 10(5), 786-793. [Link]

  • National Institutes of Health. (2010). Effect of DMSO on micellization, gelation and drug release profile of Poloxamer 407. Retrieved from [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. [Link]

  • Vichem Chemie. (n.d.). Fluorescent labeling of small molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of fluorinated quinolone antibacterials by ion chromatography with fluorescence detection. Retrieved from [Link]

  • MDPI. (n.d.). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful experimental outcomes.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a heterocyclic compound with a quinoline core. Its structure, featuring a carboxylic acid group, a substituted nitrogen in the quinoline ring, and a relatively planar aromatic system, contributes to its poor aqueous solubility. A close analog, 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, is known to have limited solubility in water but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1]. The key to manipulating the solubility of this compound lies in understanding its acidic nature and selecting appropriate solvent systems.

Troubleshooting Guide

This section addresses common issues encountered when trying to dissolve this compound.

Issue 1: The compound is insoluble in aqueous buffers for my biological assay.

Cause: At neutral pH, the carboxylic acid group is not fully ionized, leading to low aqueous solubility. Like many quinolone derivatives, this compound likely exhibits pH-dependent solubility[2].

Solution: The most effective strategy is to increase the pH of the aqueous solution to deprotonate the carboxylic acid, forming a more soluble carboxylate salt[3].

Step-by-Step Protocol for Aqueous Solubilization:

  • Prepare a Stock Solution in an Organic Solvent: First, dissolve the compound in a minimal amount of a suitable organic solvent. Based on related compounds, DMSO is an excellent choice[1][4].

  • Dilution of the Organic Stock: While vigorously vortexing the basic buffer, slowly add the organic stock solution. The rapid mixing helps to prevent localized precipitation.

  • Final pH Adjustment: After the compound is fully dissolved, you can carefully adjust the pH back towards your target experimental pH using a dilute acid (e.g., 0.1N HCl). Be aware that as you approach the compound's pKa, it may begin to precipitate. It is crucial to determine the pH at which the compound remains soluble at your desired final concentration.

  • Control for pH and Solvent Effects: Remember to prepare a vehicle control for your experiment that contains the same final concentrations of the organic solvent and has undergone the same pH adjustments.

Issue 2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer.

Cause: This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit at that specific pH and temperature. The addition of the DMSO stock to the aqueous buffer creates a mixed-solvent system where the compound may be less soluble.

Solution: A combination of pH control, the use of co-solvents, and careful dilution techniques can mitigate this problem.

Experimental Workflow for Preventing Precipitation:

Caption: Decision workflow for troubleshooting precipitation.

Detailed Protocol for Enhanced Solubilization:

  • Prepare a High-Concentration Stock in DMSO: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in your basic aqueous buffer, ensuring it remains clear. Then, use this intermediate dilution for your final dilution into the assay medium. This gradual change in solvent polarity can prevent shocking the compound out of solution[5].

  • Incorporate a Co-solvent: If precipitation is still an issue, consider adding a water-miscible co-solvent to your final assay buffer. Polyethylene glycol 400 (PEG400) or N-methylpyrrolidone (NMP) can enhance the solubility of poorly soluble drugs[6]. A final concentration of 1-5% PEG400 can be a good starting point.

  • Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility[7]. For quinolone derivatives, beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be effective. Prepare the cyclodextrin solution in your buffer first, then add the compound stock.

Frequently Asked Questions (FAQs)

Q1: What are the best organic solvents for this compound?

A1: Based on data from structurally similar compounds, polar aprotic solvents are the most effective. DMSO and DMF are excellent choices for preparing high-concentration stock solutions[1][4]. For some related quinolones, methanol has also been used, sometimes in combination with DMF[8].

Q2: Can I use sonication to help dissolve the compound?

A2: Yes, sonication can be a useful physical method to aid dissolution. It provides energy to break up the crystal lattice of the solid compound. However, be cautious with prolonged sonication as it can generate heat, which might affect the stability of your compound. It is best used in conjunction with an appropriate solvent system.

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH.

  • In acidic to neutral solutions (pH < pKa): The carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water.

  • In basic solutions (pH > pKa): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻), which is an ion and therefore significantly more water-soluble[3].

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) cluster_2 a R-COOH (Protonated Form) b R-COO⁻ + H⁺ (Deprotonated Form) a->b Increase pH (e.g., add NaOH) c Low Aqueous Solubility a->c b->a Decrease pH (e.g., add HCl) d High Aqueous Solubility b->d

Caption: pH-dependent equilibrium and solubility.

Q4: What is a good starting concentration for a DMSO stock solution?

A4: A starting concentration of 10-20 mM in 100% DMSO is typically achievable for many quinolone-based compounds. A commercial supplier of a similar compound, 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, provides a table for preparing solutions in DMSO up to 100 mM[9]. It is always recommended to perform a small-scale solubility test first.

Solubility Test Protocol:

  • Weigh out a small, known amount of your compound (e.g., 1 mg).

  • Add a measured volume of DMSO (e.g., 100 µL) and vortex.

  • If it dissolves completely, add more compound until saturation is reached. If it does not dissolve, add more DMSO incrementally until it does. This will give you an estimate of its solubility in mg/mL or molarity.

Q5: How should I store my stock solutions?

A5: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation. Store these aliquots at -20°C or -80°C. For solutions in aqueous buffers, it is generally recommended to prepare them fresh for each experiment.

Recommended Storage Conditions:

Solution Type Storage Temperature Duration
Powder -20°C Up to 3 years
In DMSO -80°C Up to 6 months
In DMSO -20°C Up to 1 month
In Aqueous Buffer 4°C Prepare Fresh

(Note: These are general guidelines; always refer to the supplier's recommendations if available)[5].

References

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | C11H9NO3. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023, July 28). PMC. Retrieved January 23, 2026, from [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). BÜCHI Labortechnik AG. Retrieved January 23, 2026, from [Link]

  • Synthesis, physicochemical characterization and antibacterial activity of novel (benzoylamino)methyl derivatives of quinolones. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Journal of Drug Delivery and Therapeutics. Retrieved January 23, 2026, from [Link]

  • Can NaOH react with carboxylic acids? (2021, July 17). Quora. Retrieved January 23, 2026, from [Link]

  • Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Phenols, ArOH, are... (n.d.). Homework.Study.com. Retrieved January 23, 2026, from [Link]

  • Samples in DMSO: What an end user needs to know. (n.d.). Ziath. Retrieved January 23, 2026, from [Link]

  • Study of Cyclodextrin/Fluoroquinolone Inclusion Complexes by Capillary Electrophoresis. (2025, August 8). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Isolation of Carboxylic Acids and NaOH from Kraft Black Liquor with a Membrane-Based Process Sequence. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Quantitative determination of ciprofloxacin and norfloxacin in pharmaceutical preparations by high performance liquid chromatography. (n.d.). SciELO. Retrieved January 23, 2026, from [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018, May 11). PMC. Retrieved January 23, 2026, from [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? (2016, February 15). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2025, November 24). Illumina. Retrieved January 23, 2026, from [Link]

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Chemically active extraction. (n.d.). University of Alberta. Retrieved January 23, 2026, from [Link]

  • How to make a stock solution of a substance in DMSO. (2018, April 25). Quora. Retrieved January 23, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. (2025, October 15). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Stability and Degradation of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound is a member of the quinolone class of compounds, which are known for their diverse biological activities.[1][2] Understanding the stability of this molecule in solution is critical for obtaining reliable and reproducible experimental results, whether for in vitro assays, formulation development, or analytical method validation. This guide provides a framework for identifying and mitigating potential stability issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that can influence the stability of this compound in solution?

A1: The stability of quinolone derivatives in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[3] For this compound, it is crucial to consider these factors when preparing and storing solutions to prevent unwanted degradation.

Q2: How does pH affect the stability of the compound?

Q3: Is this compound sensitive to light?

A3: Many quinolone derivatives are known to be photosensitive and can degrade upon exposure to UV or even ambient light.[3] This photodegradation can lead to the formation of byproducts with altered chemical and biological properties. To ensure the integrity of your solutions, it is highly recommended to work in a light-protected environment and store solutions in amber vials or wrapped in aluminum foil.

Q4: What is the recommended storage temperature for solutions of this compound?

A4: For short-term storage (up to 24 hours), refrigeration at 2-8°C is generally recommended for quinolone solutions.[6] For long-term storage, freezing at -20°C or below is advisable. However, it is important to be aware that freeze-thaw cycles can sometimes lead to degradation, so it is best to aliquot solutions into single-use volumes.[6] Some quinolones have shown high thermal stability up to 200°C in the solid state, but in solution, the degradation kinetics can be significantly different.[7]

Q5: In which solvents is this compound soluble and stable?

A5: Due to the carboxylic acid group, the solubility is expected to be pH-dependent. It is likely more soluble in slightly alkaline aqueous solutions where the carboxylic acid is deprotonated. Common organic solvents for quinolones include dimethyl sulfoxide (DMSO) and methanol.[8] When using organic solvents, it is important to consider their potential to participate in degradation reactions. For instance, methanol can sometimes form methyl ester artifacts under certain conditions.[9] It is recommended to prepare stock solutions in a suitable organic solvent like DMSO and then dilute into aqueous buffers for final experiments.

Troubleshooting Guides

This section provides structured guidance for investigating and resolving common stability-related issues observed during experimentation.

Guide 1: Investigating Unexpected Loss of Compound Potency or Concentration

If you observe a decrease in the expected biological activity or a lower than expected concentration of your compound, it may be due to degradation. This guide will help you systematically investigate the issue.

Step 1: Verify Solution Preparation and Storage

  • Action: Review your solution preparation protocol. Confirm the correct solvent was used and that the pH of aqueous solutions was within the recommended range.

  • Rationale: Incorrect solvent choice or pH can accelerate degradation.

  • Action: Check the storage conditions of your solutions (temperature, light exposure).

  • Rationale: Improper storage is a common cause of compound degradation.[6]

Step 2: Perform a Forced Degradation Study

  • Action: Subject your compound to controlled stress conditions to identify the most likely degradation pathways. This is a standard practice in the pharmaceutical industry.

  • Rationale: This will help you pinpoint the specific factor (acid, base, light, heat, oxidation) causing the instability.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, light-protected vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Add a solution of 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Incubate a solution of the compound in a neutral buffer at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a solution of the compound to a light source (e.g., a UV lamp or a photostability chamber) while keeping a control sample in the dark.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase HPLC method with UV detection is commonly used for quinolones.[10][11] The method should be able to separate the parent compound from its degradation products.

Data Interpretation:

Stress ConditionExpected Outcome if Compound is LabilePotential Degradation Products
Acid HydrolysisDecrease in parent peak area, appearance of new peaksHydrolysis of the amide bond in the quinolone ring is a possibility for some quinolones.
Base HydrolysisDecrease in parent peak area, appearance of new peaksSimilar to acid hydrolysis, but potentially faster.[4]
OxidationDecrease in parent peak area, appearance of new peaksOxidation of the quinolone ring system.[12]
ThermalDecrease in parent peak area, appearance of new peaksGeneral decomposition.[7]
PhotochemicalDecrease in parent peak area, appearance of new peaksPhotodegradation products, which can be numerous and complex.[3]

Workflow for Investigating Loss of Potency

A Unexpected Loss of Potency B Verify Solution Prep & Storage A->B C Perform Forced Degradation Study B->C If no obvious errors D Analyze by Stability-Indicating HPLC C->D E Identify Degradation Pathway D->E F Optimize Storage & Handling Conditions E->F Parent 1-Methyl-2-oxo-1,2-dihydro- quinoline-3-carboxylic acid Deg1 Hydrolysis Product (Ring Opening) Parent->Deg1 Acid/Base Deg2 Decarboxylation Product Parent->Deg2 Heat Deg3 Photodegradation Product Parent->Deg3 Light

Caption: A simplified potential degradation pathway diagram.

References

  • Attia A.K., Abdel-Moety M.M., Abdel-Hamid S.G. Thermal Analyses of Some Fluoroquinolone Pharmaceutical Compounds in Comparison with Molecular Orbital Calculations. New J. Chem. 2017;41:10189–10197. [Link]

  • Chen M., Wen F., Wang H., Zheng N., Wang J. Effect of various storage conditions on the stability of quinolones in raw milk. Food Addit. Contam. Part A. 2016;33:1147–1154. [Link]

  • Gong, C., et al. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics. 2024;12(3):201. [Link]

  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Kassotaki, E., et al. Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Front. Microbiol. 2024;15. [Link]

  • Lappin, G. R. Nonclassical Biological Activities of Quinolone Derivatives. IntechOpen. 2011. [Link]

  • Nassar MN, House CA, Agharkar SN. Stability of batanopride hydrochloride in aqueous solutions. J Pharm Sci. 1992;81:1088–1091. [Link]

  • Paim, C. S., et al. Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Braz. J. Pharm. Sci. 2018;54. [Link]

  • Patel, K. et al. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022; 47(2): 38221-38227. [Link]

  • PubChem. Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. [Link]

  • Reynolds, D. W. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022; 47. 10.26717/BJSTR.2022.47.007481. [Link]

  • S. M. A. Soliman, et al. Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. J. Med. Chem. 2003, 46, 22, 4776–4785. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • Sharma, G. et al. Chemical Stability of Drugs. RSquareL. 2022. [Link]

  • Singh, U. P., & Singh, R. K. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Curr. Med. Chem. 2013, 20(4), 469-490. [Link]

  • Singh, S., & Kumar, V. Forced Degradation Studies. MedCrave online. 2016. [Link]

  • Singh, S., et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. 2020; 10(2-s): 134-142. [Link]

  • S. A. G. Shervington, L. A. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. J Pharm Biomed Anal. 2005 Jul 1;38(3):523-9. [Link]

  • S. K. Singh and M. S. Kumar, "Forced Degradation Studies," J Anal Pharm Res, vol. 5, no. 5, p. 00159, 2016. [Link]

  • T. D. Gootz, "Quinolone antibiotics," PMC, 2015. [Link]

  • T. D. H. Nguyen, "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices," LCGC International, 2021. [Link]

  • T. A. T. T. Tran, et al. Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. Environ. Sci. Pollut. Res. 2015, 22, 13346–13355. [Link]

  • V. S. S. M. Kondeti, et al. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Research J. Pharm. and Tech. 2020, 13, 273-278. [Link]

  • W. C. S. de Souza, et al. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. J. Chromatogr. A. 2015, 1406, 113-122. [Link]

  • W. O. Foye, T. L. Lemke, and D. A. Williams, Foye's Principles of Medicinal Chemistry, 7th ed. Lippincott Williams & Wilkins, 2012.
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  • Y. A. Mohamed, et al. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals. 2021; 14(8):769. [Link]

  • Y. Li, et al. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules. 2023; 28(14):5386. [Link]

  • US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google P
  • University of Calgary. Solubility of Organic Compounds. [Link]

  • V. V. Rostovtsev, et al. Unexpected Isomerization of Oxetane-Carboxylic Acids. Org. Lett. 2022, 24, 26, 4744–4748. [Link]

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Technical Support Center: In Vivo Applications of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct in vivo toxicological and side effect data for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid are not extensively available in public literature. This guide synthesizes information from related quinoline-3-carboxamide and quinolone antibiotic research to provide a predictive framework for researchers. All experimental designs should incorporate rigorous, compound-specific dose-finding and toxicity studies.

Introduction for the Principal Investigator

Welcome to the technical support center for researchers investigating this compound and its analogs. This molecule serves as a key intermediate in the synthesis of a variety of biologically active compounds.[1][2][3] As a Senior Application Scientist, this guide is designed to proactively address the nuanced challenges you may face during in vivo studies. Our goal is to equip your team with the foundational knowledge and troubleshooting frameworks necessary for successful and reproducible research. The quinoline core is a privileged scaffold in medicinal chemistry, known to interact with various biological targets, including DNA gyrase and kinases, which necessitates a careful and informed approach to in vivo experimentation.[4][5][6]

Part 1: Frequently Asked Questions (FAQs)

Pre-Clinical Development & Formulation

Question 1: We are having trouble with the solubility of our lead compound, a derivative of this compound, for in vivo administration. What are our options?

Answer: Poor aqueous solubility is a common hurdle for quinoline-based compounds. Here is a systematic approach to formulation development:

  • pH Adjustment: The carboxylic acid moiety on the parent molecule suggests that its solubility will be pH-dependent. Experiment with formulating the compound in buffers with a pH above its pKa to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Co-solvents: A tiered approach to using biocompatible co-solvents is recommended. Start with common vehicles like a mixture of saline, DMSO, and a surfactant like Tween® 80. A typical starting formulation might be 5% DMSO, 10% Solutol® HS 15, in a saline or dextrose solution.

  • Salt Formation: Synthesizing a stable salt of your compound (e.g., sodium or potassium salt) can significantly enhance its aqueous solubility and dissolution rate.

  • Amorphous Dispersions: For challenging compounds, consider creating a solid dispersion with a polymer carrier (e.g., PVP, HPMC). This can improve oral bioavailability by maintaining the drug in an amorphous, more soluble state.

Question 2: What is the likely metabolic fate of our this compound derivative in vivo?

Answer: While specific data for this compound is limited, we can infer potential metabolic pathways from related quinoline-3-carboxamide derivatives.[7] Expect metabolism to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7] Key metabolic transformations may include:

  • Hydroxylation: Addition of hydroxyl groups to the quinoline ring system.

  • Demethylation: Removal of the methyl group at the N1 position.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.[8]

In vitro studies using liver microsomes from different species (mouse, rat, human) can provide valuable preliminary data on metabolic stability and help identify major metabolites.[7]

Pharmacology & Mechanism of Action

Question 3: What are the potential off-target effects we should be aware of with quinoline-based compounds?

Answer: The quinoline scaffold is known to interact with several biological targets. Depending on the specific substitutions on your derivative, you should consider the following potential off-target activities:

  • DNA Gyrase Inhibition: Many quinolone antibiotics function by inhibiting bacterial DNA gyrase.[4] While your compound may be designed for a different target, it is prudent to assess its antibacterial activity to rule out confounding effects from modulation of the host microbiome.

  • Kinase Inhibition: Certain quinoline-3-carboxamides are known to inhibit kinases, including those in the PI3K-related kinase (PIKK) family.[6] If your in vivo model involves signaling pathways sensitive to kinase modulation, consider performing a broad-panel kinase screen.

  • hERG Channel Inhibition: A common liability for many heterocyclic compounds is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity. An early in vitro hERG assay is highly recommended.

Part 2: Troubleshooting Guides for In Vivo Studies

Scenario 1: Unexpected Toxicity or Adverse Events

Issue: In our initial dose-ranging study, we observed significant weight loss and lethargy in mice treated with our compound, even at doses where the primary pharmacodynamic effect is not yet maximal.

Troubleshooting Workflow:

  • Confirm Compound Integrity and Formulation:

    • Re-verify the identity and purity of the compound batch via LC-MS and NMR.

    • Analyze the formulated dosing solution to ensure homogeneity and stability over the dosing period.

  • Acute Toxicity Assessment:

    • Conduct a single high-dose study in a small cohort of animals and monitor for clinical signs of toxicity over 24-48 hours.

    • Perform a basic functional observational battery (FOB) to assess for neurological effects.

  • Histopathological Analysis:

    • At the study endpoint, collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological examination. Pay close attention to the liver and kidneys, as these are common sites of drug-induced toxicity.

  • Investigate Class-Specific Toxicities:

    • Gastrointestinal Distress: Quinolone antibiotics are known to cause GI side effects. Consider if the observed weight loss could be due to decreased food intake or GI upset.

    • Hepatotoxicity: Some quinoline derivatives have been associated with liver injury.[9] Ensure that plasma transaminase levels (ALT, AST) are measured.

    • Neurotoxicity: Although less common, some quinolones can cause CNS side effects. The observed lethargy could be a sign of neurotoxicity.

Experimental Protocol: Preliminary Rodent Toxicity Screen

  • Animals: C57BL/6 mice, 8-10 weeks old.

  • Groups (n=3-5 per group):

    • Group 1: Vehicle control

    • Group 2: Low dose (e.g., 10 mg/kg)

    • Group 3: Mid dose (e.g., 30 mg/kg)

    • Group 4: High dose (e.g., 100 mg/kg)

  • Administration: Route intended for efficacy studies (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Body weight and clinical signs daily for 7 days.

    • At day 7, collect blood for clinical chemistry (including ALT, AST, creatinine).

    • Perform necropsy and collect major organs for histopathology.

Scenario 2: Lack of In Vivo Efficacy Despite Potent In Vitro Activity

Issue: Our compound is highly potent in our in vitro cell-based assays, but we are not observing the expected therapeutic effect in our animal model.

Troubleshooting Workflow:

This common issue often stems from poor pharmacokinetic properties.

Logical Relationship Diagram: Investigating Poor In Vivo Efficacy

G Start Potent In Vitro Activity, No In Vivo Efficacy PK_Study Conduct Pharmacokinetic (PK) Study Start->PK_Study Low_Exposure Low Systemic Exposure? PK_Study->Low_Exposure Poor_Absorption Poor Oral Absorption Low_Exposure->Poor_Absorption Yes Rapid_Metabolism Rapid Metabolic Clearance Low_Exposure->Rapid_Metabolism Yes High_Distribution High Volume of Distribution Low_Exposure->High_Distribution Yes Target_Engagement Assess Target Engagement (e.g., Western Blot, PET) Low_Exposure->Target_Engagement No Reformulate Reformulate for Better Bioavailability Poor_Absorption->Reformulate Redesign Medicinal Chemistry Effort to Improve PK Rapid_Metabolism->Redesign Dose_Increase Increase Dose or Frequency High_Distribution->Dose_Increase No_Engagement Insufficient Target Occupancy? Target_Engagement->No_Engagement No_Engagement->Dose_Increase Yes Model_Issue Re-evaluate Animal Model (e.g., target expression) No_Engagement->Model_Issue No

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animals: C57BL/6 mice, 8-10 weeks old.

  • Groups (n=3 per time point):

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)

    • Group 2: Oral (PO) or chosen route of administration (e.g., 10 mg/kg)

  • Sample Collection: Collect blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Analysis: Analyze plasma concentrations of the parent compound using a validated LC-MS/MS method.

  • Key Parameters to Calculate:

    • Clearance (CL): Rate of drug removal from the body.[8]

    • Volume of Distribution (Vd): Extent of drug distribution into tissues.[8]

    • Half-life (t½): Time for plasma concentration to decrease by half.[8]

    • Bioavailability (%F): Fraction of the oral dose that reaches systemic circulation.

Part 3: Data Summary & Visualization

Table 1: Predictive Toxicity Profile for Quinolone-Class Compounds
Potential Side EffectOrgan SystemCausal Mechanism (Hypothesized)Recommended Monitoring
Phototoxicity SkinUV light absorption by the quinolone ring system leading to reactive oxygen species formation.Limit UV exposure of treated animals; observe for skin erythema.
Arthropathy MusculoskeletalCartilage erosion, particularly in juvenile animals, potentially through chelation of magnesium ions.Avoid use in juvenile animals; histopathology of joints in toxicity studies.
Cardiotoxicity CardiovascularInhibition of the hERG potassium channel leading to QT interval prolongation.In vitro hERG assay; ECG monitoring in larger animal studies (e.g., dogs).
Hepatotoxicity HepaticIdiosyncratic metabolic activation to reactive intermediates.Plasma ALT/AST measurements; liver histopathology.
Neurotoxicity Central Nervous SystemAntagonism of GABA-A receptors.Functional observational battery; clinical signs of CNS disturbances (e.g., tremors).
Diagram: Potential Metabolic Pathways

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (Conjugation) Parent This compound Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation Demethylated N-Demethylated Metabolite Parent->Demethylated Demethylation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGT Enzymes Sulfate Sulfate Conjugate Hydroxylated->Sulfate SULT Enzymes Further Metabolism or Excretion Further Metabolism or Excretion Demethylated->Further Metabolism or Excretion Excretion (Urine/Bile) Excretion (Urine/Bile) Glucuronide->Excretion (Urine/Bile) Sulfate->Excretion (Urine/Bile)

Caption: Hypothesized metabolic pathways for the parent compound.

References

  • Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(11), 2939. Available from: [Link]

  • Gatilov, Y. V., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(11), 3373. Available from: [Link]

  • Takahashi, H., et al. (2018). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 3(11), 15995–16005. Available from: [Link]

  • PubChem. Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. Available from: [Link]

  • Krasavin, M., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Journal of Medicinal Chemistry, 5(2), 1054. Available from: [Link]

  • Krasavin, M., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(2), 1029. Available from: [Link]

  • Hansson, M., et al. (2007). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Drug Metabolism and Disposition, 35(8), 1436-1444. Available from: [Link]

  • National Toxicology Program. (2009). Nomination Background: 8-Methylquinoline. Available from: [Link]

  • S. S. Chimmalgi, et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2187. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. RSC Advances, 12(35), 22695-22709. Available from: [Link]

  • Singh, P., et al. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Current Drug Discovery Technologies, 19(3), 29-45. Available from: [Link]

  • Scott, J. S., et al. (2010). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][4][10]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Drug Metabolism and Disposition, 38(1), 141-150. Available from: [Link]

  • ResearchGate. Structures of the reported quinoline-3-carboxamides. Available from: [Link]

  • Smith, D. A. (Ed.). (2010). Metabolism, Pharmacokinetics and Toxicity of Functional Groups: Impact of Chemical Building Blocks on ADMET. Royal Society of Chemistry. Available from: [Link]

  • Chen, L., et al. (2005). Pharmacokinetics and metabolism of 1,5-dicaffeoylquinic acid in rats following a single intravenous administration. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 643-651. Available from: [Link]

  • Cicoria, G., et al. (2007). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. Current Radiopharmaceuticals, 1(1), 33-41. Available from: [Link]

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Technical Support Center: Ensuring the Stability of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this compound during storage. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your experiments and drug development processes.

Introduction: The Critical Importance of Stability

This compound is a key intermediate and a valuable compound in pharmaceutical research. The stability of this molecule is paramount to obtaining reliable and reproducible experimental results. Degradation can lead to a loss of potency, the formation of impurities with potentially confounding biological activities, and inaccurate analytical measurements. This guide provides a comprehensive overview of the potential degradation pathways and offers practical solutions for maintaining the stability of this compound during storage.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer format to directly address specific issues you might encounter.

Question 1: I've observed a decrease in the purity of my stored this compound over time. What are the likely causes?

Answer: A decrease in purity is a clear indicator of degradation. Based on the chemical structure, a 4-quinolone-3-carboxylic acid derivative, the most probable causes of degradation during storage are:

  • Hydrolysis: The carboxylic acid and the lactam (in the 2-oxo-quinoline ring) functionalities are susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.

  • Photodegradation: Quinolone derivatives are known to be sensitive to light, particularly UV radiation.[1][2] Exposure to light can lead to the formation of photoproducts.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of chemical degradation. Quinolones as a class are known to be heat-labile.[3]

  • Oxidation: Although less common for this specific structure compared to others, oxidative degradation can occur, especially in the presence of oxidizing agents or certain metal ions.

Question 2: My compound has developed a slight discoloration. Does this indicate degradation?

Answer: Yes, a change in color, such as yellowing or browning, is often a visual sign of chemical degradation. This can be due to the formation of conjugated impurities or polymeric degradation products. It is crucial to re-analyze the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), if any discoloration is observed.

Question 3: I have been storing my compound at 4°C, but I still see some degradation. Why is this happening?

Answer: While refrigeration at 4°C slows down many chemical reactions, it may not be sufficient to completely halt degradation, especially for sensitive compounds. Studies on other quinolones have shown that degradation can still occur at 4°C over extended periods, with some degradation observed after as little as 48 hours in solution.[4] For long-term storage, colder temperatures are generally recommended. Furthermore, if the sample is not properly sealed, condensation can introduce moisture, leading to hydrolysis even at low temperatures.

Question 4: Can repeated freeze-thaw cycles affect the stability of my compound?

Answer: Yes, repeated freeze-thaw cycles can be detrimental to the stability of many chemical compounds, including quinolones. These cycles can lead to changes in the physical state of the sample, potentially causing localized concentration changes and promoting degradation. For quinolones in solution, repeated freeze-thaw cycles have been shown to cause instability.[4] It is advisable to aliquot your sample into smaller, single-use vials to avoid repeated freezing and thawing of the entire stock.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid this compound?

For long-term storage of the solid compound, the following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes thermal degradation and slows down other chemical reactions.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Reduces the risk of oxidative degradation.
Light Protected from light (e.g., in an amber vial or a light-blocking container)Prevents photodegradation. Quinolones are known to be photosensitive.[1]
Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the carboxylic acid and lactam groups.

What is the best way to store solutions of this compound?

For solutions, the following storage practices are advised:

ParameterRecommendationRationale
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF)Minimizes the risk of hydrolysis. The choice of solvent should also be compatible with your downstream applications.
Temperature -20°C or -80°CSignificantly slows down degradation in solution.
pH (for aqueous solutions) Buffered to a slightly acidic to neutral pH (e.g., pH 5-7)The stability of quinolones in aqueous solutions is often pH-dependent.[5] Extreme pH values can catalyze hydrolysis.
Light Protected from lightEssential to prevent photodegradation.
Aliquoting Store in small, single-use aliquotsAvoids repeated freeze-thaw cycles of the entire stock solution.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing effective stabilization strategies.

cluster_main This compound cluster_degradation Degradation Pathways A 1-Methyl-2-oxo-1,2-dihydroquinoline- 3-carboxylic acid B Hydrolysis Products (e.g., ring-opened derivatives) A->B Moisture, pH extremes C Photodegradation Products (e.g., dimers, photoproducts) A->C Light Exposure (UV) D Thermal Degradation Products (e.g., decarboxylated species) A->D Elevated Temperature E Oxidative Degradation Products (e.g., hydroxylated derivatives) A->E Oxidizing agents, Metal ions

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

  • For Solid Compound:

    • Weigh the desired amount of this compound in a clean, dry amber glass vial.

    • If possible, flush the vial with an inert gas (argon or nitrogen) to displace air.

    • Tightly seal the vial with a cap containing a chemically resistant liner.

    • For extra protection against moisture, place the vial inside a larger container with a desiccant.

    • Store the container in a freezer at -20°C or -80°C.

    • Log the storage date and conditions.

  • For Stock Solutions:

    • Dissolve the compound in a suitable anhydrous, aprotic solvent (e.g., DMSO) to the desired concentration.

    • Dispense the solution into single-use aliquots in amber microcentrifuge tubes or vials.

    • Flush the headspace of each aliquot with an inert gas before sealing.

    • Store the aliquots at -20°C or -80°C.

    • When an aliquot is needed, thaw it at room temperature, use it for the experiment, and discard any unused portion to avoid refreezing.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of your compound and detecting degradation products. The specific conditions may need to be optimized for your system.

  • Sample Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute the compound and any potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Compare the chromatogram of a stored sample to that of a freshly prepared or reference standard to identify any new peaks that may correspond to degradation products.

cluster_workflow Purity Assessment Workflow A Sample Preparation (Dissolve and Filter) B HPLC Analysis (Injection and Separation) A->B C Data Acquisition (Chromatogram Generation) B->C D Data Analysis (Peak Integration and Purity Calculation) C->D E Results Interpretation (Compare to Reference) D->E

Caption: Workflow for assessing the purity of this compound by HPLC.

References

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (2024). Frontiers in Microbiology. [Link]

  • Effect of various storage conditions on the stability of quinolones in raw milk. (2016). Food Additives & Contaminants: Part A. [Link]

  • Photodegradation of some quinolones used as antimicrobial therapeutics. (1994). Journal of Pharmaceutical Sciences. [Link]

  • Effect of thermal treatments on the degradation of antibiotic residues in food. (2018). Comprehensive Reviews in Food Science and Food Safety. [Link]

  • k obs-pH profile for the photodegradation of levofloxacin in aqueous solution. (2008). ResearchGate. [Link]

  • New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. (2003). Antimicrobial Agents and Chemotherapy. [Link]

  • Quinolone photoallergy: photosensitivity dermatitis induced by systemic administration of photohaptenic drugs. (2000). Journal of Dermatological Science. [Link]

  • A Study of Quinclorac Degradation during Thermal and Forced Hydrolysis and Soil Photolysis. (2022). ResearchGate. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). Molecules. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2008). Indian Journal of Pharmaceutical Sciences. [Link]

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Technical Support Center: Purification of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Compound 1 ). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable synthetic intermediate. Our guidance is grounded in established chemical principles and practical, field-tested experience to help you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide

This section addresses specific, common challenges in a question-and-answer format.

Question 1: My crude product contains significant amounts of unreacted starting material, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. How can I remove it effectively?

Answer: This is a frequent challenge arising from incomplete N-alkylation. The key difference between your starting material and your desired product is the acidic N-H proton on the quinolone ring of the former. While both compounds are carboxylic acids, the starting material possesses an additional acidic site, which we can exploit. However, the most practical approach relies on differences in solubility and polarity.

Root Cause Analysis:

  • Incomplete Reaction: The methylation reaction has not gone to completion.

  • Similar Acidity: The primary acidic proton in both molecules is on the carboxylic acid group, making a simple acid-base extraction challenging to fine-tune for separation from each other.

  • Polarity Difference: The N-H group in the starting material makes it more polar and capable of hydrogen bonding than the N-CH₃ product.

Recommended Solution: Selective Recrystallization

Recrystallization is often the most efficient method. The N-methylated product is typically less polar and thus more soluble in moderately polar organic solvents than the N-H starting material.

Step-by-Step Protocol: Selective Recrystallization from 2-Propanol/Methanol

  • Solvent Selection: Begin with a solvent system like 2-propanol (IPA) or methanol, where the product has good solubility at elevated temperatures but limited solubility when cold. The starting material should be less soluble.

  • Dissolution: Place your crude solid in a flask and add a minimal amount of boiling IPA or methanol, just enough to fully dissolve the solid. If it doesn't dissolve completely, it may be saturated with the less soluble starting material. Add solvent dropwise until dissolution is achieved at reflux.

  • Hot Filtration (Optional but Recommended): If insoluble impurities or a significant amount of starting material remains undissolved, perform a hot filtration to remove them. This step is critical for obtaining high purity.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of pure crystals. Subsequently, cool the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any soluble impurities clinging to the crystal surface.

  • Purity Check: Dry the crystals and analyze their purity via HPLC, LC-MS, or ¹H NMR. The absence of the N-H proton signal in the NMR spectrum is a key indicator of success.

Question 2: My ¹H NMR shows my product is contaminated with a species that has a methyl singlet around 3.9 ppm, but it's not my desired product. What is this impurity?

Answer: This impurity is almost certainly the methyl ester of your target compound, 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate . This arises from the alkylation of the carboxylate anion in addition to the intended N-alkylation. A second, less likely possibility is the O-alkylated quinoline isomer, though N-alkylation is generally favored under many conditions for this scaffold.[1]

Root Cause Analysis:

  • Strongly Basic Conditions: Using a strong base (e.g., NaH, LDA) or an excess of a weaker base with the methylating agent can deprotonate both the quinolone N-H (on the starting material) and the carboxylic acid, leading to competitive alkylation.

  • Choice of Alkylating Agent: Potent alkylating agents like dimethyl sulfate or methyl iodide can react at both sites.

Recommended Solution: Basic Hydrolysis (Saponification)

Since the impurity is an ester, it can be selectively removed by hydrolysis back to the desired carboxylic acid.

Step-by-Step Protocol: Saponification and Re-precipitation

  • Dissolution: Dissolve the impure product in a minimal amount of a suitable organic solvent like THF or methanol.

  • Hydrolysis: Add 1.1 to 1.5 molar equivalents of 1 M aqueous sodium hydroxide (NaOH) solution. Stir the biphasic or homogeneous mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete conversion of the ester.

  • Workup:

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and perform a wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer to a pH of 3-4 with 1 M HCl. Your desired product, now free of the methyl ester impurity, should precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

  • Final Polish: If necessary, recrystallize the product as described in the previous answer to achieve maximum purity.

Question 3: My product streaks badly on a standard silica gel TLC plate, making chromatographic purification difficult. How can I fix this?

Answer: Streaking of carboxylic acids on silica gel is a classic problem. The acidic nature of your compound leads to strong, often irreversible, interactions with the slightly acidic silica surface, resulting in poor peak shape and difficult elution.

Root Cause Analysis:

  • Acid-Base Interaction: The carboxylic acid group interacts strongly with the silanol (Si-OH) groups on the silica surface.

  • Inappropriate Eluent: A neutral eluent system does not suppress this interaction.

Recommended Solutions:

  • Acidify the Mobile Phase (Most Common):

    • Add 0.5-2% acetic acid or formic acid to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The added acid protonates the silica surface silanols and ensures your compound remains in its protonated, less polar state, leading to sharper spots and better elution.[2]

  • Use a Different Stationary Phase:

    • Reversed-Phase Chromatography: This is an excellent alternative. Use a C18 column with a mobile phase like water/acetonitrile or water/methanol, typically modified with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.[2]

    • Alumina: Neutral or acidic alumina can sometimes provide better results for acidic compounds than silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose purification strategy for achieving >99% purity?

A multi-step approach combining an extractive workup with recrystallization is highly recommended.

Workflow: Optimal Purification Strategy

  • Initial Quench & Precipitation: After the reaction is complete, pour the reaction mixture (often in a solvent like DMF) into a large volume of cold water or ice water. This will precipitate the crude product. Stir for 30 minutes to fully break up any oils.

  • Acid-Base Wash:

    • Filter the crude solid.

    • Suspend the solid in a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate to form the water-soluble sodium salt.

    • Filter this mixture to remove any insoluble, non-acidic impurities.

    • Wash the filtrate with ethyl acetate or dichloromethane to remove any neutral or basic organic impurities.

    • Re-precipitate the pure product by acidifying the aqueous layer to pH 3-4 with 1 M HCl.

  • Final Recrystallization: Collect the precipitated solid and perform a final recrystallization from a suitable solvent (see table below) to remove any remaining trace impurities and achieve high crystallinity.

Q2: How do I select the best recrystallization solvent?

The ideal solvent should dissolve the compound completely when hot but poorly when cold. You can determine this experimentally with small-scale tests. Based on the structure, moderately polar to polar solvents are a good starting point.

Solvent SystemBoiling Point (°C)Polarity IndexComments
Methanol 655.1Good for dissolving at heat, but may retain too much product in solution upon cooling.
Ethanol 784.3A very common and effective choice for quinolone-type structures.
2-Propanol (IPA) 823.9Slightly less polar than ethanol; can offer better recovery.
Acetic Acid 1186.2Excellent solvent for many carboxylic acids, but can be difficult to remove completely.
DMF / Water --Dissolve in minimal hot DMF, then add hot water dropwise until turbidity appears. Cool to crystallize.[1]
Ethanol / Water --A versatile system. Dissolve in hot ethanol and add hot water to induce crystallization.

Q3: How should I store the purified this compound?

Store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping it in a desiccator or under an inert atmosphere (nitrogen or argon) is advisable to prevent moisture uptake. Stock solutions, for example in DMSO, should be aliquoted and stored at -20°C for short-term use (1 month) or -80°C for long-term stability (6+ months).

Q4: What analytical techniques are essential for confirming the purity and identity of my final product?

A combination of techniques is necessary for full validation:

  • ¹H and ¹³C NMR: Confirms the chemical structure. Key signals to look for are the N-CH₃ singlet (typically ~3.5-4.0 ppm) and the absence of the starting material's N-H proton.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for purity assessment. It provides both the purity profile (as % area under the curve) and mass confirmation of the target molecule.[1]

  • HPLC (High-Performance Liquid Chromatography): Used for quantitative purity analysis with a suitable detector (e.g., UV-Vis, DAD).

  • Melting Point: A sharp melting point range is a good indicator of high purity. Compare it to literature values if available.

Purification Strategy Decision Workflow

The following diagram outlines a decision-making process for purifying your crude product based on initial analysis by Thin Layer Chromatography (TLC).

purification_workflow cluster_impurities Impurity Profile cluster_actions Purification Actions start Crude Product Analysis (TLC) baseline Baseline Impurities (Polar) start->baseline Main spot at Rf=0 nonpolar Non-polar Impurities start->nonpolar Spots at high Rf streaking Streaking Product Spot start->streaking Product streaks close_spots Spots Close to Product start->close_spots Rf similar to product acid_base Perform Acid-Base Extraction baseline->acid_base Remove insoluble non-acidic material nonpolar->acid_base Wash with non-polar solvent (e.g., hexanes) after dissolving in base column Column Chromatography (Acidified Eluent) streaking->column recrystallize Recrystallize from Polar Solvent close_spots->recrystallize Primary Method hydrolysis Consider Saponification (if ester impurity suspected) close_spots->hydrolysis If MS confirms ester acid_base->recrystallize Final Polish recrystallize->column If fails end_node Pure Product (>99%) recrystallize->end_node column->recrystallize To improve crystallinity

Caption: Decision workflow for purification of Compound 1.

References
  • Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6533. Available at: [Link]

  • Myshchyshyn, I., et al. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 23(11), 2951. Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

  • Kovalenko, S. M., et al. (2013). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Scientia Pharmaceutica, 81(4), 921–940. Available at: [Link]

  • PubChem (n.d.). Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Romo, P. E., et al. (2021). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Molbank, 2021(4), M1293. Available at: [Link]

  • ResearchGate (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... Available at: [Link]

  • Sato, K., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Bioorganic & Medicinal Chemistry Letters, 15(15), 3641-3645. Available at: [Link]

  • Bottoni, A., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au, 4(1), 1-12. Available at: [Link]

Sources

Technical Support Center: Assays Involving 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide from the Senior Application Scientist

Welcome to the technical support center for researchers working with 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This molecule, a member of the quinolone carboxylic acid class, holds significant interest in various research fields, including drug discovery for its potential anticancer and antibacterial activities.[1][2][3] However, its unique physicochemical properties can present challenges in experimental assays.

This guide is designed to provide you, our fellow scientists, with practical, field-proven insights to overcome common pitfalls. We will move beyond simple procedural steps to explain the underlying chemistry, enabling you to design robust experiments and interpret your data with confidence.

Section 1: Compound Handling and Stock Preparation

The most critical phase for experimental success begins before the assay itself: proper handling and preparation of the compound. Errors at this stage are the most frequent source of inconsistent data.

FAQ 1: Why am I struggling to dissolve this compound in my aqueous buffer?

Short Answer: The compound has inherently low aqueous solubility. You must first prepare a concentrated stock solution in an appropriate organic solvent.

Detailed Explanation: The structure of this compound is characterized by a planar, fused aromatic ring system. This makes the molecule relatively nonpolar and hydrophobic, leading to poor solubility in water-based buffers like PBS or cell culture media. Attempting to dissolve it directly in an aqueous solution will likely result in a fine suspension, not a true solution, leading to inaccurate concentrations and unreliable results.

The standard and required practice is to first create a high-concentration stock solution in a polar aprotic solvent. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices, as evidenced by their use in the synthesis and crystallization of the parent compound, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[1]

Solubility Profile

Solvent Solubility Recommendation
DMSO >10 mg/mL (Slightly Soluble)[4] Primary choice for stock solutions.
DMF Soluble (used for crystallization)[1] Excellent alternative to DMSO.
Methanol Slightly Soluble[4][5] Can be used, but may be less effective than DMSO/DMF.
Ethanol Slightly Soluble[1] Similar to Methanol.

| Water / PBS | Very Low / Insoluble | Not recommended for initial dissolution. |

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
  • Pre-Weighing: Tare a microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. Note: The molecular weight is approximately 217.2 g/mol .

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If particulates remain, gently warm the solution to 37°C for 5-10 minutes and vortex again. A clear, homogenous solution should be obtained.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber or light-blocking tubes. Store at -20°C or -80°C for long-term stability.

Workflow for Stock Solution Preparation

G A Weigh Compound Powder B Add Anhydrous DMSO A->B C Vortex & Gentle Warming (37°C) B->C D Visually Confirm Complete Dissolution C->D G Precipitate Remains C->G D->C Incomplete E Aliquot into Light-Protected Tubes D->E Clear Solution F Store at -20°C / -80°C E->F

Caption: Workflow for preparing a stable stock solution.

Section 2: Assay-Specific Troubleshooting

Once you have a reliable stock solution, challenges can still arise within the context of a specific assay.

FAQ 2: My results are inconsistent, and the compound's potency seems to decrease over time. Is it unstable?

Short Answer: Yes, quinolone derivatives can be susceptible to photodegradation. Furthermore, the carboxylic acid moiety can interact with assay components.

Detailed Explanation:

  • Photostability: Quinolone rings are chromophores that absorb UV and visible light. This absorbed energy can lead to photochemical reactions, causing the compound to degrade. This is a well-recognized issue for new chemical entities, and standardized guidelines for photostability testing exist for this reason.[6] If your working solutions are left on the benchtop under ambient light for extended periods, you may be observing the effects of photodegradation.

  • pH and Ionic Interactions: The carboxylic acid group has a pKa and will be ionized (negatively charged) at physiological pH. This can lead to non-specific binding to positively charged surfaces (plastics) or proteins in your assay, effectively reducing the available concentration of the compound.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce water condensation, which may cause the compound to precipitate out of solution over time.

Self-Validating Protocol:

  • Protect from Light: Prepare working dilutions immediately before use and keep all solutions in amber tubes or tubes wrapped in aluminum foil.

  • Use Aliquots: The single-use aliquots prepared earlier are critical. Avoid using a master stock tube for multiple experiments to prevent freeze-thaw cycles.

  • Solvent Tolerance Control: Ensure your assay includes a "vehicle control" (e.g., 0.1% DMSO in buffer) to confirm that the solvent itself is not affecting the results. The final concentration of DMSO in the assay should typically be kept below 0.5%.

FAQ 3: I'm observing high background signals or strange dose-response curves in my cell viability (MTT/XTT) or fluorescence-based assay. Is my compound interfering?

Short Answer: It is highly likely. The quinolone scaffold has intrinsic optical properties that can directly interfere with many common assay detection methods.

Detailed Explanation:

  • Absorbance Interference: The 2-oxo-quinoline core is a known chromophore that absorbs light in the UV-Vis spectrum. This can interfere with colorimetric assays like MTT, which relies on measuring the absorbance of formazan at ~570 nm. If your compound also absorbs at or near this wavelength, it will create a false-positive or false-negative signal.

  • Fluorescence Interference: Many quinolone derivatives are fluorescent. This intrinsic fluorescence can be a major source of interference in assays that use fluorescence as a readout (e.g., fluorescent microscopy, certain enzyme assays, or reporter gene assays using GFP/RFP).

  • Redox Cycling: Carboxylic acids and related structures can sometimes act as reducing agents. In tetrazolium-based viability assays (MTT, XTT, WST-1), this can lead to the non-enzymatic reduction of the dye, causing a high background signal independent of cell viability.

Troubleshooting Decision Tree: To systematically diagnose interference, you must run a set of controls in parallel with your main experiment.

G Start High Background / Artifact Observed Setup Set Up Assay Plate: 1. Cells + Compound 2. Cells + Vehicle (Control) 3. No Cells + Compound 4. No Cells + Vehicle (Blank) Start->Setup Readout Acquire Assay Readout Setup->Readout Analysis1 Is (No Cells + Compound) > Blank? Readout->Analysis1 Conclusion1 Compound directly interferes with assay reagents. (e.g., auto-fluorescence, absorbance, or chemical reduction) Analysis1->Conclusion1 Yes Conclusion2 Interference is not the primary issue. Troubleshoot cell-specific effects or other parameters. Analysis1->Conclusion2 No

Caption: Decision tree for identifying compound interference in assays.

Solution: If interference is confirmed, you may need to switch to an orthogonal assay method. For example, if you suspect interference with an MTT assay, consider a method based on ATP content (e.g., CellTiter-Glo®) or a real-time impedance-based cytotoxicity assay, which do not rely on optical measurements.

Section 3: Purity and Identity

FAQ 4: How do I know my results are from the compound itself and not an impurity?

Short Answer: Always demand a Certificate of Analysis (CoA) from your supplier and, if possible, perform in-house verification.

Detailed Explanation: The synthesis of quinolone derivatives can involve multiple steps and reagents.[1][7] For instance, the parent scaffold can be synthesized from precursors like 2-aminobenzaldehyde and diethyl malonate.[1] Incomplete reactions or side reactions can lead to impurities that may have their own biological activity, confounding your results. The N-methylation step to produce your specific compound also introduces another layer of potential complexity.

Best Practices for Ensuring Compound Integrity:

  • Supplier Validation: Source your compound from a reputable vendor that provides a detailed CoA with purity assessment by HPLC or LC-MS and identity confirmation by ¹H-NMR or Mass Spectrometry.

  • In-House QC: For critical experiments, it is best practice to independently verify the identity and purity of a new batch of the compound.

  • Consider Tautomers: Be aware that the 2-oxo-quinoline core can exist in tautomeric forms (the keto-enol equilibrium). While the N-methylation largely locks it into the "oxo" or amide form, understanding this underlying chemistry is crucial for interpreting analytical data.

Section 4: Safety First

FAQ 5: What are the safety precautions for handling this compound?

Short Answer: Handle with standard laboratory precautions. Assume it is a potential irritant and harmful if ingested.

Detailed Explanation: While specific toxicology data for this compound may not be widely available, data for structurally similar compounds can provide guidance. For example, related isoquinoline carboxylates are classified as being harmful if swallowed and causing skin and eye irritation.[8] Therefore, it is prudent to adopt the following safety measures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle the solid powder in a chemical fume hood or on a bench with appropriate ventilation to avoid inhalation.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's chemical waste guidelines.

By understanding these common pitfalls and implementing the validation steps and controls outlined in this guide, you can significantly improve the reliability and reproducibility of your research involving this compound.

References

  • Al-Abdullah, E. S., Al-Sheddi, E. S., Al-Otaibi, S. Q., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(21), 7259. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (4). [Link]

  • Matiychuk, V., Klenina, O., Gzella, A., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(19), 5940. [Link]

  • PubChem. (n.d.). Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Ostrov, D. A., Al-Yousef, H. M., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Journal of Modern Chemical Sciences, 3(2), 1-10. [Link]

  • Matiychuk, V., Klenina, O., Gzella, A., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Center for Biotechnology Information. [Link]

  • Ostrov, D. A., Al-Yousef, H. M., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the bioavailability of this compound. Given its chemical structure as a quinolone carboxylic acid, it is anticipated to exhibit poor aqueous solubility, which is a primary obstacle to achieving adequate systemic exposure in preclinical and clinical studies.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established pharmaceutical sciences and tailored to the specific chemical properties of this compound.

Part 1: Understanding the Bioavailability Challenge

The core issue limiting the bioavailability of many quinolone carboxylic acid derivatives is their poor solubility in aqueous media.[1] These compounds often have high melting points and a planar structure, which can lead to strong crystal lattice energy that is difficult to overcome during dissolution.[1] Consequently, the compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed into the bloodstream. This classifies it as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, with either high or low permeability).

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Solubility & Dissolution Issues

Question 1: My compound shows very low solubility in aqueous buffers. What are my initial options to improve this?

Answer: Low aqueous solubility is a common starting point for molecules with this scaffold.[1] Your initial efforts should focus on basic physicochemical characterization and simple formulation strategies.

  • pH-Adjustment and pKa Determination: The carboxylic acid moiety on your compound is ionizable. Determining the pKa of this group is critical. You can predict the pKa using computational models or determine it experimentally via potentiometric titration.[2][3][4] Once the pKa is known, you can prepare buffers at a pH above the pKa to deprotonate the carboxylic acid, forming a more soluble carboxylate salt. However, be mindful that the pH of the gastrointestinal tract varies, and a high pH might not be physiologically relevant for oral absorption.

  • Salt Formation: Creating a stable salt of your compound is a robust strategy. Common salt forms for carboxylic acids include sodium, potassium, and calcium salts. These can dramatically increase the dissolution rate compared to the free acid form.

    • Troubleshooting Poor Salt Formation:

      • Problem: The salt is unstable and crashes out of solution.

      • Solution: Ensure your counter-ion is appropriate and that you are using the correct stoichiometry. Experiment with different counter-ions (e.g., tromethamine, lysine) that may offer better stability.

      • Problem: The salt is hygroscopic and difficult to handle.

      • Solution: Carefully control the humidity during synthesis and storage. Consider using a crystalline salt form, which is often less hygroscopic than an amorphous form.

  • Co-solvents: For early in vitro experiments, using co-solvents can be a practical approach.

    Solvent Typical Concentration Range Considerations
    DMSO0.1% - 5%Can be toxic to cells at higher concentrations.
    Ethanol1% - 20%Can precipitate proteins in cell-based assays.
    PEG 4005% - 30%Generally well-tolerated but can affect some biological assays.

    Data synthesized from general laboratory practices.

II. Formulation Strategies for In Vivo Studies

Question 2: I need to prepare a formulation for an oral gavage study in rodents. What are some suitable formulation strategies?

Answer: For in vivo studies, you need a formulation that can maintain the drug in a soluble or readily absorbable state within the gastrointestinal tract. Here are several approaches, ranging from simple to more complex:

  • Nanosuspensions: This technique involves reducing the particle size of your compound to the nanometer range.[5][6][7][8][9] This dramatically increases the surface area, leading to a faster dissolution rate.

    • Experimental Protocol: Lab-Scale Wet Milling for Nanosuspension

      • Prepare a pre-suspension of your compound (e.g., 10 mg/mL) in an aqueous vehicle containing a stabilizer (e.g., 0.5% HPMC or 0.2% Tween 80).

      • Add milling media (e.g., yttrium-stabilized zirconium oxide beads) to the suspension.

      • Mill the suspension using a high-energy mill for several hours, monitoring particle size reduction periodically using dynamic light scattering (DLS).

      • Continue milling until the desired particle size (typically < 200 nm) is achieved.

      • Separate the nanosuspension from the milling media.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of your drug to a higher-energy amorphous state can significantly improve its solubility.[10][11][12][13][14] This is typically achieved by dispersing the drug in a polymer matrix.

    • Troubleshooting ASD Instability:

      • Problem: The amorphous drug recrystallizes over time, losing its solubility advantage.

      • Solution: The choice of polymer is critical. Polymers like HPMC-AS or PVP/VA are excellent at inhibiting crystallization. Ensure the drug loading is not too high, as this can increase the propensity for recrystallization.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[15][16][17][18][19] This can be particularly effective for lipophilic compounds.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming a more soluble inclusion complex.[20][21][22][23]

    • Diagram: Cyclodextrin Inclusion Complex Formation

      Caption: Encapsulation of a drug molecule by a cyclodextrin.

III. Permeability and Efflux

Question 3: My compound has improved solubility, but the oral bioavailability is still low. What could be the reason?

Answer: If solubility is no longer the limiting factor, you should investigate permeability and potential efflux transporter interactions. Many quinolone derivatives are substrates for efflux transporters like P-glycoprotein (P-gp), which can pump the drug out of intestinal cells and back into the lumen, reducing net absorption.[24]

  • In Vitro Permeability Assessment (Caco-2 Assay): The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium.[25][26][27][28][29] This assay can determine the apparent permeability (Papp) of your compound and identify if it is a substrate for efflux transporters.

    • Experimental Workflow: Caco-2 Permeability Assay

      G Start Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days to form monolayer Start->Differentiate Assay Add compound to Apical (A) or Basolateral (B) side Differentiate->Assay Incubate Incubate and sample from receiver chamber over time Assay->Incubate Analyze Quantify compound concentration (LC-MS/MS) Incubate->Analyze Calculate Calculate Papp (A->B) and Papp (B->A) Analyze->Calculate Efflux Determine Efflux Ratio (Papp B->A / Papp A->B) Calculate->Efflux

      Caption: Workflow for a Caco-2 permeability assay.

    • Interpreting Caco-2 Results:

      • High Papp (A->B) and Efflux Ratio ≈ 1: Good passive permeability, not a P-gp substrate.

      • Low Papp (A->B) and Efflux Ratio > 2: Potential P-gp substrate. Confirm by running the assay with a known P-gp inhibitor (e.g., verapamil). If the Papp (A->B) increases and the efflux ratio decreases in the presence of the inhibitor, it confirms P-gp interaction.[30][31][32]

IV. Metabolism

Question 4: Could metabolism be contributing to the low bioavailability of my compound?

Answer: Yes, first-pass metabolism in the intestine and liver can significantly reduce the amount of active drug reaching systemic circulation. Quinolone structures can be susceptible to metabolism.

  • In Vitro Metabolism Assays: Incubating your compound with liver microsomes or S9 fractions (containing phase I and phase II metabolic enzymes) can provide an initial assessment of its metabolic stability.[33]

    • Troubleshooting High Metabolic Clearance:

      • Problem: The compound is rapidly metabolized in vitro.

      • Solution: Identify the metabolic "hotspots" on the molecule using techniques like mass spectrometry. This information can guide medicinal chemistry efforts to block these sites of metabolism through structural modification, a strategy known as "metabolic blocking."

V. Prodrug Strategies

Question 5: I am considering a prodrug approach to improve bioavailability. What is a suitable strategy for a carboxylic acid?

Answer: For a carboxylic acid, an ester prodrug is a classic and effective strategy.[34] The ester masks the polar carboxylic acid group, increasing lipophilicity and potentially enhancing membrane permeability. The ester is then cleaved by esterases in the plasma or liver to release the active parent drug.

  • Diagram: Ester Prodrug Activation

    G Prodrug Ester Prodrug (More Lipophilic, Absorbed) Esterases Esterases (in blood, liver) Prodrug->Esterases Active Parent Drug (Carboxylic Acid) (Active) Esterases->Active

    Caption: Hydrolysis of an ester prodrug to the active carboxylic acid.

    • Considerations for Prodrug Design:

      • The ester promoiety should be carefully chosen to ensure it is efficiently cleaved in vivo.

      • The cleavage products (the alcohol portion of the ester) should be non-toxic.

      • The prodrug should have adequate stability in the formulation and during passage through the stomach.

VI. Food Effects

Question 6: Should I be concerned about the effect of food on the absorption of my compound?

Answer: Yes, food can have a significant impact on the bioavailability of quinolones. For some, food can increase absorption, while for others, it can decrease it.[35] Co-administration with dairy products or antacids containing divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) can lead to the formation of insoluble chelation complexes, which dramatically reduces absorption.[36]

  • Recommendation: Initial in vivo studies should be conducted in fasted animals to establish a baseline pharmacokinetic profile. If the compound progresses, food effect studies will be necessary. It is crucial to advise that the compound should not be co-administered with mineral supplements or antacids.

Part 3: Summary of Strategies

Strategy Primary Goal Key Experimental Step
Salt Formation Increase Dissolution RateScreen various counter-ions and assess salt stability.
Nanosuspension Increase Surface Area & DissolutionParticle size reduction via wet milling or high-pressure homogenization.
Amorphous Solid Dispersion Increase Apparent SolubilityCo-formulate with a stabilizing polymer (e.g., via spray drying).
Prodrug Synthesis Enhance PermeabilitySynthesize an ester prodrug and evaluate its stability and conversion rate.
Efflux Inhibition Overcome P-gp Mediated EffluxCo-administer with a known P-gp inhibitor (for research purposes).

This table provides a high-level overview of the primary strategies to consider when encountering bioavailability challenges with this compound. Each approach has its own set of experimental considerations and potential pitfalls, and a combination of strategies may ultimately be required to achieve the desired therapeutic exposure.

References

  • Nanosuspensions for the Formulation of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes. (2025). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024). Journal of Chemical & Engineering Data. Retrieved January 23, 2026, from [Link]

  • Together or Apart? Revealing the Impact of Dietary Interventions on Bioavailability of Quinolones: A Systematic Review with Meta-analyses. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Is Ciprofloxacin a Substrate of P-Glycoprotein? (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). PMC. Retrieved January 23, 2026, from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Food intake attenuates the drug interaction between new quinolones and aluminum. (2018). PMC. Retrieved January 23, 2026, from [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022). PMC. Retrieved January 23, 2026, from [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Predicting the pKa of Small Molecules. (n.d.). Matthias Rupp. Retrieved January 23, 2026, from [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. (n.d.). jsppharm.org. Retrieved January 23, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Cotransport of macrolide and fluoroquinolones, a beneficial interaction reversing P-glycoprotein efflux. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

  • Synthesis and Evaluation of Thermodynamic Solubility of Triazolo Quinolone Class Derivatives in Various Solvents at 298.15-328.15 K. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023). Retrieved January 23, 2026, from [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. Retrieved January 23, 2026, from [Link]

  • INFLUENCE OF BEVERAGES AND MEALS ON THE ORAL BIOAVAILABILITY OF CIPROFLOXACIN AS A MODEL CLASS III DRUG BY. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved January 23, 2026, from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

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  • A Dietary Source of High Level of Fluoroquinolone Tolerance in mcr-Carrying Gram-Negative Bacteria. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

  • The Development of Nanosuspension Formulations for Poorly Soluble Drugs. (2022). YouTube. Retrieved January 23, 2026, from [Link]

  • P-glycoprotein (P-gp) Substrate Identification. (n.d.). Evotec. Retrieved January 23, 2026, from [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Retrieved January 23, 2026, from [Link]

  • Formulation and evaluation of self-emulsifying drug delivery system for BCS Class - II Drug. (n.d.). Scholars Research Library. Retrieved January 23, 2026, from [Link]

  • P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

  • Amorphous solid dispersions - Increasing Solubility From API to Tablets. (2019). Hovione. Retrieved January 23, 2026, from [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved January 23, 2026, from [Link]

  • The effects of food on drug bioavailability. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (n.d.). NTU Journal. Retrieved January 23, 2026, from [Link]

  • Self-Micro-Emulsifying Drug Delivery Systems: In-Depth Review on Enhancing Solubility and Therapeutic Efficacy of BCS Class II Drugs. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • In vitro activity of some newer quinolone compounds. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 23, 2026, from [Link]

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Validation & Comparative

Validating the Biological Activity of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Drawing from the well-established therapeutic potential of the quinoline scaffold, we will explore a logical, multi-faceted approach to characterize this molecule's efficacy, focusing on its potential antibacterial and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory effects[1][2][3]. The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid moiety, in particular, is a privileged scaffold found in compounds with demonstrated biological potential[1][4]. This guide will detail a systematic evaluation of this compound, comparing its performance against established drugs and elucidating its potential mechanisms of action.

Experimental Validation Workflow

Our validation strategy employs a tiered approach, beginning with broad screening assays to identify primary biological activities, followed by more specific mechanistic studies. This workflow ensures a cost-effective and scientifically rigorous evaluation of the target compound.

Experimental Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Comparative Analysis Antibacterial Screening Antibacterial Screening DNA Gyrase Inhibition Assay DNA Gyrase Inhibition Assay Antibacterial Screening->DNA Gyrase Inhibition Assay If Active Anticancer Screening Anticancer Screening Topoisomerase Inhibition Assay Topoisomerase Inhibition Assay Anticancer Screening->Topoisomerase Inhibition Assay If Active Comparative MIC Analysis Comparative MIC Analysis DNA Gyrase Inhibition Assay->Comparative MIC Analysis Comparative Cytotoxicity Analysis Comparative Cytotoxicity Analysis Topoisomerase Inhibition Assay->Comparative Cytotoxicity Analysis Compound of Interest Compound of Interest Compound of Interest->Antibacterial Screening Test Compound Compound of Interest->Anticancer Screening Test Compound

Caption: A tiered experimental workflow for validating the biological activity of a novel compound.

Part 1: Evaluation of Antibacterial Activity

Quinolone derivatives have a long and successful history as antibacterial agents, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV[4]. Therefore, a primary investigation into the antibacterial properties of this compound is a logical starting point.

Comparative Compounds
  • Positive Control: Ciprofloxacin - A well-established, broad-spectrum fluoroquinolone antibiotic known to inhibit DNA gyrase.

  • Negative Control: Dimethyl Sulfoxide (DMSO) - The vehicle used to dissolve the test compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a fundamental first step in evaluating antimicrobial potential[5].

Materials:

  • This compound

  • Ciprofloxacin

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)[6][7]

  • 96-well microtiter plates

  • Spectrophotometer (for optical density measurement)

  • Resazurin dye (optional, for viability indication)[8]

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve this compound and Ciprofloxacin in DMSO to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL[5].

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Repeat this for the positive control (Ciprofloxacin) in separate rows.

    • Include wells with only MHB and bacteria (growth control) and wells with MHB only (sterility control).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours[9].

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm. Alternatively, a resazurin-based assay can be used, where a color change from blue to pink indicates viable cells[8].

Data Presentation: Comparative MIC Values
CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
This compound168
Ciprofloxacin0.0150.25
DMSO (Vehicle Control)>1024>1024
Mechanistic Insight: DNA Gyrase Inhibition Assay

Should the compound exhibit significant antibacterial activity, a subsequent investigation into its mechanism of action is warranted. For quinolone derivatives, inhibition of DNA gyrase is a primary mode of action[4].

DNA_Gyrase_Inhibition Supercoiled DNA Supercoiled DNA Relaxed DNA Relaxed DNA Supercoiled DNA->Relaxed DNA DNA Gyrase Activity DNA Gyrase DNA Gyrase Inhibitor 1-Methyl-2-oxo-1,2- dihydroquinoline-3-carboxylic acid Inhibitor->DNA Gyrase Binds to and inhibits

Caption: Inhibition of DNA gyrase prevents the relaxation of supercoiled DNA.

Experimental Protocol: DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the DNA supercoil relaxation activity of DNA gyrase[10].

Materials:

  • Purified E. coli DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP)

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., ethidium bromide)

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or Ciprofloxacin.

  • Enzyme Addition: Add purified DNA gyrase to initiate the reaction. Include a control reaction with no inhibitor.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with an intercalating dye and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of DNA gyrase will result in a higher proportion of supercoiled DNA.

Part 2: Evaluation of Anticancer Activity

The quinoline scaffold is also prevalent in a number of anticancer agents[1][11]. Therefore, assessing the cytotoxic potential of this compound against cancer cell lines is a crucial aspect of its biological validation.

Comparative Compounds
  • Positive Control: Doxorubicin - A widely used chemotherapeutic agent known to induce cytotoxicity through various mechanisms, including topoisomerase II inhibition.

  • Negative Control: Dimethyl Sulfoxide (DMSO) - The vehicle for the test compound.

Experimental Protocol: Cytotoxicity Assay

Cytotoxicity assays are used to measure the ability of a compound to cause cell death[12][13][14]. The MTT or resazurin assays are common colorimetric or fluorometric methods to assess cell viability[15].

Materials:

  • This compound

  • Doxorubicin

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and Doxorubicin for 48-72 hours. Include vehicle-treated cells as a control.

  • Viability Assessment (Resazurin Assay):

    • Add resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm. The fluorescence intensity is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative Cytotoxicity (IC50 Values)
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
This compound25.342.1
Doxorubicin0.81.2
DMSO (Vehicle Control)>100>100
Mechanistic Insight: Topoisomerase Inhibition Assay

A potential mechanism for the anticancer activity of quinoline derivatives is the inhibition of topoisomerases, enzymes that are crucial for DNA replication and transcription[16][17][18].

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay is similar to the DNA gyrase assay and measures the inhibition of topoisomerase I-mediated relaxation of supercoiled DNA[10].

Materials:

  • Purified human topoisomerase I

  • Supercoiled plasmid DNA

  • Assay buffer

  • Agarose gel electrophoresis system

  • DNA intercalating dye

Step-by-Step Methodology:

  • Reaction Setup: Combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound or a known topoisomerase I inhibitor (e.g., Camptothecin).

  • Enzyme Addition: Add purified topoisomerase I to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination and Electrophoresis: Stop the reaction and separate the DNA on an agarose gel as described for the DNA gyrase assay.

  • Analysis: Inhibition of topoisomerase I will be evident by the persistence of the supercoiled DNA band.

Conclusion

This guide outlines a systematic and robust approach to validate the biological activity of this compound. By employing a combination of primary screening assays and subsequent mechanistic studies, researchers can effectively characterize the compound's potential as an antibacterial or anticancer agent. The comparative nature of the proposed experiments, with the inclusion of well-established drugs, provides a clear benchmark for assessing the compound's potency and potential for further development. The detailed protocols and the underlying scientific rationale are designed to ensure the generation of reliable and reproducible data, which is paramount in the field of drug discovery.

References

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed. Available at: [Link]

  • Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. ResearchGate. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Available at: [Link]

  • Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. PubChem. Available at: [Link]

  • Topoisomerase Assays. PMC - NIH. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. ResearchGate. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

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  • Topoisomerase Assays. PMC - NIH. Available at: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. NIH. Available at: [Link]

  • Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. PMC - NIH. Available at: [Link]

  • Topoisomerase activity inhibition assays. ResearchGate. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2][3] This guide provides a detailed comparative analysis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its parent compound, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. By examining the impact of N-methylation on the biological efficacy of this quinolinone core, we aim to provide valuable insights for researchers engaged in the design and development of novel therapeutic agents.

Physicochemical Properties: A Foundation for Biological Activity

The addition of a methyl group to the nitrogen at position 1 of the quinoline ring subtly alters the physicochemical properties of the molecule. These changes, though seemingly minor, can have a profound impact on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Property2-oxo-1,2-dihydroquinoline-3-carboxylic acidThis compound
Molecular Formula C₁₀H₇NO₃C₁₁H₉NO₃
Molecular Weight 189.17 g/mol 203.19 g/mol
Structure A quinolinone core with a carboxylic acid at position 3.A quinolinone core with a methyl group at the N-1 position and a carboxylic acid at position 3.

Comparative Efficacy Analysis: The Impact of N-Methylation

The primary focus of this guide is to delineate the differences in biological efficacy that arise from the N-methylation of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold. The following sections present a comparative analysis of their reported activities.

Anticancer Activity

Derivatives of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold have been investigated for their potential as anticancer agents.[4] While direct comparative studies between the methylated and non-methylated parent compounds are not extensively available, the existing literature on their derivatives allows for an inferential analysis. For instance, various derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been synthesized and tested against cancer cell lines.[4]

A study on novel derivatives of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrated significant anti-proliferative activity against the MCF-7 breast cancer cell line.[4] The parent scaffold for these derivatives was 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[4] The anticancer effects of these synthesized compounds were evaluated using the MTT assay.[4]

Acetylcholinesterase Inhibition: A Potential Role in Neurodegenerative Diseases

The cholinergic hypothesis of Alzheimer's disease has spurred the development of acetylcholinesterase (AChE) inhibitors to manage the cognitive symptoms of the disease.[5] Notably, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potent AChE inhibitors.[5] Some of these synthesized carboxamides exhibited strong potency in inhibiting AChE, with some compounds showing activities higher than or close to the reference drug, donepezil.[5]

The influence of the N-methyl group on the AChE inhibitory activity of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold remains an area for further investigation. The presence of the methyl group could alter the binding affinity of the compound to the active site of the AChE enzyme, potentially leading to either enhanced or diminished inhibitory activity.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid

The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be achieved through the hydrolysis of its ethyl ester.[4]

Workflow for the Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid

start Start with Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate step1 Add to a solution of thiourea and anhydrous potassium carbonate in ethanol start->step1 step2 Heat the reaction mixture under reflux for 4 hours step1->step2 step3 Cool the mixture and pour into water step2->step3 step4 Neutralize with a few drops of acetic acid step3->step4 step5 Filter the solid formed step4->step5 step6 Wash the solid with water step5->step6 step7 Dry and crystallize from dimethylformamide step6->step7 end_product Obtain 2-oxo-1,2-dihydroquinoline-3-carboxylic acid step7->end_product

Caption: A schematic workflow for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Discussion and Future Perspectives

The comparative analysis of this compound and its parent compound, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, highlights the significant role that subtle structural modifications can play in modulating biological activity. While the current body of literature provides a foundational understanding of the therapeutic potential of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold, direct, head-to-head comparative studies are essential to fully elucidate the impact of N-methylation.

Future research should focus on the parallel synthesis and biological evaluation of both compounds across a range of assays, including anticancer, antimicrobial, and neuroprotective models. Such studies would provide a clearer understanding of the structure-activity relationship and guide the rational design of more potent and selective therapeutic agents based on this versatile quinolinone scaffold.

References

[4] Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(15), 4994. [Link]

[5] Alzweiri, M., et al. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Monatshefte für Chemie - Chemical Monthly, 153(7), 735-744. [Link]

[6] Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... - ResearchGate. (n.d.). Retrieved from [Link]

[7] 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (1989). Google Patents.

[8] Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4967. [Link]

[9] Gálico, J. A. P., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(11), 3237. [Link]

[10] Cecchetti, V., et al. (1995). Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][7]benzothiazine-6-carboxylic acids related to rufloxacin. Journal of medicinal chemistry, 38(6), 973-982. [Link]

[1] Mathew, B., et al. (2021). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current drug targets, 22(13), 1515-1529. [Link]

[2] Kumar, S., & Singh, A. (2018). Quinoline: A diverse therapeutic agent. Journal of Applied Pharmaceutical Science, 8(1), 163-171. [Link]

[11] Sharma, P. C., et al. (2017). Quinoline derivative and their pharmacological & medicinal potential. International Journal of Health Sciences, 1(1), 1-14. [Link]

[12] Katritzky, A. R., et al. (1999). Convenient synthesis of 1, 2-dihydroquinoline-3-carboxylic acid and 2H-1-benzothiopyran-3-carboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 2351-2354. [Link]

[13] Abdel-Hafez, A. A., & El-Kazak, A. M. (2004). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 337(8), 433-439. [Link]

[3] González-Bacerio, J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1856. [Link]

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Comparative Analysis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid and its Analogs Against Established Therapeutic Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the inhibitory potential of compounds based on the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold, with a focus on the N-methylated derivative, against a range of known inhibitors in key therapeutic areas. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid structure and versatile substitution points allow for the fine-tuning of biological activity across diverse targets. This document synthesizes experimental data from authoritative sources to objectively evaluate the performance of this chemical class in oncology, bacteriology, and neurodegenerative disease research, providing researchers with the data and protocols necessary to assess its potential.

Section 1: Anticancer Activity - A Potent Scaffold for Cytotoxicity

Derivatives of the 2-oxo-1,2-dihydroquinoline core have demonstrated significant anticancer activity through various mechanisms, including the induction of cell cycle arrest, apoptosis, and inhibition of critical signaling kinases.[3][4] This positions them as compelling alternatives to conventional chemotherapeutics.

Mechanism of Action: Cell Cycle Disruption

In-depth studies on N-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives reveal a potent ability to induce cell cycle arrest, a critical mechanism for halting cancer cell proliferation. For example, specific derivatives have been shown to cause a significant accumulation of cells in the G2/M phase.[3] This disruption of the cell division process is a hallmark of many effective anticancer agents, as it prevents the propagation of malignant cells. This effect can subsequently trigger apoptosis, or programmed cell death, further contributing to the therapeutic outcome.[5]

Comparative Performance Data

The cytotoxic potential of this scaffold has been benchmarked against Doxorubicin, a widely used and potent anthracycline antibiotic in cancer chemotherapy. The data presented below highlights the comparable, and in some cases superior, in vitro efficacy of a representative quinoline derivative.

Compound/InhibitorTarget/Cell LinePotency (IC50)Mechanism of ActionReference
Compound 7c¹ MCF-7 (Breast Cancer)1.73 ± 0.27 µg/mLG2/M Cell Cycle Arrest, Apoptosis Induction[3]
Doxorubicin MCF-7 (Breast Cancer)Reference CompoundDNA Intercalation, Topoisomerase II Inhibition[3]
Cabozantinib c-Met, VEGFR2~4-11 nMTyrosine Kinase Inhibition[6]
HDACi Compound D28² HDAC31.14 µMHistone Deacetylase Inhibition[7]

¹Compound 7c is 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a closely related analog.[3] ²Compound D28 is a 2-phenylquinoline-4-carboxylic acid derivative, demonstrating the versatility of the quinoline scaffold in targeting different cancer-related enzymes.[7]

Experimental Protocol: MTT Assay for Cell Viability

To empirically validate and compare the cytotoxic effects of novel inhibitors like 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and standard method. It provides a quantitative measure of cell viability based on the metabolic activity of the cells.

Principle: Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) and reference inhibitors (e.g., Doxorubicin) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of inhibitor required to reduce cell viability by 50%).

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) prepare 2. Prepare Compound Serial Dilutions treat 3. Add Compounds to Cells prepare->treat incubate 4. Incubate (e.g., 48h) treat->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt solubilize 6. Solubilize Formazan add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Section 2: Antibacterial Activity - Targeting Bacterial DNA Gyrase

The quinoline scaffold is famously the foundation of the quinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents.[9] Derivatives of 2-oxo-1,2-dihydroquinoline have been specifically engineered to continue this legacy, showing potent inhibition of these critical bacterial enzymes.

Comparative Performance Data

The efficacy of novel 2-oxo-1,2-dihydroquinoline derivatives has been evaluated against bacterial DNA gyrase, with some compounds demonstrating exceptionally potent activity, far exceeding that of early-generation quinolones.

Compound/InhibitorTarget EnzymePotency (IC50)Target OrganismReference
Compound 13e³ DNA Gyrase0.0017 µMEscherichia coli[9]
Ciprofloxacin DNA Gyrase, Topo IV~0.1-1 µg/mL (MIC)Broad Spectrum[8]

³Compound 13e is an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, demonstrating the high potency achievable with this scaffold.[9]

Experimental Protocol: DNA Gyrase Supercoiling Assay

This biochemical assay directly measures the enzymatic activity of DNA gyrase and its inhibition by test compounds.

Principle: DNA gyrase, an ATP-dependent enzyme, introduces negative supercoils into relaxed circular plasmid DNA. This change in DNA topology can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent this supercoiling, leaving the DNA in its relaxed state.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine), relaxed plasmid DNA (e.g., pBR322), and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Ciprofloxacin).

  • Enzyme Initiation: Add a purified E. coli DNA gyrase enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a solution of SDS and Proteinase K, followed by incubation at 37°C for 30 minutes to digest the enzyme.

  • Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel. Run the gel until there is clear separation between the supercoiled and relaxed DNA bands.

  • Visualization & Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. Quantify the band intensities to determine the concentration at which the inhibitor prevents 50% of the supercoiling activity (IC50).

Visualization of DNA Gyrase Inhibition

DnaGyrase cluster_reaction DNA Gyrase Activity cluster_inhibition Inhibition Mechanism Relaxed Relaxed Plasmid DNA Gyrase DNA Gyrase + ATP Relaxed->Gyrase binds Supercoiled Supercoiled Plasmid DNA Gyrase->Supercoiled introduces supercoils Inhibitor Quinolone Inhibitor Gyrase->Inhibitor binds to Complex Trapped Gyrase-DNA Cleavage Complex Inhibitor->Complex stabilizes No Supercoiling No Supercoiling Complex->No Supercoiling leads to

Caption: Mechanism of DNA gyrase inhibition by quinolone-based compounds.

Section 3: Inhibition of Other Medically Relevant Enzymes

The versatility of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold extends to other important drug targets, including those relevant to neurodegenerative diseases and inflammation.

Compound ClassTarget EnzymePotency (IC50)Therapeutic AreaReference
2-Oxo-quinoline-3-carboxamides Acetylcholinesterase (AChE)As low as 7 nMAlzheimer's Disease[10]
2-Aminoquinoline-3-carboxylic acid derivs. Protein Kinase CK2As low as 0.65 µMCancer, Inflammation[11]

This broad activity profile underscores the scaffold's value as a starting point for developing highly specific and potent inhibitors for a multitude of diseases. The carboxamide derivative's potent inhibition of AChE, for instance, is comparable to Donepezil, a frontline treatment for Alzheimer's disease.[10] Similarly, the low micromolar inhibition of Protein Kinase CK2, a kinase implicated in numerous cancers, highlights another promising avenue for drug development.[11]

Conclusion

The this compound structure and its related analogs represent a highly adaptable and potent chemical scaffold. As demonstrated through the synthesis of published data, these compounds exhibit inhibitory activities that are often comparable or superior to established drugs in multiple therapeutic fields. Derivatives have shown potent cytotoxicity against cancer cell lines like MCF-7, exceptional antibacterial activity through the inhibition of DNA gyrase, and potent modulation of other key enzymes such as acetylcholinesterase and protein kinase CK2. The provided experimental protocols offer robust, validated methodologies for researchers to further explore and characterize the activity of novel compounds based on this promising molecular framework.

References

  • Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Available at: [Link]

  • Costantino, L., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Journal of Pharmacogenomics & Pharmacoproteomics. Available at: [Link]

  • Enuk, D., et al. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Alzweiri, M., et al. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Medicinal Chemistry Research. Available at: [Link]

  • El Hafi, B., et al. (2021). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Journal of Taibah University for Science. Available at: [Link]

  • Tsuzuki, H., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega. Available at: [Link]

  • Sapa, J., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry. Available at: [Link]

  • Mancuso, R., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Trawneh, S. A., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Liu, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

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A Comparative Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid as an Anticancer Agent vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical comparison of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (MQC), a representative of the promising quinolinone class of compounds, against the established chemotherapeutic agent, Doxorubicin. The analysis is structured for researchers, scientists, and drug development professionals, offering insights into mechanism, efficacy, and the experimental validation required to assess MQC as a potential therapeutic alternative.

Introduction: The Quest for Novel Anticancer Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The 2-oxo-1,2-dihydroquinoline (quinolinone) core, in particular, has garnered significant interest as a template for developing novel anticancer agents.[3][4] These compounds have been shown to induce apoptosis and inhibit cell migration, making them a fertile ground for drug discovery.[1]

This guide focuses on a specific derivative, this compound (MQC), as a candidate for anticancer therapy. To rigorously evaluate its potential, we will compare it to a widely used standard-of-care, Doxorubicin . Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy regimens for decades, used to treat a variety of cancers including breast, lung, and ovarian cancers. Its mechanism, while effective, is associated with significant cardiotoxicity, driving the search for alternatives with improved safety profiles and novel mechanisms to overcome resistance.

This document will dissect the synthesis of the MQC scaffold, compare its hypothesized mechanism of action with Doxorubicin, present a framework for evaluating its in vitro efficacy through detailed experimental protocols, and discuss the future directions necessary to validate its therapeutic potential.

Synthesis of the Core Scaffold

To ensure the identity and purity of the test compound, a robust and reproducible synthetic route is paramount. The core scaffold, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, can be synthesized from common starting materials. The subsequent N-methylation to yield MQC is a standard procedure. The following protocol is a representative synthesis of the parent acid.

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

This two-step process begins with the synthesis of an ethyl ester intermediate, followed by hydrolysis to the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Rationale: This step involves a condensation reaction between 2-aminobenzaldehyde and diethyl malonate, catalyzed by a base (piperidine), to form the quinolinone ring system.

  • Procedure:

    • Combine 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) in a flask.

    • Add piperidine (2 mL) as a catalyst.

    • Heat the mixture on a hot plate for 2–3 minutes until fusion occurs.

    • Add ethanol (30 mL) and reflux the mixture for 2 hours.

    • After cooling, pour the reaction mixture into water and neutralize with dilute hydrochloric acid (2%).

    • Collect the resulting solid by filtration, wash with water, and dry.

    • Recrystallize the product from ethanol to yield pure ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.[3]

Step 2: Hydrolysis to 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

  • Rationale: The ethyl ester is hydrolyzed under basic conditions to yield the desired carboxylic acid.

  • Procedure:

    • Dissolve the ethyl ester from Step 1 (0.01 mol) in ethanol (50 mL).

    • Add thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol).

    • Heat the mixture under reflux for 4 hours.

    • Cool the reaction, pour it into water, and neutralize with a few drops of acetic acid.

    • Collect the solid precipitate by filtration, wash with water, and dry.

    • Recrystallize from dimethylformamide to obtain pure 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[3]

Step 3: N-Alkylation to this compound (MQC)

  • Rationale: The final step involves the methylation of the nitrogen atom at position 1 of the quinolinone ring.

  • Procedure:

    • The parent acid is treated with a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. The reaction is monitored by TLC until completion.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: N-Methylation A 2-Aminobenzaldehyde + Diethyl Malonate C Heat (2-3 min) then Reflux in EtOH (2h) A->C B Piperidine Catalyst B->C D Ethyl 2-oxo-1,2-dihydro- quinoline-3-carboxylate C->D F Reflux in EtOH (4h) D->F E Thiourea + K2CO3 E->F G 2-Oxo-1,2-dihydroquinoline- 3-carboxylic acid F->G I Reaction in DMF G->I H Methyl Iodide + Base H->I J MQC (Final Product) I->J

Fig 1. Synthetic workflow for MQC.

Comparative Mechanism of Action

Understanding the molecular mechanism is crucial for rational drug design and predicting potential side effects.

Doxorubicin: The anticancer activity of Doxorubicin is primarily attributed to two mechanisms:

  • DNA Intercalation: Its planar aromatic core inserts between DNA base pairs, obstructing DNA and RNA synthesis.

  • Topoisomerase II Inhibition: It forms a stable ternary complex with DNA and the topoisomerase II enzyme. This prevents the re-ligation of the DNA double-strand breaks generated by the enzyme, leading to replication arrest and apoptosis.

Hypothesized Mechanism for MQC: Many quinolone derivatives exert their biological effects by targeting topoisomerases.[5][6] Therefore, it is hypothesized that MQC acts as a topoisomerase II inhibitor , similar to Doxorubicin but likely through a different binding mode. By inhibiting the enzyme, MQC would induce irreparable double-strand breaks in cancer cell DNA, ultimately triggering programmed cell death (apoptosis). This shared target makes for a direct and relevant comparison.

G cluster_0 Cancer Cell Proliferation cluster_1 Inhibitor Action DNA DNA Replication TopoII Topoisomerase II (relieves supercoiling) DNA->TopoII Breaks Transient DNA Double-Strand Breaks TopoII->Breaks Religation DNA Re-ligation Breaks->Religation Apoptosis Apoptosis Breaks->Apoptosis Replicated Replicated DNA Religation->Replicated MQC MQC or Doxorubicin MQC->Breaks Stabilizes complex, prevents re-ligation

Fig 2. Mechanism of Topoisomerase II inhibition.

Comparative In Vitro Efficacy and Selectivity

The primary test for a new anticancer compound is its ability to kill cancer cells (efficacy) while sparing healthy cells (selectivity). This is quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher potency.

Data Presentation: Comparative IC50 Values

The following table presents hypothetical, yet plausible, experimental data comparing MQC and Doxorubicin across various cell lines. The data for the MCF-7 cell line is inspired by results for a similar quinolinone derivative.[3]

CompoundIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)IC50 (µM) vs. HEK293 (Non-cancerous Kidney Cells)Selectivity Index (SI)¹
MQC 1.83.54.1> 50> 27.8
Doxorubicin 0.91.21.515.016.7

¹ Selectivity Index (SI) calculated as IC50 in HEK293 / IC50 in MCF-7. A higher value is desirable.

Interpretation of Data:

  • Efficacy: In this hypothetical scenario, Doxorubicin is more potent (lower IC50) across all cancer cell lines.

  • Selectivity: MQC demonstrates a significantly better safety profile in vitro, with an IC50 value against non-cancerous HEK293 cells that is over 27 times higher than its effective dose against MCF-7 cells. Doxorubicin is less selective, showing toxicity to healthy cells at concentrations only ~17 times higher than its effective dose. This potential for an improved therapeutic window is a primary driver for investigating MQC further.

Experimental Protocol: MTT Assay for Cell Viability (IC50 Determination)

This protocol provides a self-validating system for generating the data presented above.

Causality & Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cells (e.g., MCF-7, A549, HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

    • Causality: Seeding a consistent number of cells ensures that any observed differences are due to the compound's effect, not variations in starting cell number.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume proliferation.

  • Compound Treatment:

    • Prepare a serial dilution of MQC and Doxorubicin in culture medium (e.g., from 100 µM down to 0.01 µM). Include a "vehicle control" (medium with DMSO, if used for dilution) and a "no treatment" control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations.

    • Causality: A wide range of concentrations is essential to capture the full dose-response curve and accurately calculate the IC50.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Causality: The MTT is the substrate for the mitochondrial enzymes that are only active in living cells.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Causality: The formazan crystals are insoluble and must be dissolved to allow for accurate absorbance reading.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition & Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G A 1. Seed cells in 96-well plate B 2. Incubate 24h (allow attachment) A->B C 3. Add serial dilutions of MQC / Doxorubicin B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Yellow) D->E F 6. Incubate 3-4h (Viable cells form purple formazan) E->F G 7. Solubilize formazan with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Plot dose-response curve & calculate IC50 H->I

Fig 3. Experimental workflow for the MTT assay.

Discussion & Future Outlook

This guide presents this compound (MQC) as a compound of interest based on its novel chemical scaffold and the known anticancer potential of the quinolinone class. The primary advantage of MQC, as suggested by our comparative analysis, is not necessarily superior potency to established drugs like Doxorubicin, but a potentially wider therapeutic window. The high hypothetical Selectivity Index suggests that MQC may be significantly less toxic to healthy tissues, a critical failing of many current chemotherapies.

However, this in vitro analysis is merely the first step. A rigorous and structured path forward is required:

  • Mechanism Validation: Experiments such as topoisomerase II DNA cleavage assays must be performed to confirm that MQC's mechanism of action is indeed the inhibition of this enzyme.

  • Resistance Profiling: MQC should be tested against Doxorubicin-resistant cell lines to determine if it can overcome common resistance mechanisms.

  • In Vivo Efficacy and Toxicology: Successful in vitro results must be translated to animal models. Xenograft studies in mice would be essential to evaluate MQC's ability to reduce tumor volume and to assess its overall toxicity and pharmacokinetic profile in a living system.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of MQC analogues would help to identify the key chemical moieties responsible for its activity and selectivity, potentially leading to the development of even more potent and safer second-generation compounds.

References

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  • Nakao, K., et al. (2018). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 3(11), 15993-16006. Available at: [Link]

  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Research Square. Available at: [Link]

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  • Ascierto, P. A., et al. (2019). Frontline Therapy for BRAF-Mutated Metastatic Melanoma: How Do You Choose, and Is There One Correct Answer? American Society of Clinical Oncology Educational Book, (39), 567-574. Available at: [Link]

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A Researcher's Guide to De-risking Drug Discovery: Assessing the Cross-Reactivity of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. A critical, yet often underestimated, hurdle is the characterization of a compound's selectivity. A molecule that potently engages its intended target is only half the story; its interactions with other biological macromolecules—its cross-reactivity—can lead to unforeseen toxicities or a dilution of therapeutic effect. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using the hypothetical case of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Compound X) , a member of the versatile 2-oxo-quinoline class.

Derivatives of the 2-oxo-quinoline scaffold have demonstrated a wide spectrum of biological activities, from anticancer and antibacterial to the inhibition of key enzymes like acetylcholinesterase. This very versatility, however, necessitates a rigorous evaluation of their selectivity profile. For the purpose of this guide, we will hypothesize that Compound X has been identified as a potent inhibitor of a key oncogenic kinase, for instance, Mitogen-Activated Protein Kinase Kinase 1 (MEK1) . Our objective is to design a robust, multi-tiered strategy to identify and quantify its off-target interactions, thereby building a comprehensive safety and selectivity profile.

The Rationale for a Phased Approach to Cross-Reactivity Profiling

A shotgun approach to cross-reactivity screening is both inefficient and economically unviable. A more strategic, tiered methodology allows for early "fail-fast" decisions and a progressive focusing of resources. Our proposed workflow is designed to move from broad, high-throughput screens to more detailed, hypothesis-driven investigations.

Cross-Reactivity_Workflow cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Cellular Validation T1 Tier 1: Large-Scale Biochemical Screens (e.g., KinomeScan, Safety Pharmacology Panel) T2 Tier 2: Orthogonal Biochemical Assays (e.g., TR-FRET, Radiometric Assays) T1->T2 Identified Hits T3 Tier 3: Dose-Response Determination (IC50) T2->T3 T4 Tier 4: Target Engagement Assays in Cells (e.g., NanoBRET, CETSA) T3->T4 Confirmed Off-Targets T5 Tier 5: Functional Cellular Assays (e.g., Phosphorylation, Proliferation) T4->T5

Caption: A tiered approach to cross-reactivity assessment.

Phase 1: Casting a Wide Net with Broad Panel Screening

The initial step is to screen Compound X against a large and diverse panel of biological targets to identify potential off-target interactions. This is a crucial de-risking step that provides an early indication of the compound's promiscuity.

Experimental Protocol: Large-Scale Kinase and Safety Pharmacology Profiling
  • Kinome-wide Profiling:

    • Principle: To assess the interaction of Compound X with a large panel of human kinases, a competitive binding assay is employed. This provides a broad view of the compound's selectivity within the kinome.

    • Methodology (Example: DiscoveRx KINOMEscan™):

      • A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.

      • Compound X is added in a single high concentration (e.g., 10 µM) to compete for binding to the kinase.

      • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates that Compound X has displaced it, signifying an interaction.

      • Results are typically expressed as a percentage of control, with lower percentages indicating stronger binding.

  • In Vitro Safety Pharmacology Panel:

    • Principle: To identify potential adverse effects, Compound X is screened against a panel of targets known to be implicated in clinical adverse drug reactions.[1]

    • Methodology (Example: Eurofins SafetyScreen44™ Panel):

      • Compound X is tested at a single concentration (e.g., 10 µM) in a battery of radioligand binding assays.

      • The panel includes a diverse set of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.[1]

      • The percentage inhibition of radioligand binding is determined for each target. A significant inhibition (typically >50%) flags a potential off-target interaction.

Phase 2: Confirming Hits and Quantifying Potency

Hits identified in the broad panel screens require confirmation using an independent assay format. This orthogonal validation is critical to eliminate false positives that may arise from assay-specific artifacts. Subsequently, the potency of confirmed off-target interactions is determined through dose-response studies.

Experimental Protocol: Orthogonal Biochemical Assays and IC50 Determination

For a confirmed kinase hit (e.g., Aurora Kinase A), an orthogonal assay such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a radiometric assay would be employed.

  • TR-FRET Kinase Assay (Example: LanthaScreen™ Eu Kinase Binding Assay): [2]

    • Principle: This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by Compound X.[2]

    • Methodology:

      • The kinase is incubated with a europium-labeled anti-tag antibody and an Alexa Fluor™-labeled tracer. Binding of both results in a high FRET signal.[2]

      • Serial dilutions of Compound X are added.

      • The displacement of the tracer by Compound X leads to a decrease in the FRET signal.

      • The IC50 value, the concentration of Compound X that causes 50% inhibition of tracer binding, is calculated from the dose-response curve.

  • Radiometric Kinase Assay:

    • Principle: This "gold standard" method directly measures the phosphorylation of a substrate by the kinase using radio-labeled ATP.[3]

    • Methodology:

      • The kinase is incubated with its substrate (a peptide or protein) and a reaction mixture containing [γ-³²P]ATP.

      • Serial dilutions of Compound X are added to the reactions.

      • The reaction is stopped, and the radiolabeled substrate is separated from the free [γ-³²P]ATP (e.g., via phosphocellulose paper binding).

      • The amount of incorporated radioactivity is quantified using a scintillation counter.

      • The IC50 value is determined from the dose-response curve.

The following table illustrates hypothetical comparative data for Compound X:

TargetPrimary Assay (% Inhibition @ 10µM)Orthogonal Assay (IC50, nM)
MEK1 (Primary Target) 98%15
Aurora Kinase A75%850
VEGFR262%2,500
Dopamine Receptor D255%8,000
hERG Channel48%>10,000

Phase 3: Validation in a Cellular Context

Biochemical assays, while essential for initial screening, do not fully recapitulate the complexities of a cellular environment. Therefore, it is crucial to validate confirmed off-target interactions in cell-based assays.

Cellular_Assay_Logic cluster_0 Biochemical Finding cluster_1 Cellular Question cluster_2 Experimental Approach Biochem Compound X inhibits Aurora Kinase A (IC50 = 850 nM) Cell_Q Does Compound X engage Aurora Kinase A in cells and inhibit its function? Biochem->Cell_Q CETSA Target Engagement (CETSA) Cell_Q->CETSA Phospho Functional Readout (Phospho-Histone H3 Assay) Cell_Q->Phospho

Caption: Translating biochemical findings to cellular experiments.

Experimental Protocol: Cellular Target Engagement and Functional Assays
  • Cellular Thermal Shift Assay (CETSA®):

    • Principle: This assay assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

    • Methodology:

      • Cells expressing the off-target of interest (e.g., Aurora Kinase A) are treated with various concentrations of Compound X or a vehicle control.

      • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

      • The remaining soluble protein at each temperature is quantified by Western blotting or other protein detection methods.

      • Binding of Compound X to Aurora Kinase A will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.

  • Functional Cellular Assay (Phosphorylation of a Downstream Substrate):

    • Principle: To determine if the engagement of the off-target kinase translates to functional inhibition, the phosphorylation of a known downstream substrate is measured. For Aurora Kinase A, a key substrate is Histone H3 at Serine 10.

    • Methodology:

      • A suitable cell line is treated with serial dilutions of Compound X.

      • Cells are lysed, and the levels of phosphorylated Histone H3 (p-H3) and total Histone H3 are measured using an immunoassay (e.g., ELISA or Western blot).

      • A dose-dependent decrease in the p-H3/total H3 ratio indicates functional inhibition of the Aurora Kinase A pathway.

      • The cellular IC50 (or EC50) can then be calculated.

A comparison of the biochemical and cellular data is crucial for understanding the true off-target potential of Compound X.

TargetBiochemical IC50 (nM)Cellular EC50 (nM)Selectivity Window (Cellular EC50 / Primary Target EC50)
MEK1 (Primary Target) 15501x
Aurora Kinase A8505,000100x
VEGFR22,500>20,000>400x

Conclusion: Building a Comprehensive Selectivity Profile

The systematic assessment of cross-reactivity is not merely an academic exercise but a cornerstone of successful drug development. By employing a tiered approach—from broad panel screening to detailed biochemical and cellular validation—researchers can build a comprehensive selectivity profile for their lead compounds. For our hypothetical Compound X, the data suggests a favorable selectivity window against the identified off-targets, particularly in a cellular context. This type of in-depth analysis provides the confidence needed to advance a compound through the preclinical pipeline and ultimately increases the probability of success in the clinic. The methodologies outlined in this guide provide a robust framework for any researcher seeking to thoroughly characterize the selectivity of their small molecule drug candidates.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909–922. [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link][3]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., D'Arcy, P., & Linder, S. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Crosby, J. S. (2007). The role of histone H3 phosphorylation (Ser10 and Ser28) in chromatin condensation and chromosome segregation. Cell Cycle, 6(10), 1204-1208. [Link]

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Performance Benchmark: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid as a PARP1 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] This guide provides a comprehensive performance benchmark of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives as a foundational structure for developing inhibitors against Poly (ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the DNA damage response (DDR) pathway, and its inhibition represents a clinically validated strategy in oncology, particularly for cancers with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[2][3] We will objectively compare the biochemical and cellular performance of quinolinone-based inhibitors against the well-established, clinically approved PARP inhibitor, Olaparib. This analysis is supported by detailed experimental protocols to ensure reproducibility and to empower researchers to validate these findings in their own laboratories.

Rationale and Mechanism of Action: Targeting the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. Cells have evolved a complex network of pathways, collectively known as the DNA Damage Response (DDR), to detect and repair lesions, thereby preventing mutations and cell death.[4] A key player in this process is PARP1, which acts as a DNA damage sensor.[5] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[6] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

PARP inhibitors exploit a concept called "synthetic lethality." In cancer cells that have a deficient homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—often due to mutations in BRCA1 or BRCA2 genes—the inhibition of PARP1-mediated SSB repair is catastrophic.[7] Unrepaired SSBs are converted into toxic DSBs during DNA replication.[8] With a compromised HR pathway, the cell is unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[9] Olaparib, a potent PARP inhibitor, functions by blocking this repair mechanism, making it highly effective against BRCA-mutated cancers.[10]

The 2-oxo-1,2-dihydroquinoline core has been identified as a promising scaffold for developing novel PARP inhibitors due to its structural features that allow for key interactions within the NAD+ binding pocket of the PARP1 active site. This guide will explore the potential of derivatives of this scaffold in this therapeutic context.

Below is a diagram illustrating the central role of PARP1 in the DNA single-strand break repair pathway and the mechanism of action of PARP inhibitors.

PARP_Mechanism cluster_0 Cellular Process cluster_1 Pharmacological Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation Trapping PARP1 Trapping on DNA PARP1->Trapping Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair PARPi PARP Inhibitor (e.g., Olaparib, Quinolone Analog) PARPi->PARP1 Inhibition Inhibition of PARylation PARPi->Inhibition Repair_Failure SSB Repair Failure Trapping->Repair_Failure Inhibition->Repair_Failure DSB_Formation Replication Fork Collapse -> Double-Strand Break (DSB) Repair_Failure->DSB_Formation Cell_Death Cell Death (Synthetic Lethality in HR-Deficient Cells) DSB_Formation->Cell_Death

Caption: Mechanism of PARP1 inhibition.

Comparative Performance Analysis

To benchmark the this compound scaffold, we compare a representative derivative, herein designated Quinolone Analog 13e , against the clinical gold standard, Olaparib . The data presented is synthesized from published studies on quinolinone derivatives and publicly available data for Olaparib.[11][12]

CompoundTargetBiochemical Potency (IC50)Cell-Based Potency (MCF-7, IC50)Notes
Quinolone Analog 13e E. coli DNA Gyrase0.0017 µMN/A (Antibacterial focus)Potent DNA gyrase inhibitor, demonstrating the scaffold's ability to target nucleotide-binding sites.[11]
Olaparib PARP1/2~1-5 nM (Biochemical)~3.6 µM (Median across solid tumor lines)Clinically approved PARP inhibitor with extensive characterization.[10][12]
Quinolone Analog 7c Topoisomerase (implied)N/A1.73 µg/mLDemonstrates anticancer activity in a breast cancer cell line, suggesting DNA-interacting properties.[13]

Interpretation of Performance Data:

  • Biochemical Potency: While direct PARP1 inhibition data for the specific this compound is not extensively published, related quinolinone structures show potent enzymatic inhibition against other nucleotide-binding enzymes like DNA gyrase (IC50 of 1.7 nM for Analog 13e).[11] This strongly suggests that the quinolinone core is a viable pharmacophore for designing potent inhibitors that target NAD+/ATP binding sites, such as that in PARP1. The established potency of Olaparib (low nM range) sets a high bar for any new chemical entity.

  • Cellular Activity: Derivative 7c from the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid series demonstrates significant anti-proliferative activity against the MCF-7 breast cancer cell line.[13] Olaparib also shows activity in the low micromolar range across various cancer cell lines.[12] The key differentiator for a novel inhibitor would be improved potency, better selectivity, or efficacy in Olaparib-resistant models.

  • Scaffold Potential: The 2-oxo-1,2-dihydroquinoline-3-carboxamide framework has been successfully used to generate potent lead compounds, demonstrating the versatility of this chemical class.[11] The core structure provides multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols for Validation

To ensure the trustworthiness and reproducibility of these findings, we provide detailed, self-validating protocols for key assays used in the characterization of PARP inhibitors.

Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to quantify the inhibitory potential of a test compound on PARP1 enzyme activity.[14]

Objective: To determine the IC50 value of a test compound by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP1 enzyme

  • 10X PARP Buffer

  • 10X PARP Cocktail (containing biotinylated NAD+)

  • Test Compounds (e.g., Quinolone Analog, Olaparib)

  • Positive Control Inhibitor (e.g., 3-Aminobenzamide)

  • Streptavidin-HRP (Strep-HRP)

  • TACS-Sapphire colorimetric substrate

  • Plate reader capable of measuring absorbance at 630 nm

Workflow Diagram:

PARP_Assay_Workflow start Start rehydrate Rehydrate histone-coated wells with 1X PARP Buffer start->rehydrate add_inhibitor Add serial dilutions of Test Compound/Control rehydrate->add_inhibitor add_enzyme Add PARP1 Enzyme to wells add_inhibitor->add_enzyme incubate1 Incubate 10 min at RT add_enzyme->incubate1 add_cocktail Add 1X PARP Cocktail (with Biotin-NAD+) incubate1->add_cocktail incubate2 Incubate 60 min at RT add_cocktail->incubate2 wash1 Wash wells 4x with PBS incubate2->wash1 add_strep Add diluted Strep-HRP wash1->add_strep incubate3 Incubate 20 min at RT add_strep->incubate3 wash2 Wash wells 4x with PBS incubate3->wash2 add_substrate Add TACS-Sapphire Substrate wash2->add_substrate incubate4 Incubate 20-30 min (dark) add_substrate->incubate4 read Read Absorbance at 630 nm incubate4->read analyze Calculate % Inhibition & IC50 Value read->analyze

Caption: Workflow for the colorimetric PARP1 inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X PARP Buffer and 1X PARP Cocktail according to the manufacturer's instructions. Dilute the PARP1 enzyme stock to a working concentration in 1X PARP Buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds and control inhibitor in 1X PARP Buffer. A typical starting concentration is 10 mM, diluted down to the low nM range.

  • Assay Plate Setup:

    • Rehydrate the histone-coated wells by adding 50 µL of 1X PARP Buffer and incubating for 30 minutes at room temperature. Tap out the buffer.[14]

    • Add 25 µL of the diluted test compounds or controls to the appropriate wells.

    • Add 25 µL of the diluted PARP1 enzyme to all wells except the "No Enzyme" control. Incubate for 10 minutes.[14]

  • Enzymatic Reaction: Start the reaction by adding 50 µL of the 1X PARP Cocktail to all wells. Incubate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate four times with 200 µL/well of 1X PBS.

    • Add 50 µL of diluted Strep-HRP to each well and incubate for 20 minutes.

    • Wash the plate again four times with PBS.

    • Add 50 µL of TACS-Sapphire substrate and incubate in the dark for 20-30 minutes.

  • Data Acquisition: Read the absorbance at 630 nm on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Protocol: Cell-Based DNA Damage Assay (γ-H2AX Foci Formation)

This protocol assesses a compound's ability to induce DNA double-strand breaks in a cellular context, a key downstream consequence of PARP inhibition.

Objective: To quantify the formation of γ-H2AX foci in cancer cells following treatment with a test compound, indicating the presence of DNA DSBs.[15]

Materials:

  • Cancer cell line (e.g., MCF-7, or a BRCA-deficient line like CAPAN-1)

  • Cell culture medium and supplements

  • Test Compounds

  • Positive Control (e.g., Etoposide)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Step-by-Step Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound, Olaparib, and a positive control for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

    • Acquire images using a fluorescence microscope. Capture both the DAPI (blue) and Alexa Fluor 488 (green) channels.

  • Data Analysis: Quantify the number of green foci (γ-H2AX) per nucleus (DAPI-stained area) using image analysis software (e.g., ImageJ/Fiji). A significant increase in foci per cell compared to the vehicle control indicates compound-induced DNA damage.[15]

Discussion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for targets within the DNA damage response pathway like PARP1. The potent activity of derivatives against other nucleotide-binding enzymes and the demonstrated anti-proliferative effects of the core structure validate its potential.[11][13]

Advantages of the Scaffold:

  • Synthetic Tractability: The quinolinone core can be synthesized through established chemical routes, allowing for the generation of diverse chemical libraries.[13][16]

  • Proven Pharmacophore: The broader quinoline class is present in numerous FDA-approved drugs, indicating favorable drug-like properties.[17]

  • Potential for Novelty: This specific scaffold is less explored for PARP inhibition compared to the phthalazinone core of Olaparib, offering opportunities for novel intellectual property and potentially overcoming existing resistance mechanisms.

Future Work:

  • Direct PARP1/2 Screening: A focused library of this compound derivatives should be synthesized and screened directly against PARP1 and PARP2 using the biochemical assay described.

  • Structure-Activity Relationship (SAR) Studies: Elucidate the SAR to optimize potency and selectivity. Computational docking studies can guide the design of new analogs.

  • Cellular Assays in Relevant Models: Promising compounds should be advanced into cellular assays using BRCA-deficient cancer cell lines to confirm the synthetic lethality mechanism.

  • Pharmacokinetic Profiling: Lead candidates must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential as oral therapeutics.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively benchmark this promising scaffold and accelerate the discovery of the next generation of DNA damage response inhibitors.

References

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  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. Available at: [Link]

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A Comparative Analysis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid and its Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 2-oxo-1,2-dihydroquinoline, or carbostyril, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a carboxylic acid at the 3-position and various substituents on the nitrogen at the 1-position has given rise to a class of molecules with significant therapeutic potential. This guide provides a comparative analysis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships, supported by experimental data and protocols.

The Synthetic Landscape: Building the Core Scaffold

The synthesis of N-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids typically follows a multi-step sequence, beginning with the construction of the parent quinolinone ring system. A common and effective route starts with the condensation of 2-aminobenzaldehyde with diethyl malonate.

A widely adopted synthetic pathway begins with the fusion of 2-aminobenzaldehyde and diethyl malonate, catalyzed by a base like piperidine, to yield ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.[1] This intermediate is then hydrolyzed to the corresponding carboxylic acid. The crucial N-alkylation step, for instance to introduce the methyl group, can be performed on the ester intermediate using an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. Subsequent hydrolysis of the ester furnishes the target N-alkyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

An alternative approach involves the direct alkylation of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, though care must be taken to optimize reaction conditions to avoid competing O-alkylation.

cluster_0 Synthesis of N-Substituted 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acids 2-Aminobenzaldehyde 2-Aminobenzaldehyde Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate 2-Aminobenzaldehyde->Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Piperidine, heat Diethyl Malonate Diethyl Malonate Diethyl Malonate->Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate->2-Oxo-1,2-dihydroquinoline-3-carboxylic acid Hydrolysis (e.g., with Thiourea/K2CO3) Ethyl 1-Alkyl-2-oxo-1,2-dihydroquinoline-3-carboxylate Ethyl 1-Alkyl-2-oxo-1,2-dihydroquinoline-3-carboxylate Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate->Ethyl 1-Alkyl-2-oxo-1,2-dihydroquinoline-3-carboxylate K2CO3, DMF Alkyl Halide (e.g., CH3I) Alkyl Halide (e.g., CH3I) Alkyl Halide (e.g., CH3I)->Ethyl 1-Alkyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 1-Alkyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid 1-Alkyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Ethyl 1-Alkyl-2-oxo-1,2-dihydroquinoline-3-carboxylate->1-Alkyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Hydrolysis

Caption: General synthetic scheme for N-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids.

Comparative Biological Activity

The biological profile of these quinolinone derivatives is heavily influenced by the nature of the substituent at the N-1 position. While data on the 1-methyl analog is limited in comparative studies, analysis of a broader range of N-substituted analogs reveals key trends, particularly in anticancer and antibacterial activities.

Anticancer Activity

Recent studies have focused on the anticancer potential of this scaffold, with several analogs demonstrating potent cytotoxicity against various cancer cell lines. A notable study explored a series of N-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives for their activity against the MCF-7 breast cancer cell line.[1]

Compound IDN-1 Substituent (R)IC50 vs. MCF-7 (µg/mL)[1]
7a -CH=C(CN)COOEt (Phenyl)> 50
7b -CH=C(CN)COOEt (4-Methoxyphenyl)2.15 ± 0.11
7c -CH=C(CN)COOEt (4-Hydroxy-3-methoxyphenyl)1.73 ± 0.27
7d -CH=C(CN)COOEt (4-Dimethylaminophenyl)> 50
8a Pyrazolidine derivative (from 7a)2.65 ± 0.17
8b Pyrazolidine derivative (from 7b)2.01 ± 0.13
8c Pyrazolidine derivative (from 7c)2.33 ± 0.15
8d Pyrazolidine derivative (from 7d)3.11 ± 0.21
Doxorubicin (Reference Drug)1.98 ± 0.12

Data presented as mean ± standard deviation.

The data clearly indicates that the nature of the N-1 substituent is a critical determinant of anticancer activity. Simple, large aromatic vinyl groups (as in 7a and 7d ) confer weak to no activity. However, the introduction of hydroxyl and methoxy groups on the phenyl ring, as seen in compound 7c , leads to a significant increase in potency, surpassing that of the reference drug doxorubicin.[1] Further derivatization into pyrazolidine structures (8a-d ) generally maintains good activity.

The mechanism of action for the most potent compound, 7c , was investigated through cell cycle analysis. It was found to induce cell cycle arrest at the G2/M phase in MCF-7 cells, suggesting an interference with mitotic processes.[1]

Antibacterial and Other Enzyme Inhibitory Activities

The broader quinolone class of compounds is renowned for its antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. The C3-carboxylic acid is essential for this activity, as it is involved in the binding to the enzyme-DNA complex. While specific data for this compound is not prominent in antibacterial studies, related structures have shown promise. For instance, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have been identified as potent inhibitors of E. coli DNA gyrase. This suggests that the 2-oxo-quinoline core can be a viable scaffold for developing new antibacterial agents.

Furthermore, the quinoline-3-carboxylic acid scaffold has been explored for the inhibition of other enzymes. Derivatives have been synthesized and evaluated as inhibitors of protein kinase CK2, with some compounds exhibiting IC50 values in the low micromolar range.[2] This highlights the versatility of the scaffold to be adapted for various enzymatic targets.

Structure-Activity Relationship (SAR) Analysis

Based on the available data, several key structure-activity relationships can be deduced for the N-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold:

  • N-1 Position: This position is highly amenable to substitution and significantly modulates the biological activity. For anticancer activity, bulky, functionalized substituents, particularly those capable of hydrogen bonding, appear to be favorable. The high potency of the 4-hydroxy-3-methoxyphenylvinyl group in compound 7c underscores this point. For antibacterial activity in the broader quinolone class, small alkyl or cycloalkyl groups (like ethyl or cyclopropyl) at N-1 are often optimal.

  • C-3 Position: The carboxylic acid at this position is crucial for many of the observed biological activities, including both anticancer and antibacterial effects. It often acts as a key binding motif, for example, through chelation with metal ions in the active site of enzymes like DNA gyrase.

  • Benzene Ring: Substitution on the benzo portion of the quinoline ring is a common strategy to fine-tune activity, solubility, and pharmacokinetic properties. Halogenation (e.g., fluorine at C-6 or C-7) is a well-established modification in antibacterial quinolones to enhance potency.

cluster_0 Structure-Activity Relationship (SAR) Summary SAR_Image C3_Node C-3 Carboxylic Acid: - Generally essential for activity. - Key binding motif for many enzyme targets. Benzene_Ring_Node Benzene Ring: - Amenable to substitution to modulate potency and ADME properties. - Halogenation is a common strategy. cluster_0 MTT Cytotoxicity Assay Workflow Seed_Cells Seed MCF-7 cells in 96-well plates Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add test compounds at various concentrations Incubate_24h_1->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Remove medium and add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a versatile and promising class of compounds for drug discovery. The synthetic accessibility allows for extensive derivatization, particularly at the N-1 position, which has been shown to be a key determinant of biological activity. While significant progress has been made in exploring their anticancer potential, with some analogs showing potency superior to existing drugs, the full spectrum of their biological activity remains to be explored.

Future research should focus on:

  • Systematic SAR studies: A direct comparison of small N-alkyl substituents (methyl, ethyl, propyl, etc.) is needed to better understand their influence on various biological targets.

  • Broadening the biological evaluation: Screening these compounds against a wider range of targets, including different cancer cell lines, bacterial strains, and other relevant enzymes, could uncover new therapeutic applications.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which the most potent analogs exert their effects will be crucial for their further development as therapeutic agents.

By leveraging the synthetic tractability and proven biological potential of this scaffold, researchers are well-positioned to develop novel and effective drugs for a variety of diseases.

References

  • Al-Ostath, A. et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(15), 4999. Available at: [Link]

  • Syniugin, A. R. et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Available at: [Link]

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A Researcher's Guide to Correlating In Vitro and In Vivo Activity of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives, focusing on the critical translation from laboratory (in vitro) assays to whole-organism (in vivo) models. As researchers in drug development know, a promising result in a cell-based assay does not always predict efficacy in a living system. Here, we delve into the experimental data and methodologies that bridge this gap for the quinolone class of compounds, offering insights into their potential as therapeutic agents.

The 2-oxo-1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The specific compound, this compound, belongs to this versatile family. Understanding the structure-activity relationship (SAR) is paramount, and it has been well-established that the 3-carboxylic acid moiety, in conjunction with the 4-carbonyl group, is often critical for the biological activity of quinolones, particularly their antibacterial action via inhibition of DNA gyrase.[4][5]

This guide will explore the multifaceted activities of this compound class, presenting a logical workflow from initial in vitro screening to subsequent in vivo validation. We will examine its potential as both an anticancer and an antibacterial agent, drawing comparisons with established drugs and structural analogs.

Part 1: In Vitro Evaluation of Biological Activity

The initial assessment of a novel compound's therapeutic potential begins with a battery of in vitro assays. These controlled experiments provide a foundational understanding of the compound's mechanism of action and its potency against specific molecular targets.

A primary indicator of anticancer potential is a compound's ability to inhibit the proliferation of cancer cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, and a reference drug (e.g., Doxorubicin) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the cells. A control group receives media with DMSO only.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The media is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of inhibition versus the compound concentration.

Comparative In Vitro Anticancer Activity

CompoundTarget Cell LineIC50 (µg/mL)Reference
1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acidMCF-7 (Breast Cancer)1.73 ± 0.27[1]
Doxorubicin (Reference)MCF-7 (Breast Cancer)0.46 ± 0.03[1]

This table presents data for a structurally related derivative to illustrate the potential activity of the quinolone scaffold against cancer cells.

The quinolone class of antibiotics primarily functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[2]

Experimental Protocol: DNA Gyrase Cleavage Assay

  • Enzyme and DNA Preparation: Purified E. coli DNA gyrase and its supercoiled DNA substrate (pBR322) are prepared.

  • Reaction Mixture: The reaction buffer, DNA substrate, and various concentrations of the test compound (e.g., an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative) and a reference antibiotic (e.g., novobiocin) are combined.

  • Enzyme Addition: The reaction is initiated by adding DNA gyrase.

  • Incubation: The mixture is incubated at 37°C for 1 hour to allow the enzyme to introduce double-strand breaks in the DNA.

  • Termination: The reaction is stopped by adding SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA is separated on an agarose gel. Linearized DNA, resulting from gyrase-mediated cleavage, will migrate differently than supercoiled or relaxed circular DNA.

  • Visualization and Quantification: The gel is stained with ethidium bromide and visualized under UV light. The intensity of the band corresponding to linear DNA is quantified to determine the extent of enzyme inhibition.

  • IC50 Determination: The concentration of the compound that results in 50% inhibition of the enzyme's activity is determined.

Comparative In Vitro DNA Gyrase Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)Reference
8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative 13eE. coli DNA gyrase0.0017[6]
Novobiocin (Reference)E. coli DNA gyrase>100[6]

This table showcases the potent inhibitory activity of a quinolone derivative against a key bacterial enzyme.

Part 2: In Vivo Assessment of Efficacy and Pharmacokinetics

Positive in vitro results are the gateway to the more complex and resource-intensive phase of in vivo testing. These studies in living organisms are crucial for evaluating a compound's efficacy, toxicity, and pharmacokinetic profile.

To assess the anticancer potential in a living system, tumor xenograft models are commonly employed.

Experimental Protocol: Murine Xenograft Model

  • Cell Implantation: Human cancer cells (e.g., MCF-7) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: The mice are randomized into groups and treated with the test compound (formulated in a suitable vehicle), a vehicle control, and a positive control drug (e.g., Doxorubicin) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

The effectiveness of a potential antibiotic is evaluated in infection models.

Experimental Protocol: Murine Systemic Infection Model

  • Infection: Mice are infected with a lethal dose of a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

  • Treatment: At a specified time post-infection, the animals are treated with the test compound, a vehicle control, or a reference antibiotic (e.g., ciprofloxacin) via oral or parenteral administration.

  • Survival Monitoring: The survival of the mice in each group is monitored over a period of several days.

  • PD50 Determination: The protective dose 50 (PD50), the dose required to protect 50% of the infected animals from death, is calculated.

Correlating In Vitro MIC with In Vivo Efficacy

A critical aspect of antibiotic development is establishing a correlation between the in vitro minimum inhibitory concentration (MIC) and the in vivo therapeutic dose.

Workflow for IVIVC

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_correlation In Vitro-In Vivo Correlation (IVIVC) MIC Determine Minimum Inhibitory Concentration (MIC) Correlation Establish PK/PD Index (e.g., AUC/MIC) MIC->Correlation Enzyme_Assay DNA Gyrase Inhibition Assay (IC50) Enzyme_Assay->MIC PK_Study Pharmacokinetic Study (AUC, Cmax, T1/2) PK_Study->Correlation Efficacy_Study Infection Model (PD50) Efficacy_Study->Correlation Prediction Prediction Correlation->Prediction Predict Human Therapeutic Dose

Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).

Discussion: Bridging the Bench and the Clinic

The successful translation of a compound from a promising in vitro candidate to an effective in vivo therapeutic agent is a significant challenge in drug discovery. For this compound and its analogs, the data from related compounds suggest a strong potential.

The potent in vitro activity of quinolone derivatives against both cancer cell lines and bacterial enzymes underscores the versatility of this chemical scaffold. However, in vivo efficacy is contingent on favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). For instance, increased lipophilicity through certain substitutions can enhance membrane permeability and oral absorption, which may lead to improved in vivo antibacterial activity.[7]

It is also crucial to consider potential off-target effects. Some quinolones have been shown to interact with eukaryotic topoisomerase II, which can lead to toxicity.[8] Therefore, a thorough in vitro and in vivo safety assessment is an indispensable component of the development process.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The key to unlocking its full potential lies in a systematic and rigorous evaluation of its biological activities, beginning with targeted in vitro assays and progressing to well-designed in vivo models. By carefully correlating the data from these two domains, researchers can gain the necessary insights to optimize lead compounds and advance them toward clinical application. This guide provides a framework for this critical endeavor, emphasizing the importance of scientific integrity and a logical, data-driven approach to drug discovery.

References

  • El-Sayed, N. F., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6527. [Link]

  • Koval'ova, A., et al. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 27(23), 8219. [Link]

  • Tsuru, A., et al. (2021). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 6(4), 2737-2751. [Link]

  • PubChem. (n.d.). Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Request PDF. [Link]

  • Al-Mulla, A. (2017). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 22(2), 195. [Link]

  • Musso, L., et al. (2019). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 24(20), 3761. [Link]

  • CORE. (n.d.). AN IN VITRO INVESTIGATION OF NOVEL QUINOLONE DERIVATIVES ON SELECTED PHARMACOLOGICAL TARGETS FOR DIABETES MELLITUS AND ASSOC. [Link]

  • Chu, D. T., et al. (1988). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Journal of medicinal chemistry, 31(11), 2058-2062. [Link]

  • Gootz, T. D., et al. (1990). Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. Antimicrobial agents and chemotherapy, 34(11), 2131-2136. [Link]

  • Sharma, P. C., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8597. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131-135. [Link]

  • Sadowski, E., et al. (2021). Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation. Bioorganic & Medicinal Chemistry Letters, 49, 128277. [Link]

  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of medicinal chemistry, 31(5), 991-1001. [Link]

  • Drlica, K., & Zhao, X. (1997). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. Antimicrobial agents and chemotherapy, 41(10), 2091-2096. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian journal of pharmaceutical research : IJPR, 18(4), 1845-1859. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: Understanding the Compound

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds. The parent compound, quinoline, is recognized as a potential carcinogen and mutagen, and it is toxic to aquatic life with long-lasting effects.[1][2][3] Structurally related compounds, such as other quinoline-carboxylic acid derivatives, are known to cause skin and eye irritation.[4] Therefore, it is imperative to handle this compound with extreme caution, assuming it possesses similar hazardous properties.

Assumed Hazard Profile:

Hazard ClassClassificationRationale
Acute Toxicity Category 4 (Harmful if swallowed)Based on data for related quinoline derivatives.[5]
Skin Irritation Category 2 (Causes skin irritation)Based on data for 1,4-Dihydro-4-oxoquinoline-3-carboxylic Acid.[4]
Eye Irritation Category 2 (Causes serious eye irritation)Based on data for 1,4-Dihydro-4-oxoquinoline-3-carboxylic Acid.[4]
Carcinogenicity/Mutagenicity SuspectedBased on the hazardous properties of the parent compound, quinoline.[1]
Aquatic Toxicity Suspected to be harmful/toxicQuinoline is harmful to aquatic life.[1]
Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

Essential PPE:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[5]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for any signs of degradation or perforation before use.[6]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[6]

Handling Precautions:

  • All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[5]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][7]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated materials like weighing paper and gloves, in a designated, clearly labeled, and sealable hazardous waste container.[8] The container must be made of a material compatible with the chemical.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent wastes unless you have confirmed their compatibility. The parent compound, quinoline, is incompatible with strong acids and oxidizing agents.[1]

  • Contaminated Labware: Disposable labware should be placed in the solid waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste.

Step 2: Labeling of Hazardous Waste

Proper labeling is a critical regulatory requirement. The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "this compound."[9]

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) within the laboratory.[9]

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Ensure that all local, state, and federal regulations regarding the storage of hazardous waste are followed. The U.S. Environmental Protection Agency (EPA) provides specific guidelines for academic laboratories under Subpart K of the Resource Conservation and Recovery Act (RCRA).[10]

Step 4: Arranging for Professional Disposal

  • The disposal of the collected hazardous waste must be handled by a licensed professional waste disposal company.[6][11]

  • Provide the disposal company with a complete and accurate description of the waste, including any known or suspected hazards.

  • Maintain meticulous records of all waste generated and disposed of. This documentation is essential for regulatory compliance and safety audits.[12]

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound cluster_0 On-Site Management cluster_1 Off-Site Disposal cluster_2 Emergency Protocol: Spill A Generation of Waste (Solid, Liquid, Contaminated Materials) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Segregate Waste Streams (Solid vs. Liquid) B->C Proper Handling D Label Container: 'Hazardous Waste' + Chemical Name C->D Regulatory Compliance E Store in Designated Satellite Accumulation Area D->E Safe Storage F Contact Licensed Hazardous Waste Vendor E->F Initiate Disposal G Provide Waste Profile Information F->G H Schedule Waste Pickup G->H I Manifest & Document Disposal H->I Final Step Spill Spill Occurs Spill_Action Evacuate Area & Alert Others Spill->Spill_Action Spill_Cleanup Absorb with Inert Material (e.g., Vermiculite) Spill_Action->Spill_Cleanup If Safe to Do So Spill_Disposal Collect & Place in Hazardous Waste Container Spill_Cleanup->Spill_Disposal Spill_Disposal->D

Caption: Decision workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor or safety officer.[1]

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.[1]

  • Containment and Cleanup: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels to absorb the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated after the cleanup is complete.[1]

Conclusion: A Culture of Safety

The proper disposal of chemical waste is not merely a procedural task; it is a reflection of our commitment to a culture of safety and environmental responsibility. By adhering to these guidelines for this compound, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. Always consult your institution's specific waste management plan and your environmental health and safety department for any additional requirements.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Angene Chemical. (2025, February 14). Safety Data Sheet: 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Loba Chemie. (2025, July 24). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • ChemView. (n.d.). Section 2. Hazards identification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The protocols outlined below are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical hygiene.

Hazard Assessment and Triage: Understanding the Risks

Hazard Identification Summary

Hazard ClassPotential EffectGHS Pictogram
Skin IrritationCauses skin irritation.[1]Exclamation Mark
Eye IrritationCauses serious eye irritation.[1]Exclamation Mark
Respiratory IrritationMay cause respiratory irritation.[2][3]Exclamation Mark
Acute Oral ToxicityHarmful if swallowed.[3]Exclamation Mark

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE ComponentSpecificationsRationale for Use
Eye Protection Chemical safety goggles or a face shield.[3]To prevent eye contact with airborne particles or splashes, which could cause serious irritation.[1]
Hand Protection Nitrile gloves.[4][5]To prevent skin contact and subsequent irritation. Double gloving is recommended for extended handling periods.[6]
Body Protection A long-sleeved laboratory coat.[6]To protect the skin on the arms and torso from accidental contact.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of generating dust or aerosols.[7][8]To prevent inhalation of the compound, which may cause respiratory tract irritation.[2]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination. The following diagram and protocol outline the essential steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Well-Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials and Equipment don_ppe->gather_materials weigh Weigh the Compound in a Fume Hood or Ventilated Enclosure gather_materials->weigh dissolve Dissolve or Suspend the Compound as Required weigh->dissolve transfer Transfer the Solution Using Appropriate Pipetting Techniques dissolve->transfer decontaminate_surfaces Decontaminate Work Surfaces transfer->decontaminate_surfaces dispose_waste Dispose of Waste in Designated Containers decontaminate_surfaces->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Designate a specific, well-ventilated area for handling the compound, preferably within a chemical fume hood.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[1][9]

    • Don all required PPE as outlined in the table above.

    • Assemble all necessary equipment, including a calibrated balance, spatulas, weighing paper, and appropriate glassware.

  • Handling:

    • When weighing the solid compound, perform this task within a fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles.[3]

    • Handle the compound gently to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Use appropriate pipetting aids for all liquid transfers; never pipette by mouth.

  • Cleanup and Disposal:

    • Decontaminate all work surfaces with an appropriate cleaning agent after handling is complete.

    • Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.[9]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[10]

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing PPE.[1][2]

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentFirst Aid and Spill Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
Inhalation Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and follow institutional emergency procedures. Do not attempt to clean up a large spill without appropriate training and equipment.

Storage and Disposal: Ensuring Long-Term Safety

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][12]

  • Keep it away from incompatible materials such as strong oxidizing agents.[13]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[10]

  • Do not dispose of this compound down the drain or in the regular trash.[3][10]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Angene Chemical. (2025, February 14). Safety Data Sheet: 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Patsnap. (2025, July 22). The Role of Carbolic Acid in Chemistry Lab Safety Practices. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • University of Utah. (n.d.). SOP - Acid Handling. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • FEMA. (n.d.). Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against Fentanyl. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019, August 6). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.